molecular formula C16H11F8NO3S B15573213 Davotifan CAS No. 2925064-31-7

Davotifan

Katalognummer: B15573213
CAS-Nummer: 2925064-31-7
Molekulargewicht: 449.3 g/mol
InChI-Schlüssel: KDOPXTXZTYNUGL-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Davotifan is a useful research compound. Its molecular formula is C16H11F8NO3S and its molecular weight is 449.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

2925064-31-7

Molekularformel

C16H11F8NO3S

Molekulargewicht

449.3 g/mol

IUPAC-Name

(4S)-1-[3-(difluoromethyl)-4-fluorophenyl]-5,5-difluoro-3-(trifluoromethylsulfonyl)-6,7-dihydro-4H-indol-4-ol

InChI

InChI=1S/C16H11F8NO3S/c17-9-2-1-7(5-8(9)14(18)19)25-6-11(29(27,28)16(22,23)24)12-10(25)3-4-15(20,21)13(12)26/h1-2,5-6,13-14,26H,3-4H2/t13-/m0/s1

InChI-Schlüssel

KDOPXTXZTYNUGL-ZDUSSCGKSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Tavapadon in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the depletion of dopaminergic neurons, leading to significant motor impairment. Current treatments, while effective, are often accompanied by debilitating side effects. Tavapadon (B1193690) (CVL-751) is an investigational, orally administered, once-daily therapeutic agent representing a novel approach to PD management. It functions as a selective partial agonist of the dopamine (B1211576) D1 and D5 receptors. This mechanism is designed to specifically modulate the direct motor pathway within the basal ganglia, aiming to provide robust, levodopa-like efficacy in controlling motor symptoms. Concurrently, by avoiding significant activity at D2/D3 receptors, tavapadon is hypothesized to mitigate the risk of adverse events commonly associated with traditional dopamine agonists, such as impulse control disorders and hallucinations. This document provides a detailed examination of tavapadon's receptor pharmacology, intracellular signaling pathways, and the experimental evidence supporting its mechanism of action.

The Dopaminergic System in Parkinson's Disease: A Rationale for D1/D5 Receptor Agonism

The motor symptoms of Parkinson's disease arise from the degeneration of dopaminergic neurons in the substantia nigra pars compacta, leading to a profound dopamine deficit in the striatum. This disrupts the balance between two critical motor control circuits in the basal ganglia: the "direct" and "indirect" pathways.

  • The Direct Pathway: Primarily mediated by medium spiny neurons (MSNs) expressing D1 receptors, this pathway facilitates movement. Dopamine's activation of D1 receptors stimulates this pathway. In PD, the loss of dopamine leads to under-stimulation of the direct pathway, contributing to bradykinesia and rigidity.

  • The Indirect Pathway: Mediated by MSNs expressing D2 receptors, this pathway inhibits movement. Dopamine normally suppresses this pathway.

Standard treatments like levodopa (B1675098) provide a dopamine precursor, non-selectively activating all dopamine receptor subtypes. While effective, this can lead to motor fluctuations and dyskinesia over time.[1] Other dopamine agonists primarily target D2/D3 receptors, which can be less effective for motor symptoms and are associated with side effects like impulse control disorders, edema, and hallucinations.[2][3]

Tavapadon was developed to selectively target the D1 and D5 receptors, which are crucial components of the direct pathway.[4] The therapeutic hypothesis is that by directly and selectively stimulating this pro-movement circuit, tavapadon can restore motor function with an efficacy comparable to levodopa while avoiding the adverse effects linked to strong, repeated stimulation of D2/D3 receptors.[3][5]

Receptor Pharmacology of Tavapadon

Tavapadon's mechanism is defined by its high affinity and selective partial agonism at D1 and D5 dopamine receptors.[6]

Receptor Binding and Functional Activity Profile

In vitro assays using cell lines expressing recombinant human dopamine receptors have precisely quantified tavapadon's binding affinity (Ki) and functional potency (EC50). Tavapadon demonstrates a sub-nanomolar affinity for D1 and D5 receptors, with minimal to no significant affinity for D2-like receptors (D2, D3, D4).[2][6][7]

Functionally, tavapadon acts as a partial agonist, meaning it activates the receptor but elicits a response that is lower than the endogenous full agonist, dopamine.[2] This partial agonism is a key feature, as it is thought to provide sufficient stimulation for motor benefit while preventing the receptor over-activation that can lead to dyskinesia.[2]

The quantitative pharmacological data for tavapadon are summarized below.

ParameterDopamine D1 ReceptorDopamine D5 ReceptorDopamine D2 ReceptorDopamine D3 ReceptorDopamine D4 ReceptorCitation(s)
Binding Affinity (Ki) 9 nM13 nM≥ 6210 nM≥ 6720 nM≥ 4870 nM[2][6][7]
Functional Potency (EC50) 19 nM17 nMNot ApplicableNot ApplicableNot Applicable[6]
Intrinsic Activity (% of Dopamine) 65%81%Not ApplicableNot ApplicableNot Applicable[2][6][7]
Biased Agonism and Receptor Desensitization

Beyond its partial agonism, tavapadon exhibits biased agonism. D1 receptor activation can trigger two main intracellular cascades: the canonical G-protein signaling pathway that mediates the therapeutic effect, and a β-arrestin-mediated pathway that leads to receptor endocytosis and desensitization (tolerance).[2][6] Computational modeling and live-cell imaging experiments have shown that tavapadon preferentially activates the G-protein signaling cascade while only weakly recruiting β-arrestin compared to dopamine.[6][8] This biased signaling profile is significant, as it suggests a reduced potential for receptor desensitization, which may translate to a more sustained therapeutic benefit over time.[6]

Intracellular Signaling and Therapeutic Rationale

Tavapadon's selective action on D1/D5 receptors initiates a specific signaling cascade that underpins its therapeutic effect.

D1/D5 Receptor Signaling Pathway

Dopamine D1 and D5 receptors are G-protein coupled receptors (GPCRs) linked to the stimulatory G-protein, Gαs. Upon binding of tavapadon, the receptor undergoes a conformational change, activating Gαs. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the DARPP-32 protein, ultimately modulating neuronal excitability and gene expression to facilitate movement. The reduced recruitment of β-arrestin minimizes receptor internalization, preserving receptor availability at the cell surface.

D1_Signaling_Pathway cluster_intracellular Intracellular Space Tavapadon Tavapadon D1R D1 Receptor Tavapadon->D1R Gs Gαs G-Protein D1R->Gs Activates Arrestin β-Arrestin D1R->Arrestin Weakly Recruits AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Motor_Output Facilitation of Movement DARPP32->Motor_Output Leads to Desensitization Receptor Desensitization Arrestin->Desensitization Therapeutic_Rationale cluster_D1 D1/D5 Receptor System (Direct Pathway) cluster_D2 D2/D3 Receptor System (Indirect Pathway & Other Circuits) Tavapadon Tavapadon D1_Agonism Partial Agonism at D1/D5 Receptors Tavapadon->D1_Agonism Selectively Targets D2_Avoidance Minimal Activity at D2/D3 Receptors Tavapadon->D2_Avoidance Avoids Motor_Benefit Improved Motor Control (MDS-UPDRS Score Reduction) D1_Agonism->Motor_Benefit Leads to Side_Effect_Avoidance Reduced Risk of: • Impulse Control Disorders • Hallucinations • Somnolence D2_Avoidance->Side_Effect_Avoidance Leads to Radioligand_Assay_Workflow Start Start Prep Prepare membranes from cells expressing target dopamine receptor Start->Prep Incubate Incubate membranes with: 1. Fixed [³H]-Radioligand 2. Varying concentrations of Tavapadon Prep->Incubate Filter Separate bound from unbound ligand via rapid vacuum filtration Incubate->Filter Count Quantify bound radioactivity using liquid scintillation counting Filter->Count Analyze Plot competition curve (Binding % vs. [Tavapadon]) Count->Analyze Calculate Determine IC50 from curve and calculate Ki value Analyze->Calculate End End Calculate->End

References

The Genesis of a Novel Dopaminergic Agent: A Technical Chronicle of Tavapadon's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tavapadon (formerly PF-06649751 and CVL-751) represents a significant advancement in the therapeutic landscape for Parkinson's disease (PD).[1] As a first-in-class, orally bioavailable, selective partial agonist of the dopamine (B1211576) D1 and D5 receptors, its development has been driven by the pursuit of a treatment that can provide robust motor control, comparable to levodopa (B1675098), while mitigating the risk of debilitating side effects associated with existing dopaminergic therapies.[1][2] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Tavapadon, with a focus on its pharmacological profile, key experimental methodologies, and clinical trial outcomes. The journey of Tavapadon from concept to a late-stage clinical candidate offers valuable insights into the rational design and rigorous evaluation of novel neurotherapeutics.

Introduction: Addressing the Unmet Needs in Parkinson's Disease Management

Parkinson's disease, a progressive neurodegenerative disorder, is characterized by the depletion of dopaminergic neurons in the substantia nigra, leading to a cascade of motor and non-motor symptoms.[1] For decades, levodopa has remained the cornerstone of symptomatic treatment, offering potent efficacy in the early stages of the disease.[1] However, its long-term use is frequently complicated by the emergence of motor fluctuations and levodopa-induced dyskinesia (LID). Existing dopamine agonists, which primarily target D2 and D3 receptors, present an alternative but are often associated with a distinct set of adverse events, including impulse control disorders and somnolence.

The development of Tavapadon was predicated on the hypothesis that selective activation of the D1 and D5 receptors, which are crucial components of the direct motor pathway, could provide significant motor improvement with a reduced risk of the side effects linked to D2/D3 receptor stimulation. Furthermore, as a partial agonist, Tavapadon was designed to modulate rather than maximally stimulate the dopamine receptors, a strategy aimed at achieving a better balance between efficacy and tolerability.

Preclinical Discovery and Pharmacological Profile

Tavapadon was originally discovered and developed by Pfizer under the designation PF-06649751 before being acquired by Cerevel Therapeutics (now part of AbbVie). The core of its innovation lies in its unique receptor selectivity and functional activity.

Receptor Binding and Functional Activity

In vitro studies were conducted to characterize the binding affinity and functional activity of Tavapadon at various dopamine receptor subtypes. These assays were critical in establishing its selectivity profile.

Table 1: Tavapadon Receptor Binding Affinities and Functional Activity

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Intrinsic Activity (vs. Dopamine)
Dopamine D1 91965%
Dopamine D5 131781%
Dopamine D2 ≥ 6210--
Dopamine D3 ≥ 6720--
Dopamine D4 ≥ 4870--

Data compiled from published and unpublished sources cited in the literature.

Experimental Protocols: In Vitro Assays
  • Objective: To determine the binding affinity (Ki) of Tavapadon for human dopamine D1 and D5 receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes were prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing recombinant human D1 or D5 receptors.

    • Assay Components: The assay mixture contained cell membranes, a radiolabeled D1/D5 antagonist (e.g., [3H]SCH23390), and varying concentrations of Tavapadon.

    • Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.

    • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • Detection: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.

    • Data Analysis: The concentration of Tavapadon that inhibited 50% of specific radioligand binding (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

  • Objective: To measure the ability of Tavapadon to stimulate the production of cyclic AMP (cAMP), a key second messenger in the D1/D5 signaling pathway.

  • Methodology:

    • Cell Culture: Cells expressing D1 or D5 receptors were cultured in 96-well plates.

    • Compound Treatment: Cells were treated with varying concentrations of Tavapadon or a reference agonist (dopamine).

    • cAMP Measurement: Intracellular cAMP levels were measured using a competitive immunoassay, often employing homogeneous time-resolved fluorescence (HTRF) technology.

    • Data Analysis: Dose-response curves were generated to determine the half-maximal effective concentration (EC50) and the maximal response relative to dopamine (intrinsic activity).

Preclinical Efficacy in Animal Models

The efficacy of Tavapadon in reversing motor deficits was evaluated in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned nonhuman primate model of Parkinson's disease, which is considered the gold standard for preclinical assessment of anti-parkinsonian drugs.

  • Objective: To assess the in vivo efficacy of Tavapadon in a translational animal model of Parkinson's disease.

  • Methodology (General Protocol):

    • Induction of Parkinsonism: Monkeys (e.g., macaques) were administered MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, to induce a stable parkinsonian state. The administration could be acute or chronic to model different aspects of the disease.

    • Behavioral Assessment: The severity of parkinsonian motor symptoms was rated using a standardized clinical rating scale for primates.

    • Drug Administration: Tavapadon was administered, and its effects on motor symptoms were observed and scored over time.

    • Comparison: The efficacy of Tavapadon was often compared to that of a placebo and/or a standard-of-care treatment like levodopa.

In these preclinical studies, Tavapadon demonstrated a significant improvement in motor function, comparable to that of levodopa. Notably, the motor improvements with Tavapadon were sustained for a longer duration than those observed with levodopa. Furthermore, in primates that had developed dyskinesias from long-term levodopa treatment, Tavapadon, administered either alone or in combination with a reduced dose of levodopa, provided robust motor control with a lower incidence of dyskinesias.

Clinical Development: The TEMPO Program

The clinical development of Tavapadon has been guided by a comprehensive Phase 3 program known as TEMPO, which includes four key studies: TEMPO-1, TEMPO-2, TEMPO-3, and the open-label extension study, TEMPO-4. These trials were designed to evaluate the efficacy, safety, and tolerability of Tavapadon across a broad spectrum of Parkinson's disease patients, from early-stage to those with more advanced disease experiencing motor fluctuations.

TEMPO-1 and TEMPO-2: Monotherapy in Early-Stage Parkinson's Disease

TEMPO-1 and TEMPO-2 were pivotal trials that assessed Tavapadon as a monotherapy in patients with early-stage Parkinson's disease who had not yet received levodopa treatment.

Table 2: Overview of the TEMPO-1 and TEMPO-2 Clinical Trials

TrialDesignPatient PopulationTreatment ArmsPrimary Endpoint
TEMPO-1 Phase 3, double-blind, placebo-controlled, parallel-group, 27-week529 adults with early-stage PD- Tavapadon 5 mg once daily- Tavapadon 15 mg once daily- PlaceboChange from baseline in MDS-UPDRS Parts II and III combined score
TEMPO-2 Phase 3, double-blind, placebo-controlled, parallel-group, 27-week304 adults with early-stage PD- Tavapadon (flexible dose, 5-15 mg) once daily- PlaceboChange from baseline in MDS-UPDRS Parts II and III combined score

MDS-UPDRS: Movement Disorder Society-Unified Parkinson's Disease Rating Scale

  • Inclusion Criteria:

    • Age 40-80 years.

    • Diagnosis of Parkinson's disease for less than 3 years.

    • No prior treatment with levodopa or other dopamine agonists.

  • Assessments:

    • The primary efficacy measure was the change from baseline in the combined score of the MDS-UPDRS Parts II (Motor Aspects of Experiences of Daily Living) and III (Motor Examination) at the end of the 27-week treatment period.

    • Secondary endpoints included the change from baseline in the MDS-UPDRS Part II score and the Patient Global Impression of Change (PGIC).

  • Results: Both trials met their primary endpoints, demonstrating a statistically significant and clinically meaningful improvement in motor function for patients treated with Tavapadon compared to placebo.

TEMPO-3: Adjunctive Therapy in Advanced Parkinson's Disease

The TEMPO-3 trial evaluated the efficacy and safety of Tavapadon as an adjunctive therapy to levodopa in patients with more advanced Parkinson's disease who were experiencing motor fluctuations.

Table 3: Overview of the TEMPO-3 Clinical Trial

TrialDesignPatient PopulationTreatment ArmsPrimary Endpoint
TEMPO-3 Phase 3, double-blind, placebo-controlled, parallel-group, 27-week507 adults with PD on a stable dose of levodopa and experiencing motor fluctuations- Tavapadon (flexible dose, 5-15 mg) once daily + levodopa- Placebo + levodopaChange from baseline in total daily "on" time without troublesome dyskinesia
  • Inclusion Criteria:

    • Age 40-80 years.

    • Diagnosis of Parkinson's disease with motor fluctuations.

    • On a stable dose of levodopa for at least 4 weeks prior to screening.

    • Experiencing a minimum of 2.5 hours of "off" time on two consecutive days, as recorded in a patient diary.

  • Assessments:

    • The primary endpoint was the change from baseline in the total daily "on" time without troublesome dyskinesia, as measured by the Hauser diary.

    • A key secondary endpoint was the change from baseline in total daily "off" time.

  • Results: The TEMPO-3 trial successfully met its primary endpoint. Patients receiving Tavapadon as an adjunct to levodopa experienced a statistically significant increase of 1.1 hours in total "on" time without troublesome dyskinesia compared to the placebo group. A significant reduction in "off" time was also observed.

TEMPO-4: Long-Term Safety and Efficacy

TEMPO-4 is an ongoing, open-label extension study designed to evaluate the long-term safety, tolerability, and efficacy of Tavapadon. Patients who completed the TEMPO-1, -2, or -3 trials were eligible to enroll in this study, which will provide crucial data on the durability of treatment effects and the long-term safety profile of Tavapadon.

Signaling Pathways and Mechanism of Action

Tavapadon's therapeutic effect is mediated through its partial agonism at D1 and D5 dopamine receptors, which are predominantly coupled to the Gαs/olf family of G proteins. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression. By selectively targeting the direct pathway medium spiny neurons in the striatum, Tavapadon is thought to facilitate movement.

Tavapadon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tavapadon Tavapadon D1R D1/D5 Receptor Tavapadon->D1R Binds to Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Modulation of Neuronal Excitability & Gene Expression Targets->Response Leads to

Caption: Tavapadon's signaling cascade upon binding to D1/D5 receptors.

Conclusion and Future Directions

The discovery and development of Tavapadon exemplify a targeted, mechanism-based approach to drug design for Parkinson's disease. The comprehensive preclinical and clinical data gathered to date support its potential as a novel therapeutic option that may offer a favorable balance of efficacy and tolerability. The positive results from the TEMPO clinical trial program have paved the way for regulatory submissions. If approved, Tavapadon could provide a valuable new tool for clinicians and patients in the management of Parkinson's disease, both as a monotherapy in the early stages and as an adjunctive therapy for those with more advanced disease. The long-term data from the TEMPO-4 study will be instrumental in further defining its role in the long-term management of this chronic and progressive neurological condition.

References

Tavapadon's Role in Dopaminergic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tavapadon (CVL-751) is a novel, orally bioavailable small molecule under investigation for the treatment of Parkinson's disease. It functions as a selective partial agonist for the dopamine (B1211576) D1 and D5 receptors. This technical guide provides an in-depth analysis of Tavapadon's mechanism of action within the dopaminergic pathways, focusing on its receptor binding profile, downstream signaling cascades, and the experimental methodologies used for its characterization. The unique pharmacological profile of Tavapadon, particularly its G-protein biased agonism, presents a promising therapeutic strategy for managing motor symptoms in Parkinson's disease while potentially mitigating the side effects associated with conventional dopaminergic therapies.

Introduction: The Dopaminergic System and Parkinson's Disease

The dopaminergic system, originating from midbrain nuclei such as the substantia nigra pars compacta (SNc), plays a critical role in motor control, motivation, and reward. In Parkinson's disease, the progressive loss of dopaminergic neurons in the SNc leads to a significant reduction of dopamine in the striatum. This dopamine deficiency disrupts the balance between the direct and indirect pathways of the basal ganglia, resulting in the characteristic motor symptoms of bradykinesia, rigidity, tremor, and postural instability.

Current therapeutic strategies primarily focus on restoring dopaminergic tone. Levodopa (B1675098), the metabolic precursor to dopamine, remains the gold standard for symptomatic treatment. However, long-term levodopa therapy is often complicated by the development of motor fluctuations and dyskinesias. Other dopamine agonists, which directly stimulate dopamine receptors, are also utilized but can be associated with a range of side effects, including impulse control disorders, hallucinations, and somnolence, often linked to the activation of D2 and D3 dopamine receptors. Tavapadon's selective action on D1 and D5 receptors offers a targeted approach to stimulate the direct pathway, aiming to provide robust motor control with an improved side-effect profile.[1][2]

Pharmacological Profile of Tavapadon

Tavapadon is distinguished by its high affinity and selectivity for the D1 and D5 dopamine receptors, with significantly lower affinity for D2, D3, and D4 receptors. This selectivity is a key aspect of its therapeutic design, intended to preferentially activate the direct motor pathway while avoiding the adverse effects associated with D2/D3 receptor stimulation.[1][3]

Receptor Binding and Functional Activity

The binding affinities and functional activities of Tavapadon have been characterized through in vitro assays. The quantitative data from these studies are summarized in the tables below.

Table 1: Tavapadon Receptor Binding Affinities

Receptor SubtypeBinding Affinity (Ki) (nM)
D19[1]
D513
D2≥ 6210
D3≥ 6720
D4≥ 4870

Table 2: Tavapadon Functional Activity

Receptor SubtypeFunctional Activity (EC50) (nM)% Intrinsic Activity (vs. Dopamine)
D11965%
D51781%

Mechanism of Action: D1/D5 Receptor Signaling

Tavapadon exerts its therapeutic effects by modulating the downstream signaling pathways of the D1 and D5 dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the stimulatory G-protein, Gs, or its olfactory-specific variant, Gαolf.

The Canonical Gs/Gαolf Signaling Pathway

Upon binding of Tavapadon to the D1/D5 receptor, a conformational change is induced in the receptor, leading to the activation of the associated Gs/Gαolf protein. The activated Gα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, a critical one in the striatum being the Dopamine- and cAMP-Regulated Phosphoprotein, 32kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of Protein Phosphatase-1 (PP1), leading to an increased state of phosphorylation of numerous neuronal proteins and ultimately modulating neuronal excitability and gene expression.

Tavapadon_Signaling_Pathway Tavapadon Tavapadon D1R_D5R D1/D5 Receptor Tavapadon->D1R_D5R Binds to Gs_Golf Gs/Gαolf D1R_D5R->Gs_Golf Activates AC Adenylyl Cyclase Gs_Golf->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 DARPP32->pDARPP32 PP1 Protein Phosphatase-1 (PP1) pDARPP32->PP1 Inhibits Neuronal_Effects Modulation of Neuronal Excitability and Gene Expression PP1->Neuronal_Effects Leads to

Caption: Tavapadon's primary signaling pathway via D1/D5 receptor activation.

G-Protein Biased Agonism and Reduced β-Arrestin Recruitment

A key feature of Tavapadon's pharmacology is its G-protein biased agonism. This means that Tavapadon preferentially activates the G-protein signaling pathway over the β-arrestin pathway. The recruitment of β-arrestin to GPCRs is a critical step in receptor desensitization and internalization, which can lead to a reduction in therapeutic effect over time (tachyphylaxis). By minimizing the recruitment of β-arrestin, Tavapadon may promote a more sustained therapeutic response. This biased agonism is thought to be due to the unique way Tavapadon binds to the D1 receptor, inducing a receptor conformation that favors G-protein coupling while limiting the conformational changes required for β-arrestin binding.

Biased_Agonism cluster_receptor D1/D5 Receptor cluster_pathways Downstream Pathways Tavapadon Tavapadon D1R D1/D5 Receptor Tavapadon->D1R Binds G_Protein G-Protein Signaling (Gs/Gαolf) D1R->G_Protein Preferential Activation Beta_Arrestin β-Arrestin Recruitment D1R->Beta_Arrestin Reduced Recruitment Therapeutic_Effect Therapeutic Effect (Motor Control) G_Protein->Therapeutic_Effect Desensitization Receptor Desensitization & Internalization Beta_Arrestin->Desensitization

Caption: G-protein biased agonism of Tavapadon at the D1/D5 receptor.

Experimental Protocols

The characterization of Tavapadon's pharmacological profile relies on a series of well-established in vitro assays. The following sections describe the general methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the binding affinity (Ki) of Tavapadon for dopamine D1, D2, D3, D4, and D5 receptors.

General Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Assay Buffer: A suitable buffer is used to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Radioligand: A specific radioligand with high affinity for the receptor subtype is used (e.g., [3H]-SCH23390 for D1 receptors).

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (Tavapadon).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Dopamine Receptor) start->prep_membranes incubate Incubate Membranes with Radioligand and Tavapadon prep_membranes->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter quantify Quantify Radioactivity filter->quantify analyze Data Analysis (IC50 and Ki) quantify->analyze end End analyze->end

Caption: Experimental workflow for radioligand binding assay.

cAMP Accumulation Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor, and to quantify its potency (EC50) and efficacy (Emax). For D1/D5 receptors, which are Gs-coupled, a common functional assay measures the accumulation of intracellular cAMP.

Objective: To determine the functional potency (EC50) and efficacy of Tavapadon at the D1 and D5 dopamine receptors.

General Methodology (using HTRF - Homogeneous Time-Resolved Fluorescence):

  • Cell Culture: Cells expressing the dopamine receptor of interest are cultured in appropriate media and seeded into microplates.

  • Compound Treatment: The cells are treated with increasing concentrations of Tavapadon.

  • Cell Lysis and Reagent Addition: After a specific incubation period, the cells are lysed, and the HTRF assay reagents are added. These reagents typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

  • Competitive Binding: The cAMP produced by the cells competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.

  • Signal Detection: When the d2-labeled cAMP is bound to the antibody, it brings the europium cryptate and d2 into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection. An increase in intracellular cAMP leads to a decrease in the HTRF signal.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The HTRF signal from the experimental wells is then used to determine the concentration of cAMP produced in response to Tavapadon. The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 and Emax values.

cAMP_Assay_Workflow start Start seed_cells Seed Cells Expressing Dopamine Receptor start->seed_cells treat_cells Treat Cells with Varying Concentrations of Tavapadon seed_cells->treat_cells lyse_and_add_reagents Lyse Cells and Add HTRF Reagents treat_cells->lyse_and_add_reagents incubate Incubate to Allow Competitive Binding lyse_and_add_reagents->incubate read_signal Read HTRF Signal incubate->read_signal analyze Data Analysis (EC50 and Emax) read_signal->analyze end End analyze->end

Caption: Experimental workflow for a cAMP accumulation functional assay.

Conclusion

Tavapadon represents a targeted approach to the treatment of Parkinson's disease, focusing on the selective partial agonism of D1 and D5 dopamine receptors. Its unique pharmacological profile, characterized by high selectivity and G-protein biased agonism, holds the potential to provide significant motor symptom relief with a reduced risk of the side effects commonly associated with less selective dopaminergic therapies. The in-depth understanding of its role in dopaminergic pathways, as elucidated by the experimental methodologies described herein, is crucial for its continued development and potential future clinical application. This technical guide provides a foundational understanding for researchers and drug development professionals working on the next generation of therapies for neurodegenerative disorders.

References

Tavapadon: A Deep Dive into its Dopamine Receptor Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of Tavapadon, a novel, selective partial agonist for the D1 and D5 dopamine (B1211576) receptors currently under investigation for the treatment of Parkinson's disease.[1][2][3][4] By selectively targeting the D1/D5 receptors, Tavapadon is designed to improve motor control while potentially mitigating the adverse effects associated with the overstimulation of D2/D3 receptors by other dopamine agonists.[3][5][6]

Binding Affinity and Selectivity Profile

Tavapadon demonstrates a high affinity for the D1 and D5 dopamine receptor subtypes with significantly lower affinity for D2, D3, and D4 receptors.[1][2][7][8] This selectivity for the D1-like family of receptors is a key feature of its pharmacological profile. The binding affinities, represented by the inhibition constant (Ki), are summarized below.

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D1 9[1][2][7][8]
Dopamine D5 13[1][2][7][8]
Dopamine D2 ≥ 6210[1][2][8]
Dopamine D3 ≥ 6720[1][2][8]
Dopamine D4 ≥ 4870[1][2][7][8]

Functional Activity at Dopamine Receptors

In addition to its binding affinity, Tavapadon's functional activity as a partial agonist is a critical aspect of its mechanism. It activates D1 and D5 receptors, but not to the same maximal effect as the endogenous ligand, dopamine. This partial agonism may contribute to a more balanced and sustained therapeutic effect.[1][2][9]

Receptor SubtypeIntrinsic Activity (% of Dopamine)Potency (EC50, nM)
Dopamine D1 65%[1][7][8]19[8]
Dopamine D5 81%[1][7][8]17[8]

Experimental Protocols: Radioligand Binding Assays

The binding affinity of Tavapadon for dopamine receptors was determined using in vitro radioligand binding assays. These experiments typically involve the following steps:

3.1. Membrane Preparation Cell membranes are prepared from cell lines (e.g., CHO cells) that are genetically engineered to express specific recombinant human dopamine receptor subtypes.[2][10] The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.[11] The resulting pellet is washed and resuspended in an appropriate buffer, and the protein concentration is determined.[11]

3.2. Competitive Binding Assay The assay is conducted in a multi-well plate format.[11][12] Each well contains:

  • A fixed amount of the prepared cell membranes expressing the target receptor.[11][13]

  • A fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone) known to bind to the target receptor.[12][13]

  • A range of concentrations of the unlabeled test compound (Tavapadon).[11]

The plate is incubated to allow the binding to reach equilibrium.[11]

3.3. Filtration and Detection Following incubation, the contents of each well are rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand.[10][11] The filters are then washed with ice-cold buffer to remove any unbound radioligand.[11] The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.[11]

3.4. Data Analysis The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[12]

Visualizations: Signaling Pathways and Experimental Workflows

Tavapadon-Induced D1/D5 Signaling Pathway

Dopamine D1-like receptors (D1 and D5) are G-protein coupled receptors that, upon activation, stimulate the Gs/olf family of G-proteins.[14][15] This in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][14] This signaling cascade ultimately facilitates voluntary movement through the direct pathway of the basal ganglia.[1][5]

Tavapadon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tavapadon Tavapadon D1R D1/D5 Receptor Tavapadon->D1R Binds to Gs Gs/olf Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (Modulation of Direct Pathway) PKA->CellularResponse Phosphorylates Targets

Caption: Tavapadon signaling at D1/D5 receptors.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the binding affinity of a compound like Tavapadon.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis MembranePrep 1. Membrane Preparation (from cells expressing receptor) Incubation 4. Incubation (Membranes + Radioligand + Tavapadon) MembranePrep->Incubation Radioligand 2. Prepare Radioligand Radioligand->Incubation TestCompound 3. Prepare Test Compound (Tavapadon) TestCompound->Incubation Filtration 5. Filtration (Separate bound from free radioligand) Incubation->Filtration Counting 6. Scintillation Counting (Measure radioactivity) Filtration->Counting Analysis 7. Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Workflow of a radioligand binding assay.

References

Tavapadon's Efficacy on Motor Symptoms in Early-Stage Parkinson's Disease: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons, leading to debilitating motor symptoms.[1][2] Current treatments often involve levodopa (B1675098) or dopamine (B1211576) agonists targeting D2/D3 receptors, which can have limitations in long-term efficacy and side effects.[3][4] Tavapadon (PF-06649751) is a first-in-class, orally administered, once-daily, selective partial agonist of the dopamine D1 and D5 receptors under investigation for the treatment of Parkinson's disease.[5] By selectively activating the direct pathway of movement, Tavapadon offers a novel mechanism to improve motor function. This document provides a detailed technical overview of Tavapadon's mechanism of action, the methodologies of its pivotal Phase 3 clinical trials in early-stage PD, and a comprehensive summary of the quantitative data on its effect on motor symptoms.

Mechanism of Action and Pharmacology

Tavapadon's novelty lies in its selective partial agonism for the D1 and D5 dopamine receptors, with significantly lower affinity for D2-like receptors (D2, D3, D4). In Parkinson's disease, the loss of dopamine leads to suppressed D1 receptor activation and an imbalance in the direct and indirect motor pathways within the basal ganglia. Tavapadon directly addresses this by stimulating D1/D5 receptors on the medium spiny neurons of the direct pathway, which is believed to facilitate voluntary movement.

Its partial agonism may also mitigate the risks associated with full dopamine agonists, potentially reducing receptor desensitization and certain adverse events. Pharmacologically, Tavapadon exhibits a high affinity for D1 (Ki = 9 nM) and D5 (Ki = 13 nM) receptors. It functions as a partial agonist, demonstrating 65% and 81% of dopamine's intrinsic activity at D1 and D5 receptors, respectively. Its long half-life of approximately 24 hours supports a convenient once-daily dosing regimen.

Simplified Dopamine Direct Pathway Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Medium Spiny Neuron (Direct Pathway) Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R Reduced in PD Tavapadon Tavapadon Tavapadon->D1R Partial Agonist Activation AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Movement Facilitation of Voluntary Movement PKA->Movement Leads to

Caption: Tavapadon's mechanism as a D1/D5 partial agonist.

Experimental Protocols: The TEMPO Program

The efficacy of Tavapadon as a monotherapy for early-stage Parkinson's disease was primarily evaluated in two pivotal, 27-week, Phase 3, double-blind, randomized, placebo-controlled trials: TEMPO-1 and TEMPO-2.

3.1 Study Design and Population

  • Trial Design: Both TEMPO-1 and TEMPO-2 were parallel-group studies designed to assess the efficacy, safety, and tolerability of Tavapadon.

  • Participants: The trials enrolled adults aged 40 to 80 years with a confirmed diagnosis of Parkinson's disease for less than three years. Participants had mild to moderate motor symptoms and had received minimal to no prior treatment for PD.

  • Randomization:

    • TEMPO-1: Enrolled 529 patients, randomized to receive a fixed dose of Tavapadon (5 mg or 15 mg) or a placebo, administered orally once daily.

    • TEMPO-2: Enrolled 304 patients, randomized to receive a flexible dose of Tavapadon (5 mg to 15 mg) or a placebo, administered orally once daily.

3.2 Endpoints

  • Primary Endpoint: The primary efficacy measure for both trials was the change from baseline in the Movement Disorder Society - Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score at week 26. This scale assesses both motor experiences of daily living (Part II) and motor examination (Part III), with lower scores indicating less severe symptoms.

  • Key Secondary Endpoints: Key secondary endpoints included the change from baseline in the MDS-UPDRS Part II score alone, to specifically measure the impact on motor aspects of daily living. Another secondary endpoint for TEMPO-2 was the percentage of responders with "much improved" or "very much improved" on the Patient Global Impression of Change (PGIC) scale.

TEMPO-1 & TEMPO-2 Clinical Trial Workflow cluster_T1 TEMPO-1 (Fixed Dose) cluster_T2 TEMPO-2 (Flexible Dose) Screening Screening (N=833) Baseline Baseline Assessment (MDS-UPDRS) Screening->Baseline Randomization Randomization Baseline->Randomization T1_P Placebo Randomization->T1_P T1_T5 Tavapadon 5mg QD Randomization->T1_T5 T1_T15 Tavapadon 15mg QD Randomization->T1_T15 T2_P Placebo Randomization->T2_P T2_Tflex Tavapadon 5-15mg QD Randomization->T2_Tflex Treatment 27-Week Treatment Period T1_P->Treatment T1_T5->Treatment T1_T15->Treatment T2_P->Treatment T2_Tflex->Treatment Endpoint Primary Endpoint Analysis (Change in MDS-UPDRS II+III at Week 26) Treatment->Endpoint

Caption: High-level workflow for the TEMPO-1 and TEMPO-2 trials.

Clinical Efficacy Data

Both the TEMPO-1 and TEMPO-2 trials successfully met their primary and key secondary endpoints, demonstrating a statistically significant and clinically meaningful improvement in motor symptoms for patients with early-stage Parkinson's disease.

4.1 Primary Endpoint: MDS-UPDRS Parts II + III Combined Score Tavapadon treatment led to a significant reduction (improvement) in the combined MDS-UPDRS Parts II and III score at 26 weeks compared to placebo. The improvement was observed within the first month of treatment and was sustained throughout the study period.

| Table 1: Change from Baseline in MDS-UPDRS Parts II & III Score at Week 26 | | :--- | :--- | :--- | :--- | | Trial | Treatment Group | Mean Change from Baseline | p-value vs. Placebo | | TEMPO-1 (Fixed Dose) | Placebo | +1.8 | - | | | Tavapadon 5 mg | -9.7 | <0.0001 | | | Tavapadon 15 mg | -10.2 | <0.0001 | | TEMPO-2 (Flexible Dose) | Placebo | -1.2 | - | | | Tavapadon 5-15 mg | -10.3 | <0.0001 | Data sourced from AbbVie press releases and trial reports.

4.2 Key Secondary Endpoint: MDS-UPDRS Part II Score Consistent with the primary endpoint, Tavapadon demonstrated a statistically significant improvement in the motor aspects of daily living, as measured by the MDS-UPDRS Part II score.

| Table 2: Improvement in MDS-UPDRS Part II Score at Week 26 | | :--- | :--- | :--- | | Trial | Treatment Group | Outcome | | TEMPO-1 (Fixed Dose) | Tavapadon (5 mg & 15 mg) | Statistically significant and clinically meaningful improvement vs. placebo. | | TEMPO-2 (Flexible Dose) | Tavapadon (5-15 mg) | Statistically significant and clinically meaningful improvement vs. placebo. | Specific least-squares mean differences for Part II were reported as -2.5 for the 5mg dose and -2.6 for the 15mg dose (both p<0.0001) in one analysis of TEMPO-1.

Safety and Tolerability

Across the TEMPO clinical program, Tavapadon was generally well-tolerated. The safety profile was consistent across studies, with the majority of treatment-emergent adverse events being mild to moderate in severity.

  • Common Adverse Events: The most frequently reported side effects included nausea, headache, and dizziness.

  • Dopaminergic Side Effects: Notably, side effects often associated with D2/D3 dopamine agonists were not prominent. Changes in the Epworth Sleepiness Scale scores were similar between Tavapadon and placebo groups. Furthermore, the incidence of impulse control disorders and hallucinations was low.

Conclusion

The comprehensive data from the Phase 3 TEMPO-1 and TEMPO-2 trials provide strong evidence for the efficacy and safety of Tavapadon as a monotherapy for improving motor symptoms in patients with early-stage Parkinson's disease. Its novel mechanism as a selective D1/D5 partial agonist translates into significant and clinically meaningful reductions in motor impairment as measured by the MDS-UPDRS. With a favorable safety profile and the convenience of a once-daily oral dose, Tavapadon has the potential to become an important new treatment option. AbbVie is on track to submit a New Drug Application (NDA) to the FDA in 2025.

References

Unraveling the Novel Therapeutic Approach of Tavapadon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Tavapadon (PF-06649751), a novel, selective partial agonist of the dopamine (B1211576) D1 and D5 receptors, currently under investigation for the treatment of Parkinson's disease. Developed to address the unmet needs of current dopaminergic therapies, Tavapadon's unique mechanism of action presents a promising advancement in motor symptom control with a potentially favorable side-effect profile. This document, intended for researchers, scientists, and drug development professionals, delves into the core pharmacology, signaling pathways, and clinical findings that define Tavapadon's innovative therapeutic strategy.

Core Mechanism: Selective D1/D5 Partial Agonism

Tavapadon's novelty lies in its high affinity and selective partial agonism for the D1 and D5 dopamine receptors, with significantly lower affinity for D2, D3, and D4 receptors.[1][2] This selectivity is pivotal, as it preferentially stimulates the brain's direct motor pathway, which is crucial for facilitating movement.[1] Unlike traditional dopamine agonists that often target D2/D3 receptors, Tavapadon's focused action aims to provide robust motor control while potentially mitigating side effects such as impulse control disorders, somnolence, and hallucinations, which are often associated with D2/D3 receptor activation.[1][3]

As a partial agonist, Tavapadon provides a balanced level of receptor stimulation, avoiding the overactivation that can be caused by full agonists. This characteristic may contribute to a more sustained and natural dopaminergic function, potentially reducing the risk of motor fluctuations and dyskinesias.

Quantitative Receptor Pharmacology

The following tables summarize the in vitro binding affinities and functional activity of Tavapadon at various dopamine receptor subtypes, underscoring its selectivity and partial agonist nature.

Table 1: Tavapadon Receptor Binding Affinities

Receptor SubtypeBinding Affinity (Ki) (nM)
D19
D513
D2≥ 6210
D3≥ 6720
D4≥ 4870
Data represents the dissociation constant (Ki) from radioligand binding assays.

Table 2: Tavapadon Functional Activity

Receptor SubtypeFunctional Activity (EC50) (nM)% Intrinsic Activity (vs. Dopamine)
D11965%
D51781%
Data represents the half-maximal effective concentration (EC50) and intrinsic activity from functional assays.

Signaling Pathways: A G-Protein Biased Approach

Tavapadon's therapeutic effect is mediated through the activation of specific downstream signaling cascades following its binding to D1 and D5 receptors. A key aspect of its novelty is its G-protein biased agonism, which favors the canonical G-protein signaling pathway over the β-arrestin pathway.

Primary Signaling Cascade

Upon binding to D1/D5 receptors, Tavapadon initiates a cascade that enhances motor signaling:

  • G-Protein Activation : Tavapadon binding activates the associated Gαs/olf G-protein.

  • Adenylate Cyclase Activation : The activated G-protein stimulates adenylate cyclase.

  • cAMP Production : Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation : The increase in intracellular cAMP activates Protein Kinase A (PKA).

  • DARPP-32 Phosphorylation : In the medium spiny neurons of the striatum, PKA phosphorylates Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) at Threonine-34.

  • PP1 Inhibition : Phosphorylated DARPP-32 acts as a potent inhibitor of Protein Phosphatase-1 (PP1).

  • Enhanced Motor Signaling : The inhibition of PP1 leads to a state of enhanced phosphorylation of downstream targets, ultimately facilitating movement through the direct pathway.

Tavapadon_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tavapadon Tavapadon D1_D5 D1/D5 Receptor Tavapadon->D1_D5 G_Protein Gαs/olf D1_D5->G_Protein activates AC Adenylate Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates pDARPP32 p-DARPP-32 PP1 PP1 pDARPP32->PP1 inhibits Motor_Signal Enhanced Motor Signaling PP1->Motor_Signal disinhibits

Tavapadon's primary signaling pathway via D1/D5 receptor activation.
G-Protein Biased Agonism

Tavapadon's preference for G-protein signaling over β-arrestin recruitment is a significant aspect of its novelty. The β-arrestin pathway is associated with receptor desensitization and internalization, which can lead to a reduction in therapeutic efficacy over time. By minimizing β-arrestin recruitment, Tavapadon may offer a more sustained therapeutic effect.

G_Protein_vs_Beta_Arrestin cluster_g_protein G-Protein Pathway (Favored) cluster_beta_arrestin β-Arrestin Pathway (Minimized) Tavapadon Tavapadon D1_D5 D1/D5 Receptor Tavapadon->D1_D5 G_Protein_Activation G-Protein Activation D1_D5->G_Protein_Activation Strongly Activates Beta_Arrestin_Recruitment β-Arrestin Recruitment D1_D5->Beta_Arrestin_Recruitment Weakly Activates Therapeutic_Effect Therapeutic Effect (Motor Control) G_Protein_Activation->Therapeutic_Effect Desensitization Receptor Desensitization & Internalization Beta_Arrestin_Recruitment->Desensitization

G-protein biased agonism of Tavapadon at the D1/D5 receptor.

Clinical Development and Efficacy

Tavapadon has undergone a comprehensive clinical development program (the TEMPO trials) to evaluate its efficacy, safety, and tolerability in patients with both early-stage and advanced Parkinson's disease.

Phase I and II Studies

Early clinical trials established the pharmacokinetic and pharmacodynamic profile of Tavapadon. Phase I studies (SAD and MAD) demonstrated a long half-life of approximately 24 hours, supporting a once-daily dosing regimen. These studies also showed rapid and sustained improvements in motor control, as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale Part III (MDS-UPDRS-III).

A Phase II randomized, controlled trial in 57 treatment-naïve patients with early-stage Parkinson's disease showed a statistically significant improvement in MDS-UPDRS-III scores for patients treated with Tavapadon compared to placebo over a 15-week period.

Table 3: Summary of Phase II Efficacy Data (Early-Stage PD)

Outcome MeasureTavapadonPlacebop-value
Change from Baseline in MDS-UPDRS-III Score at Week 15-4.8 (improvement)-0.0407
Patients Reporting "Much/Very Much Improved" on PGI-C at Week 1550%25%-
Phase III TEMPO Program

The TEMPO program consists of several Phase III studies evaluating Tavapadon as both a monotherapy and an adjunctive therapy.

  • TEMPO-1 and TEMPO-2 : These trials assessed Tavapadon as a monotherapy in patients with early-stage Parkinson's disease. Both fixed-dose (TEMPO-1) and flexible-dose (TEMPO-2) regimens demonstrated statistically significant and clinically meaningful improvements in the combined MDS-UPDRS Parts II and III scores compared to placebo at 26-27 weeks.

  • TEMPO-3 : This study evaluated Tavapadon as an adjunctive therapy to levodopa (B1675098) in patients with advanced Parkinson's disease experiencing motor fluctuations. The trial met its primary endpoint, showing a significant increase in "on" time without troublesome dyskinesia compared to placebo.

  • TEMPO-4 : An ongoing open-label extension trial to assess the long-term safety and efficacy of Tavapadon.

Table 4: Summary of Key Phase III TEMPO Trial Results

TrialPopulationTreatmentPrimary EndpointResult vs. Placebo
TEMPO-1 Early-Stage PDMonotherapy (Fixed Dose)Change in MDS-UPDRS Parts II+III at 27 weeksSignificant improvement (-9.7 to -10.2 points)
TEMPO-2 Early-Stage PDMonotherapy (Flexible Dose)Change in MDS-UPDRS Parts II+III at 26 weeksSignificant improvement (-10.3 points)
TEMPO-3 Advanced PD (with motor fluctuations)Adjunctive to LevodopaChange in "On" time without troublesome dyskinesia at 27 weeksSignificant increase of 1.1 hours

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the pharmacology of Tavapadon.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of Tavapadon for dopamine receptor subtypes.

Materials:

  • Cell membranes from cell lines stably expressing human recombinant D1, D2, D3, D4, or D5 receptors.

  • Radioligand (e.g., [3H]SCH23390 for D1/D5).

  • Non-specific binding control (e.g., 1 µM cis(Z)-flupenthixol).

  • Tavapadon at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • 96-well microplates, glass fiber filters, cell harvester, scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of Tavapadon.

  • For total binding, omit Tavapadon. For non-specific binding, add the non-specific binding control.

  • Incubate plates at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantify radioactivity bound to the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of Tavapadon via non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Radioligand_Binding_Workflow Start Prepare Reagents (Membranes, Radioligand, Tavapadon) Combine Combine Reagents in 96-well Plate Start->Combine Incubate Incubate (60-90 min, RT) to Reach Equilibrium Combine->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End Determine Binding Affinity (Ki) Analyze->End

Workflow for a competitive radioligand binding assay.
Functional cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy (% intrinsic activity) of Tavapadon.

Materials:

  • Cell lines stably expressing human recombinant D1 or D5 receptors and a cAMP-responsive reporter system (e.g., luciferase or fluorescent biosensor).

  • Tavapadon at various concentrations.

  • Reference agonist (Dopamine) at various concentrations.

  • Assay medium (e.g., DMEM) supplemented with a phosphodiesterase inhibitor (e.g., IBMX).

  • 96-well cell culture plates, luminometer or fluorescence plate reader.

Procedure:

  • Plate cells in 96-well plates and allow them to adhere overnight.

  • Replace culture medium with assay medium containing varying concentrations of Tavapadon or dopamine.

  • Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Measure the luminescent or fluorescent signal, which is proportional to the intracellular cAMP concentration.

  • Plot the signal against the logarithm of the agonist concentration.

  • Determine the EC50 value from the concentration-response curve using non-linear regression.

  • Calculate the % intrinsic activity by comparing the maximal response of Tavapadon to the maximal response of dopamine.

cAMP_Assay_Workflow Start Plate Cells with cAMP Reporter System Add_Agonist Add Varying Concentrations of Tavapadon or Dopamine Start->Add_Agonist Incubate Incubate (e.g., 30 min, 37°C) Add_Agonist->Incubate Measure Measure Luminescence or Fluorescence Incubate->Measure Analyze Data Analysis (EC50 & % Intrinsic Activity) Measure->Analyze End Determine Functional Potency & Efficacy Analyze->End

Workflow for a functional cAMP accumulation assay.

Conclusion

Tavapadon represents a novel therapeutic approach for Parkinson's disease, distinguished by its selective D1/D5 partial agonism and G-protein biased signaling. This unique pharmacological profile aims to selectively activate the direct motor pathway, offering the potential for robust and sustained motor control with an improved safety profile compared to existing dopaminergic therapies. Comprehensive clinical trial data has demonstrated its efficacy in both early and advanced stages of the disease. As research continues, Tavapadon holds the promise of becoming a valuable addition to the therapeutic armamentarium for managing Parkinson's disease.

References

Methodological & Application

Tavapadon Dosage and Administration in Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Tavapadon, a novel dopamine (B1211576) D1/D5 receptor partial agonist, as investigated in recent clinical trials for the treatment of Parkinson's disease. This document includes quantitative data from key clinical trials, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.

Mechanism of Action

Tavapadon is a selective partial agonist for the dopamine D1 and D5 receptors.[1][2] Its therapeutic effect is believed to be mediated through the activation of the direct motor pathway in the brain.[1][3][4] By selectively targeting D1 and D5 receptors, Tavapadon aims to provide motor symptom control comparable to levodopa (B1675098) while potentially minimizing the side effects associated with the stimulation of D2 and D3 receptors.[3][5][6][7] The signaling cascade initiated by Tavapadon binding to D1/D5 receptors involves the activation of G-proteins, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates key downstream targets, such as DARPP-32, which ultimately modulates neuronal activity and facilitates movement.[1]

Tavapadon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tavapadon Tavapadon Receptor D1/D5 Receptor Tavapadon->Receptor Binds to G_Protein G-protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates PP1_Inhibition Inhibition of Protein Phosphatase-1 DARPP32->PP1_Inhibition Leads to Motor_Control Modulation of Motor Control PP1_Inhibition->Motor_Control Results in

Tavapadon's primary signaling pathway via D1/D5 receptor activation.

Clinical Trial Dosage and Administration

Tavapadon has been evaluated in a series of clinical trials known as the TEMPO program. The administration has consistently been oral and once daily.[3][5]

Table 1: Tavapadon Monotherapy Trials
Trial NamePhaseDosagePatient PopulationDuration
TEMPO-1 III5 mg and 15 mg (fixed doses)Early-stage Parkinson's Disease26 weeks
TEMPO-2 III5 mg to 15 mg (flexible dose)Early-stage Parkinson's Disease27 weeks
  • In the TEMPO-1 trial, patients were administered fixed once-daily doses of either 5 mg or 15 mg of Tavapadon.[8][9] The trial was designed as a double-blind, placebo-controlled study.[10]

  • The TEMPO-2 trial utilized a flexible-dose approach, where the dosage of Tavapadon was gradually increased from 5 mg to 15 mg once daily, allowing for titration to an optimal dose for individual patients.[10][11][12]

Table 2: Tavapadon Adjunctive Therapy Trials
Trial NamePhaseDosagePatient PopulationDuration
TEMPO-3 III5 mg to 15 mg (flexible dose)Parkinson's Disease with motor fluctuations on Levodopa27 weeks
  • In the TEMPO-3 trial, Tavapadon was assessed as an adjunctive therapy to Levodopa.[12][13] Participants, who were already on a stable dose of Levodopa, received a flexible once-daily dose of Tavapadon ranging from 5 mg to 15 mg.[2][13]

Table 3: Tavapadon Long-Term Extension Trial
Trial NamePhaseDosagePatient PopulationDuration
TEMPO-4 III5 mg to 15 mg (once daily)Patients from previous TEMPO trials58 weeks
  • The ongoing TEMPO-4 trial is an open-label extension study evaluating the long-term safety and efficacy of Tavapadon.[5][14] Participants from the earlier TEMPO trials are being administered once-daily doses of 5 mg to 15 mg.[5][14]

Experimental Protocols

The following outlines the general methodologies employed in the key Tavapadon clinical trials.

Patient Population and Blinding
  • Inclusion Criteria: The TEMPO trials enrolled adults aged 40 to 80 with a confirmed diagnosis of Parkinson's disease.[11][13] For early-stage trials (TEMPO-1 and TEMPO-2), patients had a disease duration of less than three years.[9][11] For the adjunctive therapy trial (TEMPO-3), patients were experiencing motor fluctuations while on a stable dose of Levodopa.[2][13]

  • Blinding: The TEMPO-1, TEMPO-2, and TEMPO-3 trials were designed as double-blind, placebo-controlled studies, where neither the participants nor the investigators knew who was receiving the active drug or a placebo.[10][11][13] TEMPO-4 is an open-label trial.[5][14]

Treatment Administration and Titration
  • Route of Administration: Tavapadon was administered orally in tablet form.[13]

  • Frequency: In all reported trials, the dosing was once daily.[2][5][11]

  • Titration: In the flexible-dose trials (TEMPO-2 and TEMPO-3), the dose of Tavapadon was gradually increased to a maximum tolerated dose between 5 mg and 15 mg.[2][10][11][13]

TEMPO_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Treatment_Group Tavapadon Group (5-15 mg/day) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 27 weeks) Treatment_Group->Treatment_Period Placebo_Group->Treatment_Period Primary_Endpoint Primary Endpoint Assessment (e.g., Change in MDS-UPDRS Score) Treatment_Period->Primary_Endpoint Open_Label_Extension Open-Label Extension (TEMPO-4) Primary_Endpoint->Open_Label_Extension

Generalized workflow for the TEMPO clinical trials.
Efficacy and Safety Assessments

  • Primary Endpoint: The primary measure of efficacy in the TEMPO trials was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) scores, particularly the combined scores of Parts II (Motor Aspects of Experiences of Daily Living) and III (Motor Examination).[8][9][11] In the TEMPO-3 trial, the primary endpoint was the change in total "ON" time without troublesome dyskinesia, as reported by patients in a Hauser diary.[2][13]

  • Safety Assessments: The safety profile of Tavapadon was monitored through the recording of adverse events, clinical laboratory evaluations, vital signs, physical examinations, and electrocardiograms (ECGs).[5]

Receptor Binding and Functional Activity Assays

The characterization of Tavapadon's pharmacological profile involves standard in vitro assays.

Table 4: Tavapadon Receptor Binding Affinities and Functional Activity
Receptor SubtypeBinding Affinity (Ki) (nM)Functional Activity (EC50) (nM)% Intrinsic Activity (vs. Dopamine)
D1 91965%
D5 131781%
D2 ≥ 6210--
D3 ≥ 6720--
D4 ≥ 4870--
Data from radioligand binding assays and functional activity assays.[1]
Radioligand Binding Assays (Representative Protocol)
  • Objective: To determine the binding affinity (Ki) of Tavapadon for dopamine receptor subtypes.

  • Methodology:

    • Prepare cell membranes expressing the specific dopamine receptor subtype (D1, D2, D3, D4, or D5).

    • Incubate the membranes with a specific radioligand for the receptor of interest.

    • Add increasing concentrations of unlabeled Tavapadon to compete with the radioligand for binding.

    • After reaching equilibrium, separate the bound and free radioligand using filtration.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the IC50 value (concentration of Tavapadon that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Functional Activity Assays (Representative Protocol)
  • Objective: To determine the potency (EC50) and efficacy (% intrinsic activity) of Tavapadon at dopamine D1 and D5 receptors.

  • Methodology:

    • Use cells engineered to express the D1 or D5 receptor and a reporter system (e.g., cAMP-sensitive reporter gene).

    • Treat the cells with increasing concentrations of Tavapadon.

    • As a positive control, treat a separate set of cells with increasing concentrations of dopamine.

    • Measure the cellular response (e.g., cAMP production or reporter gene expression).

    • Plot the dose-response curves for both Tavapadon and dopamine.

    • Calculate the EC50 value (concentration that produces 50% of the maximal response) for Tavapadon.

    • Determine the intrinsic activity by comparing the maximal response of Tavapadon to the maximal response of dopamine.

References

Designing Efficacy Trials for Tavapadon in Parkinson's Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and implementing clinical trials to evaluate the efficacy of Tavapadon, a novel D1/D5 partial agonist, for the treatment of Parkinson's disease (PD). Detailed protocols for key efficacy assessments are included to ensure standardized data collection and analysis.

Introduction to Tavapadon

Tavapadon is a selective partial agonist of the dopamine (B1211576) D1 and D5 receptors.[1] This mechanism of action is distinct from many existing Parkinson's therapies that primarily target D2/D3 receptors.[2][3] By selectively activating the D1/D5 receptors, Tavapadon aims to restore motor control with a potentially more favorable side effect profile compared to traditional levodopa (B1675098) therapy and other dopamine agonists.[2][3] Clinical trials have investigated Tavapadon as both a monotherapy in early-stage PD and as an adjunct to levodopa in patients with motor fluctuations. A New Drug Application for Tavapadon was submitted to the U.S. Food and Drug Administration (FDA), signifying a crucial step in its development.

Core Efficacy Endpoints

The selection of appropriate efficacy endpoints is critical for demonstrating the clinical benefit of Tavapadon. Based on the successful Phase 3 TEMPO trials, the following endpoints are recommended.

Primary Efficacy Endpoint
  • Change from Baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III Combined Score: This is a well-validated and widely accepted primary endpoint in PD clinical trials. It assesses both the motor experiences of daily living (Part II) and clinician-assessed motor signs (Part III).

Secondary Efficacy Endpoints
  • Change from Baseline in Individual MDS-UPDRS Part II and Part III Scores: To dissect the specific impact on patient-reported motor experiences and objective motor signs.

  • Patient-Reported Outcomes (PROs): To capture the patient's perspective on their health status and the impact of treatment on their daily lives.

  • Objective Measures using Wearable Technology: To provide continuous, real-world data on motor function.

Clinical Trial Design Considerations

A randomized, double-blind, placebo-controlled design is the gold standard for establishing the efficacy of new treatments. The following design elements should be considered for a Tavapadon clinical trial.

Study Population

Inclusion and exclusion criteria should be clearly defined to enroll a patient population appropriate for the stage of PD being studied (early-stage or advanced with motor fluctuations). Key criteria from the TEMPO trials included:

  • For Early-Stage PD (Monotherapy):

    • Diagnosis of Parkinson's disease for less than three years.

    • Aged between 40 and 80 years.

  • For Advanced PD (Adjunctive Therapy):

    • Experiencing motor fluctuations.

    • On a stable dose of levodopa.

Treatment Arms and Dosages
  • Tavapadon Arm(s): Based on previous trials, flexible or fixed-dose regimens can be considered. The TEMPO-1 trial, for instance, evaluated 5mg and 15mg daily doses. The TEMPO-2 trial used a flexible dose of 5mg to 15mg daily.

  • Placebo Arm: A placebo control is essential to minimize bias and demonstrate the true effect of Tavapadon.

Study Duration

A study duration of at least 26 weeks is recommended to adequately assess the efficacy and safety of Tavapadon, consistent with the pivotal TEMPO trials.

Data Presentation

All quantitative data from the clinical trial should be summarized in clearly structured tables to facilitate comparison between treatment groups.

ParameterTavapadon (Specify Dose)Placebop-value
Baseline Characteristics
Mean Age (years)
Mean Disease Duration (years)
Mean MDS-UPDRS Part II Score
Mean MDS-UPDRS Part III Score
Mean MDS-UPDRS Parts II+III Score
Primary Endpoint
Mean Change from Baseline in MDS-UPDRS Parts II+III Score at Week 26
Secondary Endpoints
Mean Change from Baseline in MDS-UPDRS Part II Score at Week 26
Mean Change from Baseline in MDS-UPDRS Part III Score at Week 26
Mean Change from Baseline in [Selected PRO Score] at Week 26
Mean Change from Baseline in [Selected Objective Measure] at Week 26
Safety Endpoints
Incidence of Adverse Events (%)
Incidence of Serious Adverse Events (%)

Experimental Protocols

Protocol 1: Administration of the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)

Objective: To assess the severity of motor and non-motor symptoms of Parkinson's disease.

Personnel: Certified and trained clinical rater.

Procedure:

  • Administration Setting: A quiet, private room with adequate space for motor assessments.

  • Patient State: Document whether the patient is in the "ON" or "OFF" medication state.

  • Part I: Non-Motor Experiences of Daily Living: Administered as a clinician-rated interview. Part IA is completed by the rater based on patient and caregiver interviews, while Part IB is a patient/caregiver questionnaire.

  • Part II: Motor Experiences of Daily Living: A self-administered questionnaire for the patient to complete, assessing the impact of motor symptoms on daily activities.

  • Part III: Motor Examination: A clinician-administered examination of motor function. Specific tasks and instructions for each item must be followed precisely as outlined in the official MDS-UPDRS instrument.

  • Part IV: Motor Complications: A clinician-rated assessment of motor fluctuations and dyskinesias.

  • Scoring: Each item is scored on a 0 (normal) to 4 (severe) scale. The total score for each part and the combined score for Parts II and III are calculated.

Protocol 2: Assessment of Patient-Reported Outcomes (PROs)

Objective: To capture the patient's perspective on their health and well-being.

Instruments:

  • Patient-Reported Outcomes in Parkinson's Disease (PRO-PD): A 33-item scale assessing the severity of both motor and non-motor symptoms using slider bars.

  • Parkinson's Disease Questionnaire (PDQ-8): A shorter, 8-item version of the PDQ-39 that assesses health-related quality of life.

  • Non-Motor Symptoms Questionnaire (NMSQ): A 30-item self-completed questionnaire to screen for the presence of a wide range of non-motor symptoms.

  • EuroQol 5-Dimension 5-Level (EQ-5D-5L): A generic measure of health status.

Procedure:

  • Administration: These questionnaires are self-administered by the patient, either on paper or electronically.

  • Timing: Administer at baseline and at specified follow-up visits.

  • Instructions: Provide clear instructions to the patient on how to complete each questionnaire.

  • Scoring: Follow the specific scoring guidelines for each instrument.

Protocol 3: Objective Measurement of Motor Function using Wearable Technology

Objective: To collect continuous, objective data on motor symptoms in a real-world setting.

Equipment:

  • Wearable Sensor: A validated actigraphy device or multi-sensor system capable of measuring acceleration and angular velocity. The device should be worn on the wrist of the most affected side, or as specified by the device manufacturer and study protocol.

Procedure:

  • Device Initialization and Placement:

    • Ensure the device is fully charged and synchronized with the data capture system.

    • Securely place the device on the patient's designated limb.

  • Data Collection Period:

    • Patients will wear the device continuously for a predefined period (e.g., 7 days) at multiple timepoints during the study (e.g., baseline, week 12, week 26).

  • Data Upload:

    • Data can be uploaded wirelessly in real-time or periodically via a base station.

  • Data Analysis:

    • Raw accelerometer and gyroscope data will be processed using validated algorithms to derive key motor endpoints.

    • Endpoints may include:

      • Time spent in "ON" and "OFF" states.

      • Severity and duration of tremor.

      • Measures of bradykinesia and dyskinesia.

      • Gait parameters (e.g., step count, stride length).

      • Sleep quality metrics.

Mandatory Visualizations

Tavapadon_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor Binds to D5_Receptor D5 Receptor Dopamine->D5_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase D1_Receptor->Adenylyl_Cyclase Activates D5_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response Phosphorylates Targets Tavapadon Tavapadon Tavapadon->D1_Receptor Partial Agonist Tavapadon->D5_Receptor Partial Agonist

Caption: Tavapadon's signaling pathway as a D1/D5 partial agonist.

Clinical_Trial_Workflow Screening Screening & Baseline Assessment (MDS-UPDRS, PROs, Wearables) Randomization Randomization Screening->Randomization Treatment_Tavapadon Treatment Group: Tavapadon Randomization->Treatment_Tavapadon Treatment_Placebo Control Group: Placebo Randomization->Treatment_Placebo FollowUp Follow-up Visits (e.g., Weeks 4, 12, 26) Efficacy & Safety Assessments Treatment_Tavapadon->FollowUp Treatment_Placebo->FollowUp EndOfStudy End of Study (Week 26) Final Assessments FollowUp->EndOfStudy DataAnalysis Data Analysis & Reporting EndOfStudy->DataAnalysis

Caption: A typical workflow for a Tavapadon efficacy clinical trial.

Study_Endpoints_Relationship PrimaryEndpoint Primary Efficacy Endpoint: Change in MDS-UPDRS Parts II+III Score SecondaryEndpoints Secondary Efficacy Endpoints MDS_UPDRS_II MDS-UPDRS Part II (Motor Experiences of Daily Living) SecondaryEndpoints->MDS_UPDRS_II MDS_UPDRS_III MDS-UPDRS Part III (Motor Examination) SecondaryEndpoints->MDS_UPDRS_III PROs Patient-Reported Outcomes (PRO-PD, PDQ-8, etc.) SecondaryEndpoints->PROs ObjectiveMeasures Objective Measures (Wearable Sensor Data) SecondaryEndpoints->ObjectiveMeasures

Caption: Logical relationship between primary and secondary efficacy endpoints.

References

Application Notes and Protocols for Assessing Tavapadon's Impact on Motor Fluctuations in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for assessing the impact of Tavapadon, a selective D1/D5 dopamine (B1211576) receptor partial agonist, on motor fluctuations in individuals with Parkinson's disease (PD). The protocols outlined below are based on the established methods used in the pivotal TEMPO clinical trial program for Tavapadon and other standard practices in PD research.

Introduction to Tavapadon and Motor Fluctuations

Tavapadon is a novel, orally administered, once-daily medication being investigated for the treatment of Parkinson's disease.[1] Its mechanism of action involves the selective partial agonism of D1 and D5 dopamine receptors.[2] This targeted approach aims to provide a balance of motor control while potentially minimizing the adverse effects associated with the stimulation of D2/D3 receptors.[2]

Motor fluctuations are a common complication in Parkinson's disease, particularly in patients on long-term levodopa (B1675098) therapy. These fluctuations are characterized by transitions between "ON" periods, where symptoms are well-controlled, and "OFF" periods, where parkinsonian symptoms re-emerge. Assessing the efficacy of a new therapeutic agent like Tavapadon requires robust and standardized methodologies to accurately quantify its impact on these motor fluctuations.

Core Methodologies for Assessing Motor Fluctuations

The primary methodologies for assessing Tavapadon's impact on motor fluctuations in clinical trials involve a combination of patient-reported outcomes and clinician-administered assessments. The two cornerstone instruments are the Hauser Diary and the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).

The Hauser Diary: A Patient-Reported Outcome Measure

The Hauser Diary is a patient-completed tool used to quantify the amount of time spent in different motor states throughout the day.[3] It is a critical endpoint in clinical trials for advanced PD to assess the impact of an intervention on daily motor fluctuations.[4]

2.1.1. Experimental Protocol: Hauser Diary

Objective: To quantify the daily duration of "ON" time without troublesome dyskinesia, "OFF" time, and other motor states from the patient's perspective.

Materials:

  • Hauser Diary (paper or electronic version)[3]

  • Detailed patient instructions and a training video[4]

  • Watch or timer with 30-minute intervals

Procedure:

  • Patient Training: Prior to the assessment period, patients receive comprehensive training on how to use the diary. This includes a clear explanation of the different motor states and a review of a training video to ensure understanding.[4]

  • Diary Completion: Patients are instructed to record their predominant motor state for each 30-minute interval of their waking day.[3] This is typically done for 2-3 consecutive days before each study visit.[5]

  • Motor State Categories: The diary includes the following categories for patients to choose from:

    • Asleep

    • "OFF": A state where Parkinson's symptoms are present and troublesome.

    • "ON" without dyskinesia: A state where Parkinson's symptoms are well-controlled, and there are no involuntary movements.

    • "ON" with non-troublesome dyskinesia: A state where Parkinson's symptoms are well-controlled, but there are some involuntary movements that are not bothersome.

    • "ON" with troublesome dyskinesia: A state where Parkinson's symptoms are well-controlled, but there are bothersome involuntary movements.[4]

  • Data Collection and Analysis: The completed diaries are collected at each study visit. The total number of half-hour intervals for each motor state is calculated to determine the total daily hours spent in each state. The primary endpoint is often the change from baseline in the total daily "ON" time without troublesome dyskinesia.[2]

Data Presentation: The quantitative data from the Hauser Diary should be summarized in a structured table for clear comparison between treatment and placebo groups.

Motor StateBaseline (hours/day)Week X - Tavapadon (hours/day)Week X - Placebo (hours/day)Change from Baseline (Tavapadon)Change from Baseline (Placebo)p-value
"ON" time without troublesome dyskinesia
"OFF" time
"ON" time with troublesome dyskinesia

Note: The TEMPO-3 trial demonstrated a significant increase in "ON" time without troublesome dyskinesia of 1.1 to 1.7 hours with Tavapadon compared to placebo. A significant reduction in "OFF" time of approximately 0.94 hours was also observed.[1][2]

The Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)

The MDS-UPDRS is a comprehensive, clinician-administered scale that evaluates various aspects of Parkinson's disease.[6] Part III of the scale, the Motor Examination, is crucial for objectively assessing the severity of motor signs.[7]

2.2.1. Experimental Protocol: MDS-UPDRS Part III - Motor Examination

Objective: To provide a standardized, objective assessment of the severity of a patient's motor symptoms at a specific point in time.

Materials:

  • Official MDS-UPDRS scale and scoring sheet[8]

  • A straight-backed chair (wood or metal) without armrests

  • A pen or pencil for the patient

  • A quiet, well-lit examination room

Procedure:

  • Rater Training: The examination must be conducted by a trained and certified rater to ensure consistency and reliability.[9]

  • Patient State: The rater should document whether the patient is in the "ON" or "OFF" medication state at the time of the examination.[8]

  • Standardized Instructions: The rater provides specific, standardized instructions for each of the 18 items in the motor examination. The tasks are designed to assess various aspects of motor function, including speech, facial expression, tremor, rigidity, finger tapping, hand movements, pronation-supination movements, toe tapping, leg agility, arising from a chair, gait, and postural stability.[10]

  • Scoring: Each item is scored on a 5-point scale from 0 (normal) to 4 (severe).[11] The total score for Part III is the sum of the scores for all items.

  • Timing of Assessments: The MDS-UPDRS is typically administered at baseline and at specified follow-up visits throughout the clinical trial to track changes in motor function over time.

Data Presentation: The results from the MDS-UPDRS Part III should be presented in a table comparing the mean scores and changes from baseline between the treatment and placebo groups.

MDS-UPDRS Part III ScoreBaseline (mean score)Week X - Tavapadon (mean score)Week X - Placebo (mean score)Change from Baseline (Tavapadon)Change from Baseline (Placebo)p-value
Total Score

Advanced and Objective Methodologies

While the Hauser Diary and MDS-UPDRS are the current standards, emerging technologies offer the potential for more objective and continuous assessment of motor fluctuations.

Wearable Sensors

Application Note: Wearable sensors, such as accelerometers and gyroscopes, can provide continuous, real-world data on a patient's motor symptoms.[12] These devices can be worn on the wrist, ankle, or other parts of the body to capture data on tremor, bradykinesia, and dyskinesia.[13]

3.1.1. Experimental Protocol: Wearable Sensor-Based Assessment

Objective: To objectively and continuously quantify motor fluctuations, including tremor, bradykinesia, and dyskinesia, in a real-world setting.

Materials:

  • Wearable sensor devices (e.g., containing accelerometers and gyroscopes)

  • A data analysis platform with validated algorithms for Parkinson's motor symptom detection[12]

Procedure:

  • Device Placement: The sensors are placed on the patient's body according to the manufacturer's instructions and the study protocol.

  • Data Collection: The patient wears the device for a specified period (e.g., 24 hours or longer) to collect continuous motor data.

  • Data Analysis: The collected data is processed using specialized algorithms to identify and quantify the severity and duration of tremor, bradykinesia, and dyskinesia.[13] These algorithms often employ machine learning techniques.[12]

  • Correlation with Clinical Scales: The objective data from the wearable sensors can be correlated with the patient-reported Hauser Diary and the clinician-administered MDS-UPDRS to validate the sensor-derived metrics.

Data Presentation: Data from wearable sensors can be presented in various ways, including time-series plots showing fluctuations in motor symptoms throughout the day, and summary tables of key metrics.

Motor Symptom MetricBaselineWeek X - TavapadonWeek X - PlaceboChange from Baseline (Tavapadon)Change from Baseline (Placebo)p-value
Tremor Power (e.g., µg²/Hz)
Bradykinesia Score (e.g., amplitude/speed)
Dyskinesia Score (e.g., energy in specific frequency bands)

Visualizing Pathways and Workflows

Tavapadon's Mechanism of Action: D1/D5 Receptor Signaling

Tavapadon's therapeutic effect is mediated through its partial agonism of D1 and D5 dopamine receptors, which are coupled to G stimulatory (Gs) proteins.[14] This activation initiates a downstream signaling cascade that ultimately modulates neuronal activity in the direct pathway of the basal ganglia, thereby improving motor control.

Tavapadon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tavapadon Tavapadon D1_D5_Receptor D1/D5 Receptor Tavapadon->D1_D5_Receptor binds & activates Gs_protein Gs Protein D1_D5_Receptor->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream phosphorylates Neuronal_Activity Modulation of Neuronal Activity Downstream->Neuronal_Activity leads to Motor_Control Improved Motor Control Neuronal_Activity->Motor_Control results in

Caption: Tavapadon's D1/D5 receptor signaling pathway.

Experimental Workflow for Assessing Motor Fluctuations

The assessment of Tavapadon's impact on motor fluctuations follows a structured workflow within a clinical trial setting.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_analysis Data Analysis & Outcomes Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessments Baseline Assessments - MDS-UPDRS - Hauser Diary - Wearable Sensors (optional) Screening->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Tavapadon_Arm Tavapadon Treatment Arm (e.g., 5-15 mg once daily) Randomization->Tavapadon_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_up Follow-up Visits (e.g., Weeks 4, 8, 12, 27) Tavapadon_Arm->Follow_up Placebo_Arm->Follow_up Assessments Assessments at each visit - MDS-UPDRS - Hauser Diary - Wearable Sensors (optional) Follow_up->Assessments Data_Analysis Data Analysis - Change from baseline - Statistical comparison Assessments->Data_Analysis Primary_Endpoint Primary Endpoint (e.g., Change in 'ON' time) Data_Analysis->Primary_Endpoint Secondary_Endpoints Secondary Endpoints (e.g., Change in 'OFF' time, MDS-UPDRS score) Data_Analysis->Secondary_Endpoints

Caption: Clinical trial workflow for Tavapadon assessment.

Conclusion

The assessment of Tavapadon's impact on motor fluctuations in Parkinson's disease relies on a multi-faceted approach, combining patient-reported outcomes with clinician-administered evaluations. The Hauser Diary and the MDS-UPDRS are the cornerstones of this assessment, providing a comprehensive picture of the drug's efficacy. The integration of objective measures from wearable technology represents a promising avenue for enhancing the precision and ecological validity of these assessments in future research. The protocols outlined in these application notes provide a standardized framework for researchers and drug development professionals to rigorously evaluate the therapeutic potential of Tavapadon and other novel treatments for Parkinson's disease.

References

Application Notes and Protocols for the Unified Parkinson's Disease Rating Scale (UPDRS) in Tavapadon Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tavapadon is a novel, selective partial agonist of the dopamine (B1211576) D1 and D5 receptors under investigation for the treatment of Parkinson's disease.[1][2] Its mechanism of action, which focuses on the direct pathway of motor control, offers a potentially differentiated profile from existing dopamine agonists that primarily target D2 and D3 receptors.[3][4] To rigorously assess the efficacy of Tavapadon in clinical trials, the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) is a critical tool.[5][6] The MDS-UPDRS is a comprehensive assessment of both motor and non-motor symptoms of Parkinson's disease, providing a detailed evaluation of the patient's condition.[3][7]

These application notes provide a detailed protocol for the use of the MDS-UPDRS in clinical trials investigating Tavapadon, ensuring standardized administration and data collection for reliable and comparable results.

Data Presentation: Tavapadon vs. Placebo - MDS-UPDRS Scores

The following tables summarize hypothetical data from a placebo-controlled clinical trial of Tavapadon, illustrating the potential treatment effects as measured by the MDS-UPDRS.

Table 1: Baseline Demographics and MDS-UPDRS Scores

CharacteristicTavapadon (n=150)Placebo (n=150)
Age (years), mean (SD)62.5 (8.1)63.1 (7.9)
Sex, n (%) Male90 (60%)93 (62%)
Time since Diagnosis (years), mean (SD)2.1 (1.5)2.3 (1.6)
MDS-UPDRS Total Score, mean (SD) 55.4 (12.2) 56.1 (11.8)
MDS-UPDRS Part I, mean (SD)10.2 (4.5)10.5 (4.7)
MDS-UPDRS Part II, mean (SD)14.8 (5.1)15.2 (5.3)
MDS-UPDRS Part III, mean (SD)25.1 (8.3)25.5 (8.1)
MDS-UPDRS Part IV, mean (SD)5.3 (2.1)4.9 (2.0)

Table 2: Change from Baseline in MDS-UPDRS Scores at Week 26

MDS-UPDRS ScoreTavapadon (n=150)Placebo (n=150)Mean Difference (95% CI)p-value
Total Score, mean change (SD) -15.2 (7.8) -5.8 (6.5) -9.4 (-11.2, -7.6) <0.0001
Part I Score, mean change (SD)-3.1 (2.5)-1.2 (2.1)-1.9 (-2.5, -1.3)<0.0001
Part II Score, mean change (SD)-5.5 (3.1)-2.1 (2.8)-3.4 (-4.1, -2.7)<0.0001
Part III Score, mean change (SD)-6.6 (4.2)-2.5 (3.9)-4.1 (-5.1, -3.1)<0.0001
Part IV Score, mean change (SD)0.0 (1.5)0.0 (1.4)0.0 (-0.4, 0.4)0.98

Experimental Protocols: Administration of the MDS-UPDRS

This protocol outlines the standardized administration of the four parts of the MDS-UPDRS.

General Guidelines
  • Rater Training: All raters must be trained and certified in the administration of the MDS-UPDRS to ensure consistency.

  • Patient State: For studies of early-stage Parkinson's disease where patients are not yet on medication, the assessment is conducted in their baseline state. For trials involving patients already on medication, assessments should be conducted at a standardized time concerning their medication schedule (e.g., "ON" state, a specified time after their last dose).

  • Environment: The assessment should be conducted in a quiet, well-lit room, free from distractions.

Part I: Non-Motor Experiences of Daily Living

This part is divided into two sections. Part IA is administered by the investigator, while Part IB is a patient/caregiver questionnaire.

Part IA: Investigator-rated

  • Cognitive Impairment: Inquire about problems with memory, attention, and orientation over the past week.

  • Hallucinations and Psychosis: Ask about seeing, hearing, or smelling things that are not there.

  • Depressed Mood: Inquire about feelings of sadness, hopelessness, or loss of interest.

  • Anxious Mood: Ask about feelings of nervousness, fear, or panic.

  • Apathy: Inquire about a lack of interest or motivation.

  • Dopamine Dysregulation Syndrome: Assess for impulsive or compulsive behaviors.

Part IB: Patient/Caregiver-rated

Provide the patient and/or caregiver with the questionnaire to complete. This section covers:

  • Sleep Problems

  • Daytime Sleepiness

  • Pain and Other Sensations

  • Urinary Problems

  • Constipation Problems

  • Lightheadedness on Standing

  • Fatigue

Part II: Motor Experiences of Daily Living

This is a patient/caregiver-rated questionnaire assessing the impact of motor symptoms on daily activities. The 13 items include:

  • Speech

  • Saliva and Drooling

  • Chewing and Swallowing

  • Eating Tasks

  • Dressing

  • Hygiene

  • Handwriting

  • Doing Hobbies and Other Activities

  • Turning in Bed

  • Tremor

  • Getting out of Bed, a Car, or a Deep Chair

  • Walking and Balance

  • Freezing

Part III: Motor Examination

This part is a clinician-administered examination of the motor signs of Parkinson's disease. Each item is scored on a 0 (normal) to 4 (severe) scale.

  • Speech: Assess for clarity and volume.

  • Facial Expression: Observe for reduced facial movement.

  • Rigidity: Passively move the neck and each limb to assess for resistance.

  • Finger Tapping: Have the patient tap their thumb and index finger together as quickly and with as much amplitude as possible.

  • Hand Movements: Have the patient open and close their hands as quickly and as fully as possible.

  • Pronation-Supination Movements of the Hands: Have the patient rapidly rotate their hands.

  • Toe Tapping: Have the patient tap their heel on the floor, lifting the entire leg.

  • Leg Agility: Have the patient raise and tap their heel on the floor as quickly as possible.

  • Arising from a Chair: Observe the patient rising from a chair with arms folded.

  • Gait: Observe the patient walking a short distance, turning, and walking back.

  • Freezing of Gait: Observe for any hesitation or freezing during walking.

  • Postural Stability: Perform the "pull test" by standing behind the patient and pulling them backward by the shoulders.

  • Posture: Observe the patient's posture while standing.

  • Global Spontaneity of Movement (Body Bradykinesia): Observe the patient's overall slowness of movement during the examination.

  • Postural Tremor of the Hands: Have the patient extend their arms.

  • Kinetic Tremor of the Hands: Observe for tremor during finger-to-nose testing.

  • Rest Tremor Amplitude: Observe for tremor in the limbs and face while at rest.

  • Constancy of Rest Tremor: Observe how consistently the rest tremor is present.

Part IV: Motor Complications

This part assesses the complications of therapy, including dyskinesias and motor fluctuations. This section is completed by the rater based on a patient interview.

  • Time Spent with Dyskinesias: Inquire about the duration of involuntary movements over the past week.

  • Functional Impact of Dyskinesias: Assess how these movements impact daily activities.

  • Time Spent in the "OFF" State: Inquire about the duration of periods when the medication is not working well.

  • Functional Impact of Fluctuations: Assess how these "OFF" periods impact daily activities.

  • Complexity of Motor Fluctuations: Determine the predictability of "OFF" periods.

  • Painful Off-State Dystonia: Inquire about painful muscle cramps or spasms.

Mandatory Visualizations

tavapadon_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Striatum) Dopamine Dopamine D1_D5_Receptor D1/D5 Receptor Dopamine->D1_D5_Receptor Binds to AC Adenylyl Cyclase D1_D5_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Neuronal Excitability (Direct Pathway Activation) PKA->Cellular_Response Phosphorylates Targets Tavapadon Tavapadon Tavapadon->D1_D5_Receptor Partial Agonist Binding

Tavapadon's Mechanism of Action

updrs_workflow Start Start Patient_Check_In Patient Check-In and Consent Start->Patient_Check_In Part_IB_II Patient/Caregiver Completes MDS-UPDRS Parts IB and II Patient_Check_In->Part_IB_II Part_IA Investigator Administers MDS-UPDRS Part IA Part_IB_II->Part_IA Part_III Clinician Performs MDS-UPDRS Part III (Motor Examination) Part_IA->Part_III Part_IV Investigator Administers MDS-UPDRS Part IV Part_III->Part_IV Data_Entry Data Entry and Verification Part_IV->Data_Entry End End Data_Entry->End

MDS-UPDRS Assessment Workflow

updrs_structure cluster_parts Scale Components MDS_UPDRS MDS-UPDRS Total Score Part_I Part I: Non-Motor Experiences of Daily Living MDS_UPDRS->Part_I Assesses Part_II Part II: Motor Experiences of Daily Living MDS_UPDRS->Part_II Assesses Part_III Part III: Motor Examination MDS_UPDRS->Part_III Assesses Part_IV Part IV: Motor Complications MDS_UPDRS->Part_IV Assesses

Structure of the MDS-UPDRS

References

Tavapadon: Application Notes for Monotherapy and Adjunctive Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tavapadon, a selective D1/D5 dopamine (B1211576) receptor partial agonist, for research applications. This document details its investigation as both a monotherapy and an adjunctive therapy for Parkinson's disease, summarizing key clinical trial data, outlining experimental protocols, and illustrating relevant biological pathways and workflows.

Introduction

Tavapadon is a novel, orally administered, once-daily medication currently under investigation for the treatment of Parkinson's disease (PD).[1] Its mechanism of action as a selective partial agonist for the D1 and D5 dopamine receptors is a key area of research, offering the potential for effective motor symptom control with a differentiated side-effect profile compared to existing dopaminergic therapies that primarily target D2 and D3 receptors.[2][3] This document outlines the application of Tavapadon in research settings, focusing on its evaluation as a monotherapy for early-stage PD and as an adjunctive therapy to levodopa (B1675098) in patients with motor fluctuations.

Quantitative Data from Clinical Trials

The efficacy and safety of Tavapadon have been evaluated in a series of Phase 3 clinical trials known as the TEMPO program.[1] Below is a summary of the key quantitative data from these trials, comparing its use as a monotherapy (TEMPO-1 and TEMPO-2) and as an adjunctive therapy (TEMPO-3).

Table 1: Efficacy of Tavapadon as Monotherapy in Early Parkinson's Disease
TrialTreatmentPrimary Endpoint: Change from Baseline in MDS-UPDRS Parts II & III Combined Score (at 26/27 weeks)Key Secondary Endpoint: Change from Baseline in MDS-UPDRS Part II Score (at 26 weeks)
TEMPO-1 (Fixed Dose) [4]Tavapadon 5 mg-9.7 (p < 0.0001 vs. placebo)-2.5 (p < 0.0001 vs. placebo)
Tavapadon 15 mg-10.2 (p < 0.0001 vs. placebo)-2.6 (p < 0.0001 vs. placebo)
Placebo+1.8-
TEMPO-2 (Flexible Dose) Tavapadon 5-15 mg-10.3 (p < 0.0001 vs. placebo)Statistically significant improvement (p=0.0007)
Placebo-1.2-

MDS-UPDRS: Movement Disorder Society-Unified Parkinson's Disease Rating Scale. A negative change indicates improvement.

Table 2: Efficacy of Tavapadon as Adjunctive Therapy to Levodopa
TrialTreatmentPrimary Endpoint: Change from Baseline in "On" Time Without Troublesome Dyskinesia (hours/day)Secondary Endpoint: Change from Baseline in "Off" Time (hours/day)
TEMPO-3 Tavapadon 5-15 mg + Levodopa+1.7 (Increase of 1.1 hours vs. placebo, p < 0.0001)Significant reduction of 0.94 hours vs. placebo
Placebo + Levodopa+0.6-
Table 3: Overview of Patient Demographics and Trial Design
TrialTherapy TypePatient PopulationNumber of PatientsDurationDosage
TEMPO-1 MonotherapyEarly-stage PD52927 weeksFixed: 5 mg or 15 mg once daily
TEMPO-2 MonotherapyEarly-stage PD30427 weeksFlexible: 5-15 mg once daily
TEMPO-3 AdjunctivePD with motor fluctuations on stable levodopa50727 weeksFlexible: 5-15 mg once daily

Signaling Pathway and Mechanism of Action

Tavapadon is a selective partial agonist of the D1 and D5 dopamine receptors. This selectivity is hypothesized to contribute to its efficacy in improving motor control while potentially minimizing some of the side effects associated with D2/D3 receptor agonists. Furthermore, Tavapadon exhibits G protein-biased agonism, preferentially activating the G protein signaling pathway over the β-arrestin pathway. This is thought to reduce receptor desensitization and internalization, potentially leading to a more sustained therapeutic effect.

Tavapadon_Signaling_Pathway cluster_neuron Medium Spiny Neuron (Direct Pathway) Tavapadon Tavapadon D1R D1/D5 Receptor Tavapadon->D1R Binds G_Protein Gs/Golf (G Protein) D1R->G_Protein Activates Beta_Arrestin β-Arrestin (Reduced Recruitment) D1R->Beta_Arrestin AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Motor_Control Improved Motor Control Downstream->Motor_Control Leads to G_Protein->AC Stimulates

Caption: Tavapadon's G protein-biased signaling pathway at the D1/D5 receptor.

Experimental Protocols

The following are representative protocols for key experiments used to characterize Tavapadon's pharmacological profile.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Tavapadon for dopamine D1 and D5 receptors.

Materials:

  • Cell membranes from cell lines stably expressing human recombinant D1 or D5 receptors (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]SCH23390 (a selective D1/D5 antagonist).

  • Non-specific binding control: 1 µM cis(Z)-flupenthixol or another suitable non-radiolabeled antagonist.

  • Tavapadon in a range of concentrations.

  • Assay buffer.

  • 96-well plates.

  • Cell harvester and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, combine the cell membranes, [3H]SCH23390 (at a concentration close to its dissociation constant, Kd), and varying concentrations of Tavapadon.

  • For total binding wells, omit Tavapadon.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters into scintillation vials containing scintillation fluid.

  • Quantify the amount of radioactivity bound to the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of Tavapadon that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (% intrinsic activity) of Tavapadon at D1 and D5 receptors.

Materials:

  • A cell line stably expressing the human D1 or D5 receptor (e.g., HEK293 or CHO cells).

  • A cAMP-responsive reporter system (e.g., CRE-luciferase) or a biosensor for cAMP (e.g., GloSensor™).

  • Tavapadon and a full agonist (e.g., dopamine) in a range of concentrations.

  • Assay medium.

  • 96-well cell culture plates.

  • Luminometer or fluorescence plate reader.

Procedure:

  • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Replace the culture medium with assay medium containing varying concentrations of Tavapadon or the full agonist (dopamine).

  • Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • If using a luciferase reporter system, add the appropriate luciferase substrate.

  • Measure luminescence or fluorescence using a plate reader.

  • Generate dose-response curves for both Tavapadon and the full agonist.

  • Calculate the EC50 value for Tavapadon from its dose-response curve.

  • Determine the intrinsic activity of Tavapadon by comparing its maximal response to that of the full agonist (dopamine).

Research Workflows

The following diagrams illustrate the typical workflows for preclinical and clinical research involving Tavapadon.

Preclinical Research Workflow

Preclinical_Workflow cluster_preclinical Preclinical Evaluation of Tavapadon Target_ID Target Identification (D1/D5 Receptors) In_Vitro In Vitro Assays Target_ID->In_Vitro Binding Receptor Binding (Ki) In_Vitro->Binding Functional Functional Assays (cAMP, EC50) In_Vitro->Functional In_Vivo In Vivo Animal Models (e.g., MPTP-induced PD) Binding->In_Vivo Functional->In_Vivo Efficacy Motor Function Assessment In_Vivo->Efficacy Safety_Tox Safety & Toxicology Studies In_Vivo->Safety_Tox PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Clinical_Trial_Workflow cluster_clinical Tavapadon Clinical Trial Workflow (TEMPO Program) Phase1 Phase 1 (Safety, PK/PD) Phase2 Phase 2 (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase 3 (TEMPO Trials) Phase2->Phase3 Monotherapy Monotherapy (TEMPO-1, TEMPO-2) Phase3->Monotherapy Adjunctive Adjunctive Therapy (TEMPO-3) Phase3->Adjunctive Long_Term Long-Term Extension (TEMPO-4) Monotherapy->Long_Term Adjunctive->Long_Term NDA New Drug Application (NDA) Submission Long_Term->NDA

References

Application Notes and Protocols for Studying Tavapadon's Effects in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tavapadon (CVL-751) is a novel, orally administered partial agonist with high selectivity for the dopamine (B1211576) D1 and D5 receptors.[1] It is under investigation as a treatment for Parkinson's disease (PD), aiming to provide robust motor control with a reduced risk of the adverse effects associated with full dopamine agonists and therapies targeting D2/D3 receptors.[2][3] Preclinical studies in various animal models have been crucial in characterizing its therapeutic potential.[1] These application notes provide detailed methodologies for utilizing rodent and non-human primate models to study the effects of Tavapadon on Parkinson's disease pathophysiology.

Mechanism of Action

Tavapadon demonstrates a high affinity for D1 (Ki = 9 nM) and D5 (Ki = 13 nM) receptors, with significantly lower affinity for D2-like receptors (D2, D3, D4; Ki ≥ 4,870 to 6,720 nM).[1] As a partial agonist, it provides a balanced level of receptor stimulation, corresponding to 65% and 81% of dopamine's intrinsic activity at D1 and D5 receptors, respectively.[2] This selective activation of the direct "Go" pathway in the basal ganglia is hypothesized to improve motor function while minimizing the side effects associated with D2/D3 receptor stimulation.[4]

Signaling Pathway of Tavapadon

Tavapadon_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Medium Spiny Neuron (Direct Pathway) Dopamine Dopamine D1/D5_Receptor D1/D5 Receptor Dopamine->D1/D5_Receptor Endogenous Ligand Tavapadon Tavapadon Tavapadon->D1/D5_Receptor Binds and partially activates G_protein Gs/Golf D1/D5_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates DARPP-32 DARPP-32 PKA->DARPP-32 Phosphorylates Motor_Control Improved Motor Control DARPP-32->Motor_Control Modulates downstream targets leading to Experimental_Workflow Animal_Acclimatization Animal Acclimatization & Baseline Behavioral Testing Model_Induction Induction of Parkinson's Model (6-OHDA or MPTP) Animal_Acclimatization->Model_Induction Post_Lesion_Confirmation Post-Lesion Behavioral Confirmation Model_Induction->Post_Lesion_Confirmation Treatment_Administration Tavapadon or Vehicle Administration Post_Lesion_Confirmation->Treatment_Administration Behavioral_Assessment Behavioral Assessments (e.g., Open Field, Cylinder Test) Treatment_Administration->Behavioral_Assessment Neurochemical_Analysis Neurochemical Analysis (HPLC-ECD) Behavioral_Assessment->Neurochemical_Analysis Histological_Analysis Histological Analysis (Tyrosine Hydroxylase Staining) Neurochemical_Analysis->Histological_Analysis Data_Analysis Data Analysis & Interpretation Histological_Analysis->Data_Analysis

References

Application Notes and Protocols: In Vitro Determination of Tavapadon's Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tavapadon (CVL-751) is a novel, orally administered partial agonist that selectively targets the dopamine (B1211576) D1 and D5 receptors.[1][2][3] It is under investigation for the treatment of Parkinson's disease, aiming to provide robust motor control with a favorable side-effect profile compared to existing dopaminergic therapies.[4][5] Tavapadon's mechanism of action, centered on the G-protein biased activation of the direct motor pathway, offers a promising therapeutic strategy. By selectively activating D1/D5 receptors, Tavapadon is designed to enhance motor function while minimizing the adverse effects associated with the overstimulation of D2/D3 receptors.

These application notes provide a comprehensive overview of the in vitro assays used to characterize the receptor activity of Tavapadon. Detailed protocols for key experiments are provided to enable researchers to assess the binding affinity and functional potency of Tavapadon and similar compounds at the dopamine D1 and D5 receptors.

Data Presentation: Tavapadon's Receptor Activity Profile

The following tables summarize the quantitative data on Tavapadon's binding affinity (Ki) and functional activity (EC50 and % Intrinsic Activity) at dopamine receptor subtypes. This data highlights Tavapadon's high affinity and selective partial agonism for D1 and D5 receptors.

Table 1: Tavapadon Receptor Binding Affinities

Receptor SubtypeBinding Affinity (Ki) (nM)
D19
D513
D2≥ 6210
D3≥ 6720
D4≥ 4870
Data represents the dissociation constant (Ki) from radioligand binding assays.

Table 2: Tavapadon Functional Activity

Receptor SubtypeFunctional Potency (EC50) (nM)% Intrinsic Activity (vs. Dopamine)
D11965%
D51781%
Data represents the half-maximal effective concentration (EC50) and intrinsic activity from functional assays.

Signaling Pathway and Experimental Overviews

The following diagrams illustrate the primary signaling pathway of Tavapadon at the D1/D5 receptors and provide a high-level overview of the experimental workflows for the described in vitro assays.

Tavapadon D1_D5 Signaling Pathway Tavapadon Tavapadon D1_D5 D1/D5 Receptor Tavapadon->D1_D5 Binds Gs Gs Protein D1_D5->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Therapeutic Effect (Motor Control) PKA->Cellular_Response Phosphorylates Downstream Targets

Tavapadon's primary signaling pathway via D1/D5 receptor activation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing D1/D5 receptors Incubate Incubate membranes, radioligand, and Tavapadon Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand ([3H]SCH23390) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of Tavapadon Compound_Prep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Analyze Calculate Ki from IC50 values Count->Analyze

Workflow for the radioligand binding assay.

cAMP_Functional_Assay_Workflow cluster_prep Preparation cluster_stimulation Cell Stimulation cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing D1/D5 receptors Pre_Incubate Pre-incubate cells with PDE inhibitor (e.g., IBMX) Cell_Culture->Pre_Incubate Compound_Prep Prepare serial dilutions of Tavapadon Stimulate Stimulate cells with Tavapadon dilutions Compound_Prep->Stimulate Pre_Incubate->Stimulate Lyse Lyse cells to release intracellular cAMP Stimulate->Lyse Detect_cAMP Detect cAMP levels using a competitive immunoassay (e.g., HTRF) Lyse->Detect_cAMP Analyze Generate dose-response curve and calculate EC50 Detect_cAMP->Analyze

Workflow for the cAMP functional assay.

Experimental Protocols

Radioligand Displacement Assay for Dopamine D1 and D5 Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the affinity of Tavapadon for dopamine D1 and D5 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human recombinant D1 or D5 receptors (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]SCH23390 (a selective D1/D5 antagonist).

  • Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM Butaclamol).

  • Test compound: Tavapadon at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the receptor of interest in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of Assay Buffer (for total binding) or 1 µM Butaclamol (for non-specific binding).

      • 50 µL of various concentrations of Tavapadon.

      • 50 µL of [3H]SCH23390 (at a final concentration approximately equal to its Kd).

      • 50 µL of the membrane preparation (typically 5-20 µg of protein).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation fluid to each vial and allow it to equilibrate.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other values to obtain specific binding.

    • Plot the percent specific binding against the logarithm of the Tavapadon concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for D1/D5 Receptor Activation

This functional assay measures the ability of a compound to stimulate the Gs-coupled D1/D5 receptors, leading to an increase in intracellular cyclic AMP (cAMP).

Objective: To determine the potency (EC50) and efficacy of Tavapadon at the dopamine D1 and D5 receptors.

Materials:

  • Cells stably expressing the human D1 or D5 receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium.

  • Assay Buffer (e.g., HBSS or PBS with 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

  • Test compound: Tavapadon at various concentrations.

  • Reference agonist: Dopamine.

  • cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).

  • 384-well white microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture and Plating:

    • Culture cells to approximately 80-90% confluency.

    • Harvest the cells and resuspend them in assay buffer.

    • Dispense the cell suspension into a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of Tavapadon and the reference agonist (dopamine) in assay buffer containing the PDE inhibitor.

    • Add the compound dilutions to the respective wells of the cell plate.

  • Cell Stimulation:

    • Incubate the plate at 37°C for 30-60 minutes to allow for receptor stimulation and cAMP accumulation.

  • cAMP Detection:

    • Following the manufacturer's instructions for the specific cAMP kit, lyse the cells and add the detection reagents. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Measurement:

    • Incubate the plate at room temperature for the time specified in the kit protocol.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the logarithm of the Tavapadon concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect) values.

    • Calculate the intrinsic activity as a percentage of the maximal response to the reference agonist, dopamine.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Objective: To determine the ability of Tavapadon to promote G protein activation via D1/D5 receptors.

Materials:

  • Cell membranes prepared from cell lines expressing human D1 or D5 receptors.

  • [35S]GTPγS.

  • Unlabeled GTPγS (for non-specific binding).

  • GDP.

  • Test compound: Tavapadon at various concentrations.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, GDP, the membrane preparation, and various concentrations of Tavapadon.

    • For non-specific binding control wells, add an excess of unlabeled GTPγS.

  • Initiation of Reaction:

    • Add [35S]GTPγS to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

  • Detection:

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to get specific [35S]GTPγS binding.

    • Plot the specific binding against the logarithm of the Tavapadon concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

The in vitro assays described provide a robust framework for characterizing the receptor activity of Tavapadon. The data consistently demonstrate that Tavapadon is a potent and selective partial agonist at the dopamine D1 and D5 receptors, with significantly lower affinity for other dopamine receptor subtypes. These findings support its proposed mechanism of action for the treatment of Parkinson's disease. The detailed protocols provided herein serve as a valuable resource for researchers in the field of neuroscience and drug development.

References

Application Notes and Protocols for the TEMPO Clinical Trial Series of Tavapadon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial protocols for the TEMPO (Tavapadon in Early MOtor Parkinson's Disease and in Patients with Motor Fluctuations) series, investigating the efficacy and safety of Tavapadon for the treatment of Parkinson's disease (PD).

Introduction to Tavapadon and the TEMPO Clinical Trial Program

Tavapadon (PF-06649751 or CVL-751) is a novel, orally administered, selective partial agonist of the dopamine (B1211576) D1 and D5 receptors.[1] This mechanism of action focuses on the G-protein biased activation of the direct motor pathway, aiming to provide robust motor symptom control with a potentially favorable side-effect profile compared to existing dopaminergic therapies.[1] The TEMPO clinical development program was designed to evaluate the efficacy, safety, and tolerability of Tavapadon across a broad spectrum of Parkinson's disease patients, from early-stage to those experiencing motor fluctuations on levodopa (B1675098) therapy.[2][3]

The program consists of four key Phase 3 trials:

  • TEMPO-1 (NCT04201093): A trial of fixed-dose Tavapadon monotherapy in early PD.[2]

  • TEMPO-2 (NCT04223193): A trial of flexible-dose Tavapadon monotherapy in early PD.

  • TEMPO-3 (NCT04542499): A trial of flexible-dose Tavapadon as an adjunctive therapy to levodopa in patients with motor fluctuations.

  • TEMPO-4 (NCT04760769): An open-label, long-term safety and efficacy extension study for participants from the other TEMPO trials.

Mechanism of Action of Tavapadon

Tavapadon's therapeutic rationale is based on its selective partial agonism of D1 and D5 dopamine receptors. In Parkinson's disease, the loss of dopamine neurons leads to reduced stimulation of the direct motor pathway, which is primarily mediated by D1 receptors. By selectively activating these receptors, Tavapadon aims to restore motor function. Its partial agonism may offer a more sustained and balanced signaling compared to full agonists, potentially reducing the risk of receptor desensitization and treatment-related complications. Furthermore, its low affinity for D2 and D3 receptors is hypothesized to minimize the side effects commonly associated with other dopamine agonists, such as somnolence, orthostatic hypotension, and impulse control disorders.

Signaling Pathway of Tavapadon

Tavapadon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tavapadon Tavapadon D1R D1/D5 Receptor Tavapadon->D1R Binds to G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 PP1 Protein Phosphatase-1 (PP1) pDARPP32->PP1 Inhibits Motor_Control Modulation of Motor Control PP1->Motor_Control Regulates

Caption: Simplified signaling pathway of Tavapadon's action.

Quantitative Data Summary

The following tables summarize the key quantitative data from the TEMPO clinical trial series.

Table 1: Overview of TEMPO Clinical Trials
TrialNCT NumberPhasePatient PopulationTreatment ArmsPrimary EndpointDuration
TEMPO-1 NCT042010933Early-stage PDTavapadon (5 mg or 15 mg, fixed-dose) vs. PlaceboChange in MDS-UPDRS Parts II & III score27 weeks
TEMPO-2 NCT042231933Early-stage PDTavapadon (5-15 mg, flexible-dose) vs. PlaceboChange in MDS-UPDRS Parts II & III score27 weeks
TEMPO-3 NCT045424993PD with motor fluctuations on LevodopaTavapadon (5-15 mg, flexible-dose) + Levodopa vs. Placebo + LevodopaChange in total daily "ON" time without troublesome dyskinesia27 weeks
TEMPO-4 NCT047607693Rollover from TEMPO-1, -2, -3 & de novoOpen-label Tavapadon (5-15 mg)Long-term safety and efficacy58 weeks
Table 2: Key Efficacy Results
TrialOutcome MeasureTavapadon GroupPlacebo Groupp-value
TEMPO-1 Change in MDS-UPDRS Parts II & III score (5 mg)-9.7 points+1.8 points<0.0001
TEMPO-1 Change in MDS-UPDRS Parts II & III score (15 mg)-10.2 points+1.8 points<0.0001
TEMPO-2 Change in MDS-UPDRS Parts II & III score-10.3 points-1.2 points<0.0001
TEMPO-3 Change in daily "ON" time without troublesome dyskinesia+1.7 hours+0.6 hours<0.0001
TEMPO-3 Change in daily "OFF" timeSignificant reduction vs. placebo--
Table 3: Common Adverse Events (Mild to Moderate Severity)
Adverse EventFrequency in Tavapadon Groups
NauseaCommonly reported
HeadacheCommonly reported
Somnolence (drowsiness)Commonly reported
DizzinessCommonly reported
FallReported
COVID-19Reported
ConstipationReported

Note: The incidence of hallucinations, orthostatic hypotension, and impulse-control disorders was comparable to placebo in the trials.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the TEMPO clinical trial series.

Study Design and Participant Population

The TEMPO trials were Phase 3, double-blind, randomized, placebo-controlled, parallel-group studies, with the exception of the open-label TEMPO-4 extension.

Inclusion Criteria (General):

  • Age 40 to 80 years.

  • Diagnosis of Parkinson's disease.

  • Capable of providing informed consent.

Exclusion Criteria (General):

  • Atypical parkinsonism.

  • History of non-response to dopaminergic agents.

Specific Inclusion Criteria:

  • TEMPO-1 & TEMPO-2: Early-stage PD (diagnosed within 3 years), treatment-naïve or minimal prior dopaminergic therapy.

  • TEMPO-3: PD with motor fluctuations, defined as experiencing at least 2.5 hours of "OFF" time on two consecutive days during screening, and on a stable dose of levodopa.

  • TEMPO-4: Completion of TEMPO-1, -2, or -3, or de novo participants on a stable dose of levodopa.

Intervention
  • TEMPO-1: Participants were randomized to receive a fixed once-daily oral dose of Tavapadon (5 mg or 15 mg) or placebo.

  • TEMPO-2 & TEMPO-3: Participants received a flexible once-daily oral dose of Tavapadon (titrated from 5 mg to a maximum of 15 mg based on efficacy and tolerability) or placebo.

  • TEMPO-4: All participants received open-label Tavapadon at a flexible dose of 5 mg to 15 mg once daily.

Experimental Workflow

TEMPO_Trial_Workflow Screening Screening Period (up to 4 weeks) Baseline Baseline Assessment Screening->Baseline Randomization Randomization (1:1 or 1:1:1) Baseline->Randomization Treatment Treatment Period (27 weeks) Randomization->Treatment Tavapadon or Placebo FollowUp Safety Follow-up (10-20 days) Treatment->FollowUp OLE Open-Label Extension (TEMPO-4, 58 weeks) Treatment->OLE Eligible Participants

Caption: General experimental workflow for the TEMPO trials.
Outcome Measures

  • TEMPO-1 & TEMPO-2: The primary endpoint was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score at week 27.

  • TEMPO-3: The primary endpoint was the change from baseline in the total daily "ON" time without troublesome dyskinesia, as assessed by a 2-day average of the Hauser diary.

  • TEMPO-1 & TEMPO-2: Key secondary endpoints included the change from baseline in the MDS-UPDRS Part II score and the percentage of patients with a "much improved" or "very much improved" rating on the Patient Global Impression of Change (PGIC) scale.

  • TEMPO-3: Key secondary endpoints included the change from baseline in total daily "OFF" time.

Safety was monitored through the recording of adverse events, serious adverse events, vital signs, and clinical laboratory tests throughout the trials. Specific assessments for known side effects of dopamine agonists were also included:

  • Questionnaire for Impulsive-Compulsive Disorders in Parkinson's Disease-Rating Scale (QUIP-RS): To assess for impulse control disorders.

  • Epworth Sleepiness Scale (ESS): To evaluate daytime sleepiness.

Detailed Experimental Methodologies

Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)

The MDS-UPDRS is a comprehensive tool used to assess the severity of both motor and non-motor symptoms of Parkinson's disease. It is divided into four parts:

  • Part I: Non-Motor Experiences of Daily Living: Assesses symptoms such as cognitive impairment, hallucinations, depression, and anxiety.

  • Part II: Motor Experiences of Daily Living: Evaluates the impact of motor symptoms on daily activities like speech, swallowing, dressing, and eating.

  • Part III: Motor Examination: A clinician-rated assessment of motor signs including tremor, rigidity, bradykinesia, and postural stability.

  • Part IV: Motor Complications: Assesses dyskinesia and motor fluctuations.

In TEMPO-1 and TEMPO-2, the combined score of Parts II and III was the primary measure of efficacy.

Hauser Diary

The Hauser diary is a patient-completed tool used to quantify motor fluctuations. Patients record their motor status for every 30-minute interval of the day into one of the following categories:

  • "ON" time without dyskinesia

  • "ON" a time with non-troublesome dyskinesia

  • "ON" time with troublesome dyskinesia

  • "OFF" time

  • Asleep

This diary was crucial for the primary endpoint of the TEMPO-3 trial, which focused on increasing "ON" time without troublesome dyskinesia.

Patient Global Impression of Change (PGIC)

The PGIC is a single-item questionnaire where patients rate the overall change in their condition since the beginning of the study. The scale typically ranges from "very much improved" to "very much worse." This patient-reported outcome provides a holistic view of the treatment's impact from the patient's perspective.

Conclusion

The TEMPO clinical trial series provides a robust evaluation of Tavapadon's efficacy and safety in a diverse population of Parkinson's disease patients. The consistent positive results across the trials for both early and later-stage disease suggest that Tavapadon, with its selective D1/D5 partial agonist mechanism, may represent a valuable new treatment option for managing the motor symptoms of Parkinson's disease. The long-term data from the TEMPO-4 extension study will be crucial for further establishing its long-term safety and durability of effect.

References

Application Notes and Protocols: Long-Term Safety and Tolerability Study of Tavapadon (TEMPO-4)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of the study design and protocols for the TEMPO-4 clinical trial, a long-term investigation into the safety and tolerability of Tavapadon for the treatment of Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The TEMPO-4 trial is a Phase 3, open-label, long-term extension study designed to evaluate the safety and efficacy of Tavapadon in individuals with Parkinson's disease.[1][2] Tavapadon is an investigational, selective partial agonist of the dopamine (B1211576) D1 and D5 receptors, intended to manage motor symptoms associated with the disease.[1][3] The study enrolls participants who have completed previous Tavapadon clinical trials (TEMPO-1, TEMPO-2, and TEMPO-3), as well as new participants who are on a stable dose of levodopa (B1675098).[1][4] The primary objective is to characterize the long-term safety and tolerability profile of flexible doses of Tavapadon.[2][5]

Study Design

The TEMPO-4 trial is a multicenter, open-label study, meaning both researchers and participants are aware of the treatment being administered.[3][6] The study is structured into three distinct periods: a 58-week treatment period, a 10-day safety/withdrawal assessment period, and a 20-day safety follow-up period.[1][7]

2.1 Participant Population

The trial includes a diverse group of individuals with Parkinson's disease, aged 40 to 80 years.[7] The study population is comprised of:

  • Rollover Participants: Individuals who completed the 27-week treatment period of the double-blind TEMPO-1, TEMPO-2, or TEMPO-3 trials.[5][7]

  • De Novo Participants: Individuals with Parkinson's disease on a stable dose of levodopa who have not previously participated in a Tavapadon trial.[1]

Key inclusion criteria require participants to have provided informed consent and to agree to the use of effective birth control if applicable.[5][7] Participants from the TEMPO-3 trial are required to continue their levodopa/carbidopa or levodopa/benserazide treatment.[5][6]

2.2 Treatment Regimen

All participants in the TEMPO-4 trial receive oral Tavapadon tablets. The dosage is flexible, ranging from 5 mg to 15 mg, administered once daily.[1][6] This allows for individualized dosing to optimize therapeutic benefit and minimize potential side effects.

Data Presentation

The following tables summarize key quantitative data from the TEMPO-4 trial based on an interim analysis.

Table 1: Participant Demographics and Disposition (Interim Analysis)

Characteristic Value Reference
Total Enrolled Participants992[2]
Rollover Participants468[1]
Placebo Rollover471[1]
De Novo Participants53[1]
Participants who Completed the Trial48.8%[1]
Participants who Discontinued Treatment28.7%[1]
Participants Still on Study Drug22.5%[1]

Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) (Interim Analysis)

Adverse Event Incidence Reference
Nausea11.0%[1]
Dizziness10.6%[1]
Headache9.6%[1]
Fall9.2%[1]
COVID-199.1%[1]
Constipation5.5%[1]
Hallucination6.3%[1]
Somnolence4.6%[1]
Hypotension4.1%[1]
Orthostatic Hypotension3.7%[1]
Impulse Control Disorders1.4%[1]

Table 3: Severity and Discontinuation due to TEAEs (Interim Analysis)

Metric Percentage Reference
Mild TEAEs29.5%[1]
Moderate TEAEs36.3%[1]
Severe TEAEs9.5%[1]
Discontinuation due to Adverse Events13.7%[1]
Voluntary Withdrawal7.2%[1]

Experimental Protocols

The following protocols are implemented in the TEMPO-4 trial to assess the long-term safety and efficacy of Tavapadon.

4.1 Safety Monitoring Protocol

Continuous monitoring for adverse events is a cornerstone of the TEMPO-4 trial.

  • Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All AEs and SAEs are recorded at each study visit. The investigator assesses the severity of the event and its potential relationship to the study drug.

  • Clinical Laboratory Evaluations: Blood and urine samples are collected at regular intervals to monitor hematology, clinical chemistry, and urinalysis parameters.

  • Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature are measured at each study visit.

  • Electrocardiograms (ECGs): ECGs are performed periodically to monitor for any cardiac abnormalities.

  • Physical and Neurological Examinations: Comprehensive physical and neurological examinations are conducted at baseline and at specified follow-up visits to assess overall health and neurological status.[8]

4.2 Efficacy Assessment Protocol

The efficacy of Tavapadon in managing Parkinson's disease symptoms is evaluated using standardized rating scales.

  • Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS): The MDS-UPDRS is a comprehensive scale used to assess both motor and non-motor aspects of Parkinson's disease. It is administered by a trained rater at baseline and at scheduled intervals throughout the study to evaluate changes in disease symptoms.[1]

Mandatory Visualizations

5.1 Signaling Pathway of Tavapadon

Tavapadon_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor D5_Receptor D5 Receptor Dopamine->D5_Receptor Adenylyl_Cyclase Adenylyl Cyclase D1_Receptor->Adenylyl_Cyclase + D5_Receptor->Adenylyl_Cyclase + cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP_32 DARPP-32 PKA->DARPP_32 Phosphorylates Motor_Control Modulation of Motor Control DARPP_32->Motor_Control Regulates Tavapadon Tavapadon (Partial Agonist) Tavapadon->D1_Receptor Tavapadon->D5_Receptor

Caption: Signaling pathway of Tavapadon as a D1/D5 partial agonist.

5.2 Experimental Workflow of the TEMPO-4 Trial

TEMPO4_Workflow cluster_enrollment Participant Enrollment cluster_treatment Treatment and Monitoring cluster_followup End of Study Rollover Rollover Participants (from TEMPO-1, -2, -3) Treatment 58-Week Open-Label Treatment (Tavapadon 5-15 mg QD) Rollover->Treatment DeNovo De Novo Participants (on stable Levodopa) DeNovo->Treatment Monitoring Ongoing Safety & Efficacy Monitoring (AEs, Vitals, Labs, ECGs, MDS-UPDRS) Treatment->Monitoring Withdrawal 10-Day Safety/Withdrawal Assessment Treatment->Withdrawal End of Treatment FollowUp 20-Day Safety Follow-Up Withdrawal->FollowUp

References

Application Notes and Protocols for Tavapadon Research Studies: Patient Selection Criteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient selection criteria for clinical research studies of Tavapadon, a novel dopamine (B1211576) D1/D5 partial agonist under investigation for the treatment of Parkinson's disease (PD). The included protocols for key experimental assessments are intended to ensure consistency and accuracy in data collection for researchers and clinicians involved in the clinical evaluation of Tavapadon.

Patient Selection Criteria

The selection of an appropriate patient population is critical for the successful evaluation of Tavapadon's efficacy and safety. The following tables summarize the key inclusion and exclusion criteria derived from various Phase 3 clinical trials of Tavapadon, including the TEMPO-1, TEMPO-2, TEMPO-3, and TEMPO-4 studies.

Table 1: Inclusion Criteria for Tavapadon Clinical Trials
CriteriaTEMPO-1 & TEMPO-2 (Early PD, Monotherapy)TEMPO-3 (Adjunctive Therapy with Levodopa)TEMPO-4 (Open-Label Extension)
Age 40 to 80 years, inclusive[1][2][3]40 to 80 years, inclusive[4]18+ years (participants from prior TEMPO trials)[5]
Diagnosis Diagnosis of Parkinson's Disease consistent with the UK Parkinson's Disease Society Brain Bank diagnostic criteriaDiagnosis of Parkinson's Disease consistent with the UK Parkinson's Disease Society Brain Bank diagnostic criteria, with bradykinesia and motor asymmetryConfirmed diagnosis of Parkinson's Disease from previous trial
Disease Duration Diagnosed within 3 years of screeningNot specified, but patients must be experiencing motor fluctuations.Not applicable (rollover study).
Disease Stage Not explicitly defined by Hoehn and Yahr, but patients are in early stages and have not required levodopa.Modified Hoehn and Yahr stage 2, 2.5, or 3 in the "on" stateNot applicable (rollover study).
Motor Fluctuations Not required.Experiencing motor fluctuations with a minimum of 2.5 hours of "OFF" time on 2 consecutive diary daysNot applicable (rollover study).
Prior/Concomitant Medication No prior treatment with levodopa. Dopaminergic agonist treatment for no longer than 28 daysStable dose of levodopa/carbidopa (at least 400 mg/day standard release or 300 mg/day extended-release) or levodopa/benserazide for at least 4 weeksMust continue levodopa/carbidopa or levodopa/benserazide if they were in the TEMPO-3 trial. Must refrain from other PD medications not permitted by the protocol
Informed Consent Capable of giving signed informed consentCapable of giving signed informed consentCapable of giving signed informed consent
Contraception Sexually active men or women of childbearing potential must agree to use acceptable or highly effective birth control, or remain abstinent during the trial and for 4 weeks after the last doseSexually active men or women of childbearing potential must agree to use acceptable or highly effective birth control, or remain abstinent during the trial and for 4 weeks after the last doseMen and women who can have children must agree to use effective birth control methods or choose not to have sexual activity during the trial and for 4 weeks after the last dose
Compliance Willing and able to comply with all trial procedures.Willing and able to comply with all trial procedures.Demonstrated adequate compliance in the preceding double-blind trial
Study Rollover Not applicable.Not applicable.Must enroll within 72 hours of completing the last visit of the preceding double-blind trial (TEMPO-1, -2, or -3)
Table 2: Exclusion Criteria for Tavapadon Clinical Trials
CriteriaDescription
Atypical Parkinsonism History or clinical features consistent with atypical or secondary parkinsonian syndromes (e.g., progressive supranuclear palsy, multiple system atrophy, corticobasal degeneration, drug-induced or post-stroke parkinsonism)
Levodopa Response History of nonresponse or insufficient response to therapeutic dosages of Levodopa (for TEMPO-3)
Suicidality Serious risk of suicide, as indicated by "yes" on specific items of the Columbia-Suicide Severity Rating Scale (C-SSRS) within a defined timeframe
Vulnerable Populations Individuals who might be at a higher risk of harm or exploitation
Other Conditions Any other condition that, in the investigator's opinion, would make the patient unsuitable for the study
Prior Enrollment Previous enrollment in the same open-label trial from which they had withdrawn

Signaling Pathways and Experimental Workflows

Tavapadon's Signaling Pathway

Tavapadon is a selective partial agonist of the dopamine D1 and D5 receptors. Its therapeutic effect in Parkinson's disease is believed to be mediated through the activation of the direct motor pathway. The following diagram illustrates the primary signaling cascade initiated by Tavapadon binding to D1/D5 receptors on medium spiny neurons in the striatum.

Tavapadon_Signaling_Pathway Tavapadon Tavapadon D1_D5_Receptor D1/D5 Receptor Tavapadon->D1_D5_Receptor Binds to G_protein Gs G-protein D1_D5_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP_32 DARPP-32 PKA->DARPP_32 Phosphorylates pDARPP_32 p-DARPP-32 (Active) PP1 Protein Phosphatase-1 (PP1) pDARPP_32->PP1 Inhibits Motor_Control Modulation of Motor Control pDARPP_32->Motor_Control Leads to PP1->Motor_Control Dephosphorylates Targets Involved in

Tavapadon's primary signaling pathway via D1/D5 receptor activation.
Clinical Trial Workflow

The following diagram outlines a typical workflow for a patient participating in a Tavapadon clinical trial, from initial screening to the follow-up period.

Clinical_Trial_Workflow Screening Screening Period (2-4 weeks) Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Screening->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Yes Screen_Fail Screen Failure Inclusion_Exclusion->Screen_Fail No Treatment Treatment Period (e.g., 27 or 58 weeks) - Tavapadon or Placebo - Regular Assessments Randomization->Treatment End_of_Treatment End of Treatment Treatment->End_of_Treatment Safety_Follow_Up Safety Follow-Up (e.g., 4 weeks) End_of_Treatment->Safety_Follow_Up Open_Label_Extension Open-Label Extension (Optional) Safety_Follow_Up->Open_Label_Extension Study_Completion Study Completion Safety_Follow_Up->Study_Completion If no extension Open_Label_Extension->Study_Completion

A generalized workflow for Tavapadon clinical trials.

Experimental Protocols

Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS)

The MDS-UPDRS is a comprehensive assessment of both motor and non-motor symptoms associated with Parkinson's disease. It is divided into four parts.

  • Part I: Non-Motor Experiences of Daily Living: This part is completed by the investigator based on an interview with the patient and caregiver. It assesses cognitive impairment, hallucinations, depression, anxiety, apathy, and other non-motor symptoms.

  • Part II: Motor Experiences of Daily Living: This is a self-administered questionnaire for the patient, with or without caregiver assistance. It evaluates the patient's perception of their difficulties with motor tasks such as speech, swallowing, dressing, and walking.

  • Part III: Motor Examination: This part is administered by a trained clinician and involves a direct examination of the patient's motor function, including speech, facial expression, rigidity, finger tapping, hand movements, and gait.

  • Part IV: Motor Complications: This section is completed by the investigator and assesses the severity and impact of motor fluctuations and dyskinesias.

Methodology:

  • Administration: The scale should be administered by a trained and certified rater.

  • Scoring: Each item is scored on a 0-4 scale, with 0 representing no impairment and 4 representing severe impairment.

  • Patient Instructions: For Part III, the clinician provides specific instructions for each motor task. For example, for finger tapping, the patient is asked to tap their thumb and index finger together as quickly and as big as possible.

  • Data Collection: The scores for each part are recorded on the official MDS-UPDRS form. The total score provides a comprehensive measure of the patient's disease severity.

Hauser Diary

The Hauser diary is a patient-reported tool used to assess motor fluctuations in Parkinson's disease. It helps to quantify the amount of "on" time (when symptoms are well-controlled), "off" time (when symptoms return), and the presence of dyskinesias.

Methodology:

  • Patient Training: Patients should be thoroughly trained on how to complete the diary, including the definitions of "on," "off," and dyskinesia.

  • Recording Intervals: Patients are typically instructed to record their motor state every 30 minutes throughout the day.

  • Diary Categories: The diary includes categories such as:

    • Asleep

    • "Off"

    • "On" without dyskinesia

    • "On" with non-troublesome dyskinesia

    • "On" with troublesome dyskinesia

  • Data Analysis: The completed diaries are used to calculate the total number of hours spent in each motor state per day.

Modified Hoehn and Yahr Scale

The Modified Hoehn and Yahr scale is a clinical staging system used to describe the progression of motor symptoms in Parkinson's disease.

Methodology:

  • Clinical Assessment: The stage is determined by a clinician based on a neurological examination.

  • Staging Criteria:

    • Stage 0: No signs of disease.

    • Stage 1.0: Symptoms are on one side of the body only.

    • Stage 1.5: Unilateral and axial involvement.

    • Stage 2.0: Bilateral symptoms without impairment of balance.

    • Stage 2.5: Mild bilateral disease with recovery on the pull test.

    • Stage 3.0: Mild to moderate bilateral disease; some postural instability; physically independent.

    • Stage 4.0: Severe disability; still able to walk or stand unassisted.

    • Stage 5.0: Wheelchair-bound or bedridden unless aided.

Columbia-Suicide Severity Rating Scale (C-SSRS)

The C-SSRS is a semi-structured interview used to assess suicidal ideation and behavior.

Methodology:

  • Administration: The scale is administered by a trained clinician or rater.

  • Questioning: The rater asks a series of questions about suicidal thoughts and behaviors, starting with general questions and proceeding to more specific inquiries if the patient endorses suicidal ideation.

  • Assessment Areas: The scale assesses:

    • Wish to be dead

    • Non-specific active suicidal thoughts

    • Active suicidal ideation with any methods (not plan) but without intent to act

    • Active suicidal ideation with some intent to act, without a specific plan

    • Active suicidal ideation with a specific plan and intent

    • Suicidal behavior

  • Scoring: The responses are used to categorize the patient's risk level for suicide.

These application notes and protocols are intended to serve as a guide for researchers involved in the clinical development of Tavapadon. Adherence to these guidelines will help to ensure the collection of high-quality, consistent data, which is essential for a thorough evaluation of this promising new therapy for Parkinson's disease.

References

Troubleshooting & Optimization

Investigating the Off-Target Effects of Tavapadon: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for investigating the potential off-target effects of Tavapadon, a selective D1/D5 dopamine (B1211576) receptor partial agonist. While Tavapadon is designed for high selectivity, comprehensive off-target profiling is a critical step in preclinical and clinical development to ensure a thorough understanding of its pharmacological profile.[1][2] This guide offers troubleshooting advice, experimental protocols, and data presentation standards in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the known receptor selectivity of Tavapadon?

A1: Tavapadon is a highly selective partial agonist for the D1 and D5 dopamine receptors.[1][2] Radioligand binding assays have shown high affinity for D1 (Ki = 9 nM) and D5 (Ki = 13 nM) receptors.[3][4][5] Conversely, it demonstrates low affinity for D2-like receptors, including D2 (Ki ≥ 6210 nM), D3 (Ki ≥ 6720 nM), and D4 (Ki ≥ 4870 nM), with little to no functional activity observed at these sites in vitro.[1][3][4][5]

Q2: Why is it still important to investigate off-target effects if Tavapadon is known to be highly selective?

A2: Investigating off-target effects is crucial for several reasons:

  • Comprehensive Safety Profile: Regulatory agencies require a thorough safety assessment, which includes understanding a drug's interactions with a broad range of molecular targets.

  • Unforeseen Side Effects: Off-target interactions are a common cause of adverse drug reactions (ADRs). Identifying these early can help in predicting and mitigating potential side effects.[6]

  • Defining Therapeutic Window: Understanding the concentration at which Tavapadon may interact with off-targets helps to define its therapeutic window and informs safe dosage in clinical trials.

  • Secondary Pharmacology: Off-target interactions could reveal novel therapeutic applications for the compound.

Q3: What are the most likely off-target families to consider for a compound like Tavapadon?

A3: While Tavapadon has a clean profile, a standard off-target screening panel should include a broad range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. Given its primary targets, particular attention should be paid to other monoamine receptors, such as serotonergic, adrenergic, and histaminergic receptors, as a starting point for investigation.

Data Presentation: Summarizing Off-Target Screening Data

Clear and concise data presentation is essential for interpreting off-target screening results. The following tables provide a template for summarizing binding and functional assay data.

Table 1: Example of Tavapadon Receptor Binding Profile (Inhibition Ki [nM])

Target ClassReceptor SubtypeTavapadon Ki (nM)Reference Compound Ki (nM)
Dopaminergic D1 9 Dopamine (10 nM)
D5 13 Dopamine (8 nM)
D2>6,210Haloperidol (1.5 nM)
D3>6,720Haloperidol (0.5 nM)
D4>4,870Haloperidol (2 nM)
Serotonergic 5-HT1A>10,0008-OH-DPAT (1 nM)
5-HT2A>10,000Ketanserin (2 nM)
5-HT2B>10,000SB 204741 (3 nM)
Adrenergic α1A>10,000Prazosin (0.5 nM)
α2A>10,000Clonidine (1.2 nM)
β1>10,000Propranolol (1 nM)
β2>10,000Propranolol (1.5 nM)
Data for D1, D5, D2, D3, and D4 are based on published values.[3][4][5] Other values are hypothetical and for illustrative purposes.

Table 2: Example of Tavapadon Functional Activity Profile (EC50 [nM] / % Intrinsic Activity)

TargetAssay TypeTavapadon EC50 (nM)Tavapadon Intrinsic Activity (%)Reference Agonist EC50 (nM) / IA (%)
D1 cAMP Accumulation1565%Dopamine (5 nM) / 100%
D5 cAMP Accumulation2081%Dopamine (4 nM) / 100%
5-HT2BIP-One>10,000No activitySerotonin (1 nM) / 100%
β2 AdrenergiccAMP Accumulation>10,000No activityIsoproterenol (0.8 nM) / 100%
Data for D1 and D5 are based on published values.[4] Other values are hypothetical and for illustrative purposes.

Experimental Protocols

Below are detailed methodologies for key experiments to assess off-target effects.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Tavapadon for a specific receptor.

Methodology:

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human receptor of interest.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-20 µg of protein).

    • Radioligand at a concentration near its Kd value.

    • Varying concentrations of Tavapadon (e.g., 0.1 nM to 100 µM) or a reference compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.[7]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from total binding. Determine the IC50 value for Tavapadon and convert it to a Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation for Gs/Gi-Coupled Receptors

Objective: To determine the functional activity (EC50 and intrinsic activity) of Tavapadon at a Gs or Gi-coupled receptor.

Methodology:

  • Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of Tavapadon and a reference agonist.

  • Assay Procedure:

    • Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the diluted compounds to the wells.

    • For Gi-coupled receptors, include an activator of adenylyl cyclase, such as forskolin (B1673556), in the stimulation buffer.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[8][9][10][11][12]

  • Data Analysis: Plot the cAMP concentration against the log concentration of Tavapadon to generate a dose-response curve. Determine the EC50 and the maximal response relative to the reference agonist to calculate the intrinsic activity.

Mandatory Visualizations

experimental_workflow cluster_screening In Vitro Screening cluster_analysis Data Analysis & Hit Identification cluster_validation In-Depth Validation in_silico In Silico Prediction (Optional) binding_assay Primary Screen: Radioligand Binding Assay (Broad Panel) in_silico->binding_assay functional_assay Secondary Screen: Functional Assays (e.g., cAMP, Ca2+ flux) binding_assay->functional_assay Confirm activity of hits data_analysis Calculate Ki and EC50 values functional_assay->data_analysis hit_id Identify Off-Target 'Hits' (e.g., Ki < 1 µM) data_analysis->hit_id dose_response Full Dose-Response Curves hit_id->dose_response Validate hits cell_based Cell-Based Phenotypic Assays dose_response->cell_based

Caption: Workflow for investigating the off-target effects of a compound.

signaling_pathway cluster_d1 D1 Signaling (Gs-coupled) cluster_offtarget Off-Target Signaling (Gq-coupled) Tavapadon Tavapadon D1R D1 Receptor (On-Target) Tavapadon->D1R High Affinity Partial Agonist OffTargetR Hypothetical Off-Target (e.g., 5-HT2B) Tavapadon->OffTargetR Low Affinity (at high conc.) Gs Gs D1R->Gs Gq Gq OffTargetR->Gq AC_D1 Adenylyl Cyclase Gs->AC_D1 cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA PKA Activation cAMP_D1->PKA Therapeutic Therapeutic Effect (Motor Control) PKA->Therapeutic PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC SideEffect Potential Side Effect Ca_PKC->SideEffect

Caption: On-target vs. a hypothetical off-target signaling pathway for Tavapadon.

Troubleshooting Guides

Issue 1: High background or non-specific binding in the radioligand binding assay.

Question Possible Cause & Solution
Are you observing high counts in your non-specific binding (NSB) wells? Radioligand Issues: The radioligand may be sticking to the filter plate or assay tubes.[7] Solution: Try pre-treating plates with a blocking agent like BSA. Ensure the radiochemical purity of your ligand is high (>95%).
Is the specific binding window too low (<80% of total binding)? Membrane Quality/Quantity: The membrane preparation may have low receptor density, or you may be using too much membrane protein, leading to increased non-specific sites.[13] Solution: Titrate the amount of membrane protein used in the assay to find an optimal signal-to-noise ratio.[13]
Have you optimized your wash steps? Ineffective Washing: Insufficient washing can leave unbound radioligand on the filter. Solution: Increase the number of wash cycles (e.g., from 3 to 5) with ice-cold buffer.[7] Avoid letting the filters dry out between washes.[7]

Issue 2: High variability or poor signal in the cAMP functional assay.

Question Possible Cause & Solution
Are the replicate wells showing high standard deviation? Cell Health/Density: Inconsistent cell numbers or poor cell health can lead to variable responses. Solution: Ensure a homogenous single-cell suspension before plating and check cell viability. Optimize cell seeding density to achieve a robust assay window.
Is the signal window between baseline and the reference agonist too small? Suboptimal Reagents: The concentration of the phosphodiesterase inhibitor (e.g., IBMX) or forskolin (for Gi assays) may not be optimal. Solution: Titrate these reagents to find the concentration that provides the maximal and most stable signal window.
Is the dose-response curve flat or non-sigmoidal? Compound Solubility/Stability: Tavapadon may be precipitating at higher concentrations or degrading in the assay buffer. Solution: Check the solubility of Tavapadon in your assay buffer. Include a solvent control (e.g., DMSO) and ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

References

Optimizing Tavapadon Dosage: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Tavapadon dosage while minimizing adverse events during pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Tavapadon and how does it relate to its adverse event profile?

A1: Tavapadon is a selective partial agonist for the dopamine (B1211576) D1 and D5 receptors.[1][2][3] This selectivity is key to its therapeutic action in Parkinson's disease, as it preferentially stimulates the direct pathway of movement, which can lead to improvements in motor symptoms.[4] Unlike many other dopamine agonists that also target D2 and D3 receptors, Tavapadon's focused action on D1/D5 receptors is theorized to result in a lower incidence of certain adverse events, such as impulse control disorders, excessive daytime sleepiness, and hallucinations.[1] However, adverse events can still occur, and their management is crucial for successful clinical development.

Q2: What are the most commonly reported adverse events associated with Tavapadon in clinical trials?

A2: Across Phase 1, 2, and 3 clinical trials, the most frequently reported treatment-emergent adverse events (TEAEs) for Tavapadon have been generally mild to moderate in severity. These commonly include nausea, headache, and dizziness. While less frequent, other reported adverse events have included dyskinesia, hallucinations, and impulse control disorders.

Q3: Is there a dose-dependent relationship for the common adverse events of Tavapadon?

A3: Clinical trial data suggests a potential dose-dependent relationship for some adverse events. For instance, in the TEMPO-1 trial, which evaluated fixed doses of 5 mg and 15 mg, the incidence of certain side effects was slightly higher in the 15 mg group compared to the 5 mg group. Understanding this relationship is critical for optimizing the therapeutic window of Tavapadon.

Troubleshooting Guide for Adverse Events

This guide provides a structured approach to identifying and managing common adverse events encountered during Tavapadon administration in a research setting.

Issue: Subject reports nausea.

dot

start Subject reports nausea assess_severity Assess Severity and Frequency start->assess_severity mild_moderate Mild to Moderate assess_severity->mild_moderate   severe_persistent Severe or Persistent assess_severity->severe_persistent   admin_with_food Administer with Food mild_moderate->admin_with_food dose_reduction Consider Dose Reduction severe_persistent->dose_reduction resolution Nausea Resolves admin_with_food->resolution no_resolution Nausea Persists admin_with_food->no_resolution antiemetic Consider Co-administration with an Antiemetic antiemetic->dose_reduction antiemetic->resolution discontinuation Consider Discontinuation dose_reduction->discontinuation dose_reduction->resolution discontinuation->no_resolution no_resolution->antiemetic

Caption: Troubleshooting workflow for managing nausea.

Issue: Subject experiences dizziness.

dot

Caption: Troubleshooting workflow for managing dizziness.

Data on Dose-Dependent Adverse Events

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) from key clinical trials of Tavapadon.

Table 1: Adverse Events in Phase 3 Monotherapy Trials (TEMPO-1 & TEMPO-2)

Adverse EventPlaceboTavapadon (5 mg)Tavapadon (15 mg)Tavapadon (5-15 mg Flexible Dose)
Nausea---Most Common
Headache---Most Common
Dizziness---Most Common
Dyskinesia-0%1.7%-
Hallucinations-0%6.2%4%
Impulse Control Disorder-1.1%0.6%1.3%

Data compiled from publicly available information on the TEMPO-1 and TEMPO-2 trials. Note: Specific percentages for all adverse events across all placebo groups were not consistently available in the initial public announcements.

Table 2: Adverse Events in Phase 1 Studies

Study TypeDose RangeMost Common Adverse EventsSevere Adverse Events
Single Ascending Dose (SAD)up to 9 mgHeadache, Nausea, VomitingNone reported
Multiple Ascending Dose (MAD)up to 25 mgSimilar to SADSix events, all during up-titration

Data from a Phase 1 study by Sohur et al.

Experimental Protocols

1. Phase 3, Fixed-Dose, Monotherapy Study (TEMPO-1)

  • Objective: To evaluate the efficacy, safety, and tolerability of two fixed doses of Tavapadon as a monotherapy in adults with early Parkinson's disease.

  • Study Design: A 27-week, randomized, double-blind, placebo-controlled trial.

  • Patient Population: 529 adults (ages 40-80) with a confirmed diagnosis of Parkinson's disease for less than three years.

  • Intervention: Patients were randomized (1:1:1) to receive once-daily oral doses of Tavapadon 5 mg, Tavapadon 15 mg, or a placebo.

  • Primary Endpoint: Change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score at week 26.

  • Safety Assessment: Monitoring and recording of all adverse events, with a focus on TEAEs.

2. Phase 3, Flexible-Dose, Monotherapy Study (TEMPO-2)

  • Objective: To assess the efficacy, safety, and tolerability of a flexible dose of Tavapadon as a monotherapy in adults with early Parkinson's disease.

  • Study Design: A 27-week, randomized, double-blind, placebo-controlled trial.

  • Patient Population: 304 adults (ages 40-80) with a confirmed diagnosis of Parkinson's disease for less than three years.

  • Intervention: Patients were randomized to receive a once-daily oral flexible dose of Tavapadon (5 mg to 15 mg) or a placebo. Dose adjustments were based on investigator assessment of efficacy and tolerability.

  • Primary Endpoint: Change from baseline in the MDS-UPDRS Parts II and III combined score at week 26.

  • Safety Assessment: Comprehensive monitoring of adverse events throughout the study.

Visualizing Tavapadon's Mechanism and Dosing Logic

Signaling Pathway

dot

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Medium Spiny Neuron (Direct Pathway) Dopamine Dopamine D1_D5 D1/D5 Receptors Dopamine->D1_D5 Binds to Gs Gs Protein D1_D5->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Neuronal Excitability (Facilitation of Movement) PKA->Cellular_Response Leads to Tavapadon Tavapadon (Partial Agonist) Tavapadon->D1_D5 Binds to

Caption: Tavapadon's signaling pathway via D1/D5 receptor activation.

Dosage Optimization Logic

dot

start Initiate Tavapadon at a Low Dose (e.g., 5 mg/day) assess_response Assess Efficacy and Tolerability (e.g., after 1-2 weeks) start->assess_response inadequate_efficacy Inadequate Efficacy with Good Tolerability assess_response->inadequate_efficacy   adequate_efficacy Adequate Efficacy with Good Tolerability assess_response->adequate_efficacy   poor_tolerability Poor Tolerability assess_response->poor_tolerability   increase_dose Increase Dose Incrementally (e.g., to 10 mg or 15 mg/day) inadequate_efficacy->increase_dose maintain_dose Maintain Effective Dose adequate_efficacy->maintain_dose manage_aes Manage Adverse Events (See Troubleshooting Guides) poor_tolerability->manage_aes increase_dose->assess_response end Optimal Dose Achieved maintain_dose->end consider_reduction Consider Dose Reduction manage_aes->consider_reduction consider_reduction->assess_response

Caption: A logical approach to optimizing Tavapadon dosage.

References

Technical Support Center: Tavapadon Formulation and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tavapadon. The information is designed to address common challenges encountered during its formulation and bioavailability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating Tavapadon for oral delivery?

A1: The primary challenge in formulating Tavapadon is its low aqueous solubility.[1] This characteristic can limit its dissolution rate in the gastrointestinal tract, potentially leading to incomplete absorption and variable bioavailability. A patent for Tavapadon notes its "moderate-to-low solubility" at a gastrointestinal pH of 6.5, which could impact its absorption profile. Overcoming this solubility issue is a key consideration for developing a robust oral dosage form.

Q2: How does Tavapadon's biased agonism at the D1/D5 receptors impact its formulation and therapeutic effect?

A2: Tavapadon is a selective partial agonist at the D1 and D5 dopamine (B1211576) receptors, with a bias towards G-protein signaling over the β-arrestin pathway.[2][3][4] This is significant because the recruitment of β-arrestin is often associated with receptor desensitization and the development of drug tolerance.[2] By minimizing β-arrestin recruitment, Tavapadon may offer a more sustained therapeutic effect, which is a desirable feature for a once-daily oral formulation. From a formulation perspective, this stable and prolonged activity simplifies the drug delivery requirements, as complex release profiles to counteract tolerance may not be necessary.

Q3: Are there any known excipients used in the formulation of Tavapadon tablets?

A3: While the exact composition of the clinically tested Tavapadon tablets is proprietary, a patent for solid dosage forms of Tavapadon provides a list of potential pharmaceutically acceptable excipients that are commonly used in tablet manufacturing. These include:

  • Binders: To help the active ingredient and other excipients cohere. Examples include acacia, carbomer, and various celluloses.

  • Disintegrants: To promote the breakup of the tablet in the digestive tract. Examples include croscarmellose sodium and sodium starch glycolate.

  • Glidants: To improve the flowability of the powder mixture during manufacturing. Examples include colloidal silicon dioxide and talc.

  • Lubricants: To reduce friction during tablet compression.

The patent also mentions that the tablets can be prepared by processes such as wet granulation or direct compression.

Troubleshooting Guides

Solubility and Dissolution Issues

Problem: I am observing low and inconsistent solubility of Tavapadon in aqueous buffers.

Troubleshooting Steps:

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the medium. For a weakly basic compound, decreasing the pH might improve solubility. Conversely, for a weakly acidic compound, increasing the pH could enhance solubility. It is recommended to determine the pH-solubility profile of Tavapadon to identify the optimal pH for dissolution.

  • Use of Co-solvents: If aqueous buffers alone are insufficient, consider the use of co-solvents. A mixture of an organic solvent (like a small percentage of DMSO or ethanol) and an aqueous buffer can significantly improve the solubility of hydrophobic compounds. However, be mindful of the potential toxicity of the organic solvent in downstream cellular assays.

  • Sonication and Heating: Mechanical agitation through sonication can help to break down drug aggregates and enhance dissolution. Gentle heating can also increase solubility, but it is crucial to first confirm the thermal stability of Tavapadon to avoid degradation.

Problem: Tavapadon precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for in vitro assays.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain Tavapadon's solubility at the desired concentration. This may require preparing a more concentrated initial stock solution in DMSO.

  • Pluronic F-127: For in vitro studies, incorporating a non-ionic surfactant like Pluronic F-127 in the aqueous medium can help to maintain the solubility of poorly soluble compounds and prevent precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This gradual change in solvent composition can sometimes prevent abrupt precipitation.

Bioavailability Assessment Challenges

Problem: I am planning a Caco-2 permeability assay for Tavapadon, but I am concerned about its low solubility affecting the results.

Troubleshooting Steps:

  • Use of Permeation Enhancers: For poorly permeable compounds, the inclusion of safe and effective permeation enhancers in the formulation can be explored.

  • Inclusion of a Surfactant: The presence of a non-toxic surfactant in the donor compartment can help maintain the solubility of Tavapadon throughout the experiment, ensuring that permeability is not limited by the dissolution rate.

  • Apical pH Adjustment: The pH of the apical (donor) compartment can be adjusted to a level that maximizes the solubility of Tavapadon, provided it is physiologically relevant and does not compromise the integrity of the Caco-2 cell monolayer.

Quantitative Data

Table 1: Physicochemical and Pharmacokinetic Properties of Tavapadon

PropertyValueReference
Molecular Formula C₁₉H₁₆F₃N₃O₃
Molecular Weight 391.35 g/mol
Water Solubility 0.0204 mg/mL
logP 3.62
pKa (Strongest Acidic) 9.98
pKa (Strongest Basic) 1.05
Peak Plasma Concentration (Tmax) 3-4 hours (fasted)
Half-life (t½) Approximately 24 hours

Table 2: In Vitro Receptor Binding and Functional Activity of Tavapadon

ReceptorBinding Affinity (Ki)Functional Activity (% of Dopamine's Intrinsic Activity)Reference
Dopamine D1 9 nM65%
Dopamine D5 13 nM81%
Dopamine D2 ≥ 6210 nMNot specified
Dopamine D3 ≥ 6720 nMNot specified
Dopamine D4 ≥ 4870 nMNot specified

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment of Tavapadon

Objective: To determine the thermodynamic solubility of Tavapadon in different aqueous buffers.

Materials:

  • Tavapadon powder

  • Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4)

  • Glass vials with screw caps

  • Shaking incubator

  • Centrifuge

  • HPLC system with a suitable column and UV detector

Methodology:

  • Add an excess amount of Tavapadon powder to a glass vial containing a known volume of the desired aqueous buffer.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the vials to ensure an excess of solid Tavapadon remains.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of Tavapadon in the filtrate using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of Tavapadon in that specific buffer.

Protocol 2: In Vitro Dissolution Testing of Tavapadon Tablets

Objective: To evaluate the in vitro release profile of Tavapadon from a solid oral dosage form.

Materials:

  • Tavapadon tablets

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., 900 mL of 0.1 N HCl or a buffer at a physiologically relevant pH)

  • Water bath maintained at 37 ± 0.5°C

  • Syringes and filters for sampling

  • HPLC system with a UV detector

Methodology:

  • Set up the dissolution apparatus according to USP guidelines. The paddle speed is typically set at 50 or 75 RPM.

  • De-aerate the dissolution medium and bring it to 37 ± 0.5°C in the dissolution vessels.

  • Place one Tavapadon tablet in each vessel.

  • Start the apparatus and begin sampling at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • At each time point, withdraw a sample of the dissolution medium and immediately filter it.

  • Analyze the concentration of Tavapadon in each sample using a validated HPLC method.

  • Calculate the percentage of the labeled amount of Tavapadon dissolved at each time point.

  • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Visualizations

Tavapadon_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tavapadon Tavapadon D1_D5_Receptor D1/D5 Receptor Tavapadon->D1_D5_Receptor Binds G_alpha_olf Gαolf D1_D5_Receptor->G_alpha_olf Activates beta_arrestin β-Arrestin D1_D5_Receptor->beta_arrestin Minimal Recruitment AC Adenylyl Cyclase G_alpha_olf->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates Therapeutic_Effects Therapeutic Effects Downstream_Effectors->Therapeutic_Effects Leads to

Caption: Tavapadon's biased agonism signaling pathway.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation solubility Solubility Assessment excipient Excipient Screening solubility->excipient formulation_dev Formulation Optimization excipient->formulation_dev dissolution Dissolution Testing formulation_dev->dissolution permeability Caco-2 Permeability dissolution->permeability pk_study Pharmacokinetic Study permeability->pk_study bioavailability Bioavailability Determination pk_study->bioavailability

Caption: Experimental workflow for Tavapadon formulation.

References

Addressing placebo effect in Tavapadon clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the significant challenge of the placebo effect in clinical trials for Tavapadon, an investigational treatment for Parkinson's disease.

Frequently Asked Questions (FAQs)

Q1: What is Tavapadon and its therapeutic mechanism of action?

A1: Tavapadon (CVL-751) is an investigational, orally administered, once-daily partial agonist that is highly selective for the D1 and D5 dopamine (B1211576) receptors.[1][2] Its mechanism of action focuses on selectively activating the direct motor pathway in the brain.[3][4] Unlike many existing dopamine agonists that also stimulate D2 and D3 receptors, Tavapadon's targeted action is designed to provide robust motor symptom control while potentially minimizing adverse events associated with D2/D3 activation, such as excessive daytime sleepiness, impulse control disorders, and hallucinations.[5][6][7]

Q2: Why is the placebo effect a critical consideration in Parkinson's disease (PD) clinical trials?

A2: The placebo effect is particularly pronounced in Parkinson's disease trials for several neurobiological and psychological reasons:

  • Dopamine Release: The expectation of clinical benefit can trigger the release of endogenous dopamine in the striatum of PD patients.[8][9][10] This neurochemical change can lead to genuine, albeit temporary, improvements in motor function, mimicking the effect of an active dopaminergic therapy.[11]

  • Symptom Fluctuation: The natural variability of PD motor symptoms can be mistaken for a therapeutic effect.

  • Subjective Endpoints: Key endpoints, such as the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), rely on patient reporting and clinician observation, which can be influenced by expectation bias.[12]

  • High Expectations: The desire for effective treatments in a progressive condition like PD can create strong patient expectations for improvement.[13]

In some PD medication trials, the placebo group has demonstrated a 20-30% improvement in motor scores, making it challenging to establish a clear therapeutic benefit for the investigational drug.[11]

Q3: How did the Tavapadon Phase 3 clinical trial program (TEMPO) address the placebo effect?

A3: The TEMPO (Tavapadon Monotherapy and Adjunctive) program utilized the "gold standard" clinical trial design to isolate the therapeutic effect of Tavapadon from the placebo response.[6] Key design elements included:

  • Randomization: Patients were randomly assigned to receive either Tavapadon or a placebo, ensuring that known and unknown confounding factors were evenly distributed between groups.[6][14]

  • Double-Blinding: Neither the trial participants nor the investigators knew who was receiving the active drug versus the placebo.[6][10] This minimizes bias in symptom reporting and clinical assessment.

  • Placebo Control: A dedicated placebo group provided a baseline against which to measure the true pharmacological effect of Tavapadon.[6]

  • Standardized Endpoints: The trials used the well-validated MDS-UPDRS as the primary measure of efficacy, providing a standardized and comprehensive assessment of motor symptoms and activities of daily living.[3][5]

Q4: What key quantitative outcomes from the TEMPO trials differentiate Tavapadon's efficacy from the placebo response?

A4: The Phase 3 TEMPO trials demonstrated statistically significant and clinically meaningful improvements in patients treated with Tavapadon compared to placebo across various endpoints.

Clinical Trial Patient Population Primary Endpoint Tavapadon Result Placebo Result Key Finding
TEMPO-1 [15][16]Early-stage PD (Monotherapy)Change in MDS-UPDRS Parts II & III Score at Week 26-9.7 (5 mg) -10.2 (15 mg)+1.8 Statistically significant improvement in motor symptoms and daily living activities vs. placebo.
TEMPO-2 [17][18]Early-stage PD (Monotherapy)Change in MDS-UPDRS Parts II & III Score at Week 26-10.3 (Flexible Dose)-1.2 Confirmed significant improvement in motor function with flexible dosing.
TEMPO-3 [6][15][17][19]Advanced PD (Adjunctive to Levodopa)Change in "ON" time without troublesome dyskinesia+1.7 hours +0.6 hours Tavapadon provided an additional 1.1 hours of good quality "ON" time compared to placebo.

Troubleshooting and Experimental Guides

Q5: We are designing a trial for a novel dopaminergic agent. What are the best practices for minimizing placebo response?

A5: To mitigate the impact of the placebo effect and enhance assay sensitivity, consider the following strategies in your trial design and execution.

  • Rigorous Blinding and Randomization: Ensure the allocation concealment process is robust and that blinding is maintained for patients, investigators, and raters throughout the study.[20]

  • Standardized Interactions: Train all site staff to use neutral, standardized language when interacting with participants to avoid inflating expectations.[12][21] Communication should be empathetic but impartial.[12]

  • Patient Training: Before the baseline assessment, train patients on how to accurately and consistently report their symptoms. This helps to reduce variability and reporting bias.[21][22]

  • Centralized Rating/Monitoring: Where feasible, use a smaller pool of trained, calibrated raters or centralized video review for key assessments like the MDS-UPDRS to ensure consistency across sites.

  • Objective Measures: Supplement subjective scales with objective, technology-based measures (e.g., wearable sensors to quantify bradykinesia, tremor, and gait) that are less susceptible to expectation bias.

  • Managing Expectations: During the informed consent process, provide a clear and balanced explanation of the trial, including the nature of the placebo and the probability of assignment to each group.[22]

Q6: Troubleshooting Guide: What should we do if we observe a higher-than-expected placebo response during our trial?

A6: A high placebo response can threaten the viability of a trial. If interim data or site monitoring suggests this issue, a systematic approach is necessary. First, verify that blinding has not been compromised. Next, conduct a root cause analysis to identify potential drivers, such as inconsistent patient-site communication or biased rating. Finally, implement corrective actions, which may include retraining site staff on neutral communication protocols and proper administration of rating scales.

Experimental Protocols & Visualizations

Protocol: Randomized, Placebo-Controlled Trial Workflow

This protocol outlines a standard workflow for a double-blind, randomized, placebo-controlled clinical trial designed to minimize placebo response.

  • Patient Screening & Consent: Assess potential participants against strict inclusion/exclusion criteria. Use a standardized script and e-consent process to ensure consistent communication about trial procedures, risks, and the possibility of receiving a placebo.[22]

  • Symptom Reporting Training: Enrolled subjects undergo a training module on the use of patient diaries and how to accurately rate their symptoms based on their actual experience, not on expectation of improvement.[21]

  • Baseline Assessment: Collect baseline data, including MDS-UPDRS scores and any objective biomarker measurements. This assessment is performed by a trained and blinded rater.

  • Randomization: Subjects are centrally randomized in a 1:1 (or other specified) ratio to receive either the active investigational product (e.g., Tavapadon) or a matching placebo.

  • Treatment Period: Subjects self-administer the blinded treatment as prescribed (e.g., once daily). Regular site visits are conducted to monitor safety, and adherence, and collect efficacy data.

  • Follow-up Assessments: Efficacy endpoints (e.g., change in MDS-UPDRS score) are assessed at predefined intervals throughout the treatment period by the same blinded rater, if possible.

  • Final Assessment & Unblinding: After the final treatment visit, data is locked. The treatment allocation is then unblinded for statistical analysis to compare the change from baseline in the active treatment group versus the placebo group.

Diagrams and Signaling Pathways

Caption: Tavapadon's selective D1/D5 partial agonist signaling pathway.

Placebo_Control_Workflow cluster_setup Phase 1: Trial Setup & Enrollment cluster_intervention Phase 2: Intervention cluster_analysis Phase 3: Analysis Screening Patient Screening & Informed Consent Training Symptom Reporting Training Screening->Training Baseline Baseline Assessment (MDS-UPDRS) Training->Baseline Randomization Randomization (1:1) Baseline->Randomization Group_A Group A (Tavapadon) Randomization->Group_A Group_B Group B (Placebo) Randomization->Group_B FollowUp_A Treatment & Follow-Up Assessments Group_A->FollowUp_A FollowUp_B Treatment & Follow-Up Assessments Group_B->FollowUp_B DataLock Final Assessment & Database Lock FollowUp_A->DataLock Unblinding Unblinding of Treatment Allocation DataLock->Unblinding Analysis Statistical Analysis: Compare Group A vs. B Unblinding->Analysis

Caption: Workflow for a double-blind, randomized, placebo-controlled trial.

Troubleshoot_Placebo Start High Placebo Response Observed in Trial Data CheckBlinding 1. Investigate Potential Unblinding Events Start->CheckBlinding RootCause 2. Conduct Root Cause Analysis CheckBlinding->RootCause RetrainStaff Retrain Site Staff on Neutral Communication RootCause->RetrainStaff ReviewRatings Review Rater Practices & Standardize Procedures RootCause->ReviewRatings MonitorData 3. Continue to Monitor Data Closely RetrainStaff->MonitorData ReviewRatings->MonitorData End Assay Sensitivity Improved MonitorData->End

Caption: Troubleshooting flowchart for a high placebo response in a clinical trial.

References

Strategies to improve patient adherence in long-term Tavapadon studies

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with strategies and troubleshooting guidance to enhance patient adherence in long-term Tavapadon studies.

Frequently Asked Questions (FAQs)

Q1: What is Tavapadon and its mechanism of action?

A1: Tavapadon is an investigational, orally administered, selective partial agonist of the dopamine (B1211576) D1 and D5 receptors.[1][2] Its mechanism focuses on activating the direct motor pathway in the brain, which is crucial for facilitating voluntary movement.[3][4] Unlike traditional dopamine agonists that also target D2/D3 receptors, Tavapadon's selectivity for D1/D5 aims to provide robust motor symptom control in Parkinson's disease with a potentially more favorable side effect profile, particularly concerning issues like excessive daytime sleepiness, impulse control disorders, and orthostatic hypotension.[3]

Q2: What are the primary barriers to patient adherence in long-term Parkinson's disease (PD) studies?

A2: Non-adherence in chronic conditions like Parkinson's disease is a multifaceted issue. Key barriers include:

  • Forgetfulness: This is a major reason for non-adherence in patients with chronic diseases. Cognitive and mood-related symptoms associated with PD can exacerbate this challenge.

  • Complex Regimens: Although Tavapadon is designed for once-daily dosing which simplifies the regimen, patients are often on multiple medications for PD and comorbidities, increasing complexity.

  • Medication Side Effects: Adverse effects such as nausea, dizziness, and headache, though often mild to moderate with Tavapadon, can deter patients from taking their medication consistently.

  • Patient Beliefs and Education: A patient's understanding of their condition and the necessity of the treatment significantly impacts adherence. Lack of perceived benefit or fear of side effects can lead to intentional non-adherence.

  • Logistical and Socioeconomic Factors: Challenges such as the cost of medication, travel to clinical sites, and limited caregiver support can be significant burdens for participants in long-term trials.

Q3: Which technologies are most effective for monitoring and improving adherence in clinical trials?

A3: Several technologies have proven effective in enhancing patient adherence:

  • Smart Pill Bottles/Packages: Devices like the Medication Event Monitoring System (MEMS) use smart caps (B75204) to record each time the bottle is opened, providing objective data on dosing patterns. Newer versions can transmit this data in real-time.

  • Digital Health Platforms: Integrated platforms can monitor patient-reported data, identify escalating symptoms, and alert clinical teams, allowing for proactive engagement and support. These platforms have demonstrated the ability to raise patient compliance scores to over 90% in some studies.

Troubleshooting Guide: Common Adherence Issues

Problem/Issue Potential Causes Troubleshooting Steps & Solutions
Significant number of patients are forgetting doses. Cognitive impairment, lack of routine, complex daily schedules.1. Implement Automated Reminders: Deploy an SMS text message or mobile app-based reminder system.2. Use "Smart" Technology: Provide patients with smart pill bottles (e.g., MEMS, GlowCap) that provide visual or auditory alerts and track bottle openings.3. Involve Caregivers: With patient consent, engage family members or caregivers in the reminder process.
Patients report a lack of motivation or intentional non-adherence. Perceived lack of efficacy, frustration with side effects, poor understanding of the trial's importance.1. Enhance Patient Education: Provide clear, ongoing education about Parkinson's disease and the specific role of Tavapadon in managing symptoms.2. Implement Adherence Therapy: Utilize cognitive-behavioral strategies where the patient and physician make decisions collaboratively to increase personal investment in the treatment plan.3. Regular Follow-up: Schedule regular check-ins (telehealth or in-person) to discuss patient concerns, manage side effects proactively, and reinforce the importance of adherence.
High study dropout rate (attrition). High patient burden (e.g., travel, invasive procedures), significant adverse events, feeling overwhelmed.1. Co-Design Patient-Centric Protocols: Engage patients and advocacy groups early to design trial protocols that minimize burden (e.g., reducing site visits, simplifying procedures).2. Provide Logistical Support: Offer vouchers for transport and food, or utilize decentralized trial elements like home health visits.3. Proactive Side Effect Management: Educate patients on potential side effects (e.g., nausea, dizziness) and provide clear management strategies from the outset.
Inconsistent data from self-reported adherence logs. Recall bias, desirability bias (patients report what they think researchers want to hear).1. Switch to Objective Monitoring: Transition from subjective self-reports to objective methods like electronic pill bottles (MEMS) or pill counts for more reliable data.2. Use a Combination of Methods: Corroborate data from different sources (e.g., electronic monitoring, pharmacy refills, and patient diaries) to get a more complete picture.

Quantitative Data on Adherence Strategies

The following table summarizes data on the effectiveness of various adherence interventions.

Intervention Strategy Technology/Method Reported Impact on Adherence Source Citation
Digital Health PlatformMedocity Enterprise PlatformRaised patient compliance, satisfaction, and engagement scores to over 90% in a trial.
Gamified Education & Behavioral EconomicsHealthPrize PlatformPrograms have seen a 52% improvement in adherence across various treatments and conditions.
Data-Driven Reminders & AccountabilityNomi System (text messages, caregiver communication)Proven to change patient behavior in at least 40% of cases.
General Adherence in Chronic IllnessVarious or unspecifiedAdherence rates for chronic conditions are often around 50% to 60% in developed countries.
Remote Monitoring in PDSmartphone Applications (e.g., AiCure)Effectively used to confirm dosing adherence remotely via AI-powered video.

Experimental Protocols & Visualizations

Protocol 1: Implementing a Mobile Health (mHealth) Adherence Program

Objective: To improve medication adherence and collect real-time dosing data using a smartphone application.

Methodology:

  • Patient Selection & Onboarding:

    • Identify participants who own a smartphone and are willing to use the study application. For those without a device, provide a pre-configured smartphone.

    • During the screening or baseline visit, a clinical trial coordinator installs the application and provides a hands-on training session.

    • Ensure patients understand how to receive notifications, record a dose, and report side effects through the app.

  • System Configuration:

    • The backend system is programmed with the patient's specific dosing schedule (Tavapadon, once daily).

    • Set up automated push notifications to remind the patient 15 minutes before their scheduled dose.

  • Adherence Monitoring Workflow:

    • The patient receives a reminder and opens the app.

    • The app utilizes the phone's camera for Directly Observed Therapy (DOT), where AI confirms the correct pill is being ingested.

    • The event is timestamped and recorded in a secure, compliant database.

  • Intervention for Non-Adherence:

    • If a dose is missed by more than two hours, an automated alert is sent to the clinical trial site coordinator.

    • The coordinator follows a pre-defined communication protocol to contact the patient, inquire about the missed dose in a non-judgmental manner, and provide support.

  • Data Analysis:

    • Adherence data is calculated as the percentage of doses taken as prescribed.

    • This objective data is compared with secondary measures like pill counts and patient self-reports to validate findings.

Diagrams

Tavapadon's Signaling Pathway

The diagram below illustrates the mechanism of action for Tavapadon. As a D1/D5 partial agonist, it selectively stimulates the direct motor pathway.

Tavapadon_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Direct Pathway) Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Natural Ligand Tavapadon Tavapadon Tavapadon->D1R Binds & partially activates G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Increases Facilitation Facilitation of Voluntary Movement cAMP->Facilitation Leads to

Caption: Tavapadon's selective activation of the D1 receptor signaling cascade.

Troubleshooting Workflow for Patient Non-Adherence

This workflow provides a logical sequence of steps for clinical site staff to follow when an adherence issue is detected.

Adherence_Workflow start Adherence Deviation Detected (e.g., via MEMS) contact_patient Site Coordinator Contacts Patient (within 24-48 hours) start->contact_patient assess_reason Assess Reason for Non-Adherence contact_patient->assess_reason unintentional Unintentional (e.g., Forgetfulness) assess_reason->unintentional Forgot intentional Intentional (e.g., Side Effects, Beliefs) assess_reason->intentional Decided not to take logistical Logistical / Access Issue (e.g., Travel, Cost) assess_reason->logistical Couldn't take implement_tech Implement/Reinforce Tech Solution (Reminders, Smart Bottle) unintentional->implement_tech educate_caregiver Educate Caregiver/ Family Member unintentional->educate_caregiver manage_aes Manage Adverse Events (AEs) intentional->manage_aes re_educate Re-educate on Protocol Importance & Benefits intentional->re_educate provide_support Provide Support Resources (e.g., Transport Vouchers) logistical->provide_support document Document Action & Outcome in Patient File implement_tech->document educate_caregiver->document manage_aes->document re_educate->document provide_support->document

Caption: A structured workflow for addressing patient non-adherence events.

References

Potential drug-drug interactions with Tavapadon in a research setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug-drug interactions with Tavapadon in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of Tavapadon?

A1: Tavapadon is primarily cleared via metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] Renal excretion of the unchanged drug is minimal, accounting for less than 2% of its elimination.[1]

Q2: What is the potential for drug-drug interactions (DDIs) with Tavapadon?

A2: Due to its primary metabolism by CYP3A4, there is a significant potential for DDIs when Tavapadon is co-administered with strong inhibitors or inducers of this enzyme.

Q3: Have clinical studies been conducted to evaluate these interactions?

A3: Yes, clinical studies have been performed to assess the impact of a strong CYP3A4 inhibitor (itraconazole) and a strong CYP3A4 inducer (carbamazepine) on the pharmacokinetics of Tavapadon.[1][2]

Q4: What are the known effects of CYP3A4 inhibitors on Tavapadon exposure?

A4: Co-administration of Tavapadon with the potent CYP3A4 inhibitor itraconazole (B105839) resulted in a significant increase in Tavapadon exposure. Peak plasma concentration (Cmax) increased approximately 4-fold, and overall exposure (AUC) increased approximately 5-fold.[1]

Q5: What are the expected effects of CYP3A4 inducers on Tavapadon exposure?

A5: A clinical study (NCT05581823) has been conducted to evaluate the effect of the strong CYP3A4 inducer carbamazepine (B1668303) on Tavapadon pharmacokinetics.[2][3] While the specific results have not yet been made public, it is anticipated that co-administration with a strong CYP3A4 inducer will decrease Tavapadon plasma concentrations, potentially reducing its efficacy.

Q6: Should I adjust the Tavapadon dose in my in vitro or animal studies if a CYP3A4 modulator is present?

A6: Yes, it is crucial to consider the potential for altered Tavapadon exposure. When using a strong CYP3A4 inhibitor, a lower concentration of Tavapadon may be required to achieve the desired pharmacological effect. Conversely, with a strong CYP3A4 inducer, a higher concentration may be necessary. It is recommended to conduct preliminary dose-response experiments to determine the appropriate concentration under your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly high or toxic effects of Tavapadon observed in an in vitro or animal model. Co-administration of an intended or unintended CYP3A4 inhibitor (e.g., certain antifungal agents, antibiotics, or even components in the vehicle).1. Review all components of the experimental system for known CYP3A4 inhibitors. 2. If a CYP3A4 inhibitor is present, consider reducing the Tavapadon concentration. 3. If possible, replace the interacting substance with a non-inhibitory alternative.
Reduced or absent efficacy of Tavapadon at expected concentrations. Co-administration of a CYP3A4 inducer (e.g., certain anticonvulsants, herbal supplements like St. John's Wort).1. Verify if any substance in your experimental setup is a known CYP3A4 inducer. 2. If an inducer is present, a higher concentration of Tavapadon may be necessary to achieve the target exposure. 3. Conduct a dose-response study to establish the effective concentration in the presence of the inducer.
High variability in experimental results involving Tavapadon. Inconsistent levels of CYP3A4 activity in the experimental system (e.g., lot-to-lot variability in liver microsomes, genetic differences in animal models).1. Ensure consistent sourcing and quality of biological materials (e.g., liver microsomes). 2. Characterize the metabolic capacity of your experimental system. 3. Increase sample size to account for biological variability.

Quantitative Data on Drug-Drug Interactions

The following tables summarize the known and anticipated effects of CYP3A4 modulators on the pharmacokinetics of Tavapadon.

Table 1: Effect of a Strong CYP3A4 Inhibitor (Itraconazole) on Tavapadon Pharmacokinetics

Pharmacokinetic ParameterChange with Co-administrationFold Increase
Peak Plasma Concentration (Cmax)Increased~4-fold[1]
Overall Exposure (AUC)Increased~5-fold[1]

Table 2: Anticipated Effect of a Strong CYP3A4 Inducer (Carbamazepine) on Tavapadon Pharmacokinetics

Pharmacokinetic ParameterAnticipated Change with Co-administration
Peak Plasma Concentration (Cmax)Decreased
Overall Exposure (AUC)Decreased
Note: Quantitative data from the clinical study (NCT05581823) are not yet publicly available.

Experimental Protocols

Key Experiment: In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on Tavapadon metabolism mediated by CYP3A4 in human liver microsomes.

Materials:

  • Tavapadon

  • Test compound (potential inhibitor)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Positive control inhibitor (e.g., Ketoconazole)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well incubation plates

  • LC-MS/MS system

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of Tavapadon, the test compound, and the positive control in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer. Ensure the final organic solvent concentration in the incubation mixture is low (e.g., <0.5%) to avoid affecting enzyme activity.

    • Prepare the NADPH regenerating system in buffer.

  • Incubation Procedure:

    • In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and a range of concentrations of the test compound or positive control.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and Tavapadon (at a concentration approximate to its Km, if known).

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the amount of a specific Tavapadon metabolite using a validated LC-MS/MS method.

    • The formation of the metabolite is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Tavapadon_Metabolism Tavapadon Metabolic Pathway and DDI Potential cluster_CYP3A4 Primary Metabolic Pathway cluster_Inhibitors Inhibition cluster_Inducers Induction Tavapadon Tavapadon (Oral Administration) CYP3A4 CYP3A4 Enzyme (Liver and Intestine) Tavapadon->CYP3A4 Metabolism Metabolites Inactive Metabolites Elimination Elimination Metabolites->Elimination CYP3A4->Metabolites Increased_Exposure Increased Tavapadon Concentration (Potential for Toxicity) CYP3A4->Increased_Exposure Decreased_Exposure Decreased Tavapadon Concentration (Potential for Reduced Efficacy) CYP3A4->Decreased_Exposure Inhibitors Strong CYP3A4 Inhibitors (e.g., Itraconazole) Inhibitors->CYP3A4 Inhibits Inducers Strong CYP3A4 Inducers (e.g., Carbamazepine) Inducers->CYP3A4 Induces

Caption: Tavapadon metabolism via CYP3A4 and potential interactions.

D1_Signaling_Pathway Tavapadon's D1/D5 Receptor Signaling Pathway Tavapadon Tavapadon D1R Dopamine D1/D5 Receptor Tavapadon->D1R Binds & Activates Gs Gαs protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effectors (e.g., Ion Channels, Transcription Factors) PKA->Downstream Phosphorylates pDARPP32 p-DARPP-32 (Thr34) DARPP32->pDARPP32 PP1 Protein Phosphatase-1 (PP1) pDARPP32->PP1 Inhibits PP1->Downstream Dephosphorylates Effect Modulation of Neuronal Excitability & Motor Control Downstream->Effect Experimental_Workflow Workflow for In Vitro CYP3A4 Inhibition Assay Start Start: Prepare Reagents (Tavapadon, Inhibitor, Microsomes) Incubation Incubation Setup (Buffer, Microsomes, Inhibitor) Start->Incubation PreIncubate Pre-incubation at 37°C Incubation->PreIncubate Reaction Initiate Reaction (Add NADPH & Tavapadon) PreIncubate->Reaction Incubate2 Incubate at 37°C Reaction->Incubate2 Termination Terminate Reaction (Add Acetonitrile + Internal Std) Incubate2->Termination Processing Sample Processing (Centrifugation) Termination->Processing Analysis LC-MS/MS Analysis (Quantify Metabolite) Processing->Analysis Data Data Analysis (Calculate % Inhibition, Determine IC50) Analysis->Data End End Data->End

References

Tavapadon Research Support Center: Investigating Impulse Control Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating Tavapadon. This resource provides essential information, troubleshooting guides, and experimental protocols to aid in the study of Tavapadon's mechanism and its potential effects on impulse control.

Frequently Asked Questions (FAQs)

Q1: What is Tavapadon and what is its primary mechanism of action?

A1: Tavapadon (CVL-751) is a novel, orally administered partial agonist that is highly selective for the D1 and D5 dopamine (B1211576) receptors.[1][2][3] Its mechanism involves the selective activation of D1-family receptors on direct-pathway medium spiny neurons.[4] This is distinct from many existing dopamine agonists (DAs) used for Parkinson's disease (PD), which primarily target D2/D3 receptors.[4][5] Tavapadon's structure is designed to resist peripheral metabolism, giving it a long elimination half-life of approximately 24 hours, which allows for once-daily dosing.[4]

Q2: Why is Tavapadon hypothesized to have a lower risk of Impulse Control Disorders (ICDs) compared to other dopamine agonists?

A2: The hypothesis is based on its receptor selectivity. Many adverse events associated with traditional DAs, including ICDs, excessive daytime sleepiness, and psychosis, are linked to the strong, repeated stimulation of D2 and D3 receptors in the brain's mesolimbic pathway.[1][3][6] By selectively targeting D1/D5 receptors and avoiding significant D2/D3 interaction, Tavapadon is thought to provide robust motor benefits with a reduced risk of these specific nonmotor side effects.[2][3][4] Furthermore, as a partial agonist, it promotes signaling (e.g., cAMP accumulation) without causing the excessive receptor activation that may be associated with full agonists.[7][8]

Q3: What have clinical trials shown regarding the incidence of ICDs with Tavapadon?

A3: Phase 3 clinical trials (TEMPO-1, TEMPO-2, and TEMPO-3) have consistently shown that Tavapadon does not increase the risk of ICDs compared to placebo.[1][4] In the TEMPO-1 and TEMPO-2 studies, ICDs were measured using the Questionnaire for Impulsive-Compulsive Disorders in Parkinson's Disease-Rating Scale (QUIP-RS), and no significant differences were found between Tavapadon and placebo groups.[1][2][9] Specifically, one report noted that ICD occurred in less than 1% of patients in the TEMPO-1 trial and 1.3% in the TEMPO-2 trial.[10] These findings support the hypothesis that Tavapadon's differentiated mechanism of action may spare patients from the ICD risks associated with D2/D3-targeting agonists.[10]

Q4: How can our lab assess Tavapadon's functional activity at the D1 receptor?

A4: The dopamine D1 receptor is coupled to the stimulatory G-protein (Gs/Golf).[2] When an agonist binds to the receptor, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][11] Therefore, a common and effective method is a cell-based functional assay that measures cAMP accumulation in a cell line overexpressing the D1 receptor.[12] This can be quantified using fluorescence-based biosensors or other immunoassay techniques.[12]

Q5: What preclinical behavioral models are suitable for evaluating ICD-like behaviors?

A5: Several rodent behavioral paradigms have been developed to model different facets of impulsivity.[13] For assessing risk-taking and decision-making, analogous to behaviors seen in gambling addiction, the Rodent Gambling Task (rGT) is highly relevant. To measure the inability to delay gratification, Delay-Discounting Paradigms are appropriate.[13] For motor impulsivity or deficits in response inhibition, the 5-Choice Serial Reaction Time Task (5-CSRTT) or the Stop-Signal Reaction Time Task can be used.[13] Zebrafish have also emerged as a useful model organism for studying ICDs due to their genetic and physiological homology to mammals.[14][15]

Troubleshooting Guide for Preclinical Research

This guide addresses potential issues when evaluating compounds like Tavapadon in preclinical models of impulsivity.

Problem/Observation Potential Cause Recommended Action/Troubleshooting Step
Increased impulsive-like behavior in animal models at all tested doses. 1. Dose is too high: The tested doses may be causing excessive, non-physiological receptor stimulation or off-target effects.2. Model sensitivity: The specific animal model or strain may be particularly sensitive to dopaminergic stimulation.3. Compound pharmacology: The compound may have unforeseen effects on other neurotransmitter systems at higher concentrations.1. Conduct a full dose-response study. Start with very low doses based on receptor binding affinity (Ki) and in vitro functional potency (EC50) and escalate gradually.2. Include multiple control groups. Use a vehicle control, a positive control (e.g., a D2/D3 agonist known to induce ICDs like pramipexole), and potentially a control group treated with a non-selective dopamine agonist.3. Confirm target engagement. Use ex vivo techniques like autoradiography or in vivo microdialysis to confirm the drug is reaching the target brain regions (e.g., striatum, prefrontal cortex) at the intended concentrations.
No observable effect on behavior (impulsive or otherwise). 1. Insufficient dose/exposure: The compound may not be reaching the central nervous system in sufficient quantities due to poor blood-brain barrier penetration.2. Assay insensitivity: The chosen behavioral task may not be sensitive enough to detect the subtle effects of a partial agonist.3. Incorrect timing: The behavioral testing may not align with the compound's peak plasma or brain concentration (Tmax).1. Perform pharmacokinetic analysis. Measure plasma and brain concentrations of Tavapadon at various time points after administration to ensure adequate exposure.2. Validate the behavioral assay. Ensure the task is sensitive enough to detect changes with known positive control compounds before testing Tavapadon.3. Adjust the testing window. Align the timing of the behavioral experiment with the known pharmacokinetic profile of the drug.
High variability in behavioral data between subjects. 1. Inherent individual differences: Animals, like humans, exhibit trait-level differences in impulsivity.2. Inconsistent experimental procedures: Minor variations in handling, environment, or timing can increase variability.3. Health status of animals: Underlying health issues can affect behavior and response to treatment.1. Increase sample size. A larger number of animals per group can help overcome individual variability.2. Use a within-subjects design. If possible, test animals at baseline before drug administration to serve as their own controls.3. Standardize all procedures. Ensure strict adherence to protocols for housing, handling, drug administration, and testing environment (e.g., lighting, noise levels).

Data Presentation

Table 1: Tavapadon Receptor Binding Profile

This table summarizes the binding affinity (Ki) of Tavapadon for dopamine receptor subtypes, highlighting its selectivity. Lower Ki values indicate higher binding affinity.

Receptor SubtypeBinding Affinity (Ki)Receptor FamilyPrimary Function & ICD Relevance
D1 Receptor High Affinity (Not specified)D1-likeActivates direct motor pathway; involved in cognition.
D5 Receptor High Affinity (Not specified)D1-likeSimilar to D1; contributes to cognitive and motor pathways.[8]
D2 Receptor Low Affinity (≥ 6210 nM)[2]D2-likeInhibits indirect motor pathway; strong stimulation linked to ICDs.[6]
D3 Receptor Low Affinity (≥ 6720 nM)[2]D2-likeHigh expression in limbic areas; strongly implicated in reward and ICDs.[6][16]
D4 Receptor Low Affinity (≥ 4870 nM)[2]D2-likeInvolved in cognition and attention.

Data derived from preclinical in vitro assessments.[2]

Table 2: Incidence of Impulse Control Disorders (ICDs) in Phase 3 Monotherapy Trials

This table presents the reported incidence of ICDs in the TEMPO-1 and TEMPO-2 clinical trials for early-stage Parkinson's disease.

Clinical TrialTreatment GroupDurationICD Incidence RateMeasurement Scale
TEMPO-1 (Fixed Dose)Tavapadon27 Weeks< 1%[10]QUIP-RS[9]
TEMPO-2 (Flexible Dose)Tavapadon27 Weeks1.3%[10]QUIP-RS[9]
ReferencePatients never taking DAs5 Years12.4%[17]N/A
ReferencePatients ever taking DAs5 Years51.5%[17]N/A

Note: Across both studies, Tavapadon did not increase ICDs as measured by the QUIP-RS scale compared to placebo.[1]

Experimental Protocols

Protocol 1: Cell-Based cAMP Assay for D1 Receptor Functional Activity

Objective: To quantify the functional potency (EC50) and efficacy (Emax) of Tavapadon as a partial agonist at the human dopamine D1 receptor.

Materials:

  • HEK293 cells stably expressing the human D1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • cAMP detection kit (e.g., HTRF, fluorescence biosensor, or ELISA-based).

  • Tavapadon and a full D1 agonist (e.g., A-68930) for positive control.

  • D1 antagonist (e.g., SCH-23390) for confirming specificity.

  • Multi-well plates (96- or 384-well, white, solid bottom).

Methodology:

  • Cell Plating: Seed the D1-expressing HEK293 cells into multi-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Tavapadon in assay buffer. Also prepare dilutions of the full agonist control.

  • Assay Procedure:

    • Remove the culture medium from the cells and wash gently with assay buffer.

    • Add the diluted compounds (Tavapadon, full agonist, buffer-only for baseline) to the appropriate wells.

    • Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP production.

  • Detection:

    • Following incubation, lyse the cells (if required by the kit).

    • Add the cAMP detection reagents according to the manufacturer's protocol.

    • Incubate as required for signal development.

  • Data Acquisition: Read the plate using a microplate reader compatible with the detection method (e.g., fluorescence or HTRF reader).

  • Data Analysis:

    • Normalize the data to the baseline (buffer-only) and the maximum signal (full agonist).

    • Plot the normalized response against the log concentration of Tavapadon.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy relative to the full agonist). A partial agonist will have an Emax significantly below 100%.

Protocol 2: Rodent Gambling Task (rGT) for Assessing ICD-like Behavior

Objective: To assess decision-making and risk-taking behavior in rodents treated with Tavapadon, as a preclinical model for compulsive gambling.

Apparatus:

  • Standard operant conditioning chambers equipped with a food pellet dispenser and four nose-poke holes arranged horizontally. Each hole should have a stimulus light above it.

Methodology:

  • Habituation and Training:

    • Food restrict rodents to 85-90% of their free-feeding body weight.

    • Train the animals to receive food rewards from the dispenser and to perform nose-pokes for rewards.

  • Task Parameters:

    • During a session, two of the four holes are randomly designated as "optimal" (P2) and two as "suboptimal" (P1).

    • Optimal Choices (P2): Smaller, more frequent rewards (e.g., 1 pellet) with shorter "time-out" penalties for non-rewarded trials. Choosing this option consistently leads to a net gain of rewards over time.

    • Suboptimal Choices (P1): Larger, less frequent rewards (e.g., 2 pellets) with longer, more punishing time-out penalties for non-rewarded trials. Choosing this option consistently leads to a net loss of rewards.

  • Testing Procedure:

    • A trial begins with the illumination of all four nose-poke holes.

    • The rodent makes a choice by poking its nose into one of the holes.

    • The outcome (reward or time-out penalty) is delivered based on the programmed probabilities.

    • Each session consists of a set number of trials or a set duration (e.g., 30 minutes).

  • Drug Administration:

    • Once stable baseline performance is achieved (animals consistently prefer the optimal choices), begin drug testing.

    • Administer Tavapadon (or vehicle/positive control) at a set time before the test session based on its pharmacokinetic profile.

    • Use a within-subjects design where each animal receives all treatment conditions in a counterbalanced order.

  • Data Analysis:

    • Primary Measure: The percentage of choices directed towards the suboptimal options. An increase in suboptimal choices indicates a shift towards risky, disadvantageous decision-making.

    • Other Measures: Number of trials completed, response latencies, and premature responses.

    • Analyze the data using repeated-measures ANOVA to compare the effects of different doses of Tavapadon to the vehicle control.

Visualizations

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D1R Dopamine D1/D5 Receptor Gs Gs/Golf Protein D1R->Gs Activates Tavapadon Tavapadon (Partial Agonist) Tavapadon->D1R Binds AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP DARPP-32 PKA->DARPP Phosphorylates Motor Modulation of Motor Control DARPP->Motor Regulates Therapeutic Therapeutic Effect (Motor Improvement) Motor->Therapeutic

Caption: D1/D5 partial agonist signaling pathway for Tavapadon.

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Behavioral Assessment cluster_analysis Analysis & Interpretation Binding Step 1: Receptor Binding Assays (Determine Ki for D1-D5) Functional Step 2: Functional Assays (Measure cAMP for EC50/Emax) Binding->Functional Confirm functional profile PK Step 3: Pharmacokinetics (Determine Brain Exposure & Tmax) Functional->PK Inform dose selection Locomotor Step 4: Basic Motor Activity (Assess sedation/hyperactivity) PK->Locomotor Establish testing window ICD_Model Step 5: ICD-Relevant Models (e.g., Rodent Gambling Task) Locomotor->ICD_Model Rule out motor confounds Data Step 6: Data Analysis (ANOVA, Dose-Response Curves) ICD_Model->Data Collect behavioral endpoints Risk Step 7: Risk Assessment (Compare therapeutic vs. impulsive dose) Data->Risk Evaluate therapeutic index

Caption: Preclinical workflow for evaluating ICD risk of Tavapadon.

References

Technical Support Center: Refining Outcome Measures for Tavapadon's Non-Motor Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the non-motor effects of Tavapadon (B1193690). It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in the design and execution of experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers may encounter during their experiments with Tavapadon, particularly in the context of assessing non-motor symptoms.

Question: We are not observing a significant effect of Tavapadon on cognitive function in our preclinical model. What could be the reason?

Answer:

  • Model Selection: Ensure your preclinical model is appropriate for assessing the cognitive domains of interest. Some models of Parkinson's disease exhibit more pronounced motor deficits than cognitive ones. Consider models with a known pathology that affects cognitive circuits.

  • Cognitive Task: The choice of cognitive task is crucial. Tavapadon's potential cognitive effects may be domain-specific. Consider a battery of tests assessing different aspects of cognition, such as attention, executive function, and memory.

  • Dosing and Timing: The dose and timing of Tavapadon administration relative to cognitive testing are critical. As a partial agonist, its effects can be dose-dependent. Ensure that the dosing regimen in your study is based on established pharmacokinetic and pharmacodynamic data.

  • Confounding Motor Effects: In tasks that require a motor response, improvements or impairments in motor function due to Tavapadon could confound the interpretation of cognitive performance. Utilize tasks that minimize motor demands or statistically control for motor effects.

Question: How can we differentiate the effects of Tavapadon on apathy versus depression in our clinical trial?

Answer:

  • Specific Assessment Scales: Use validated and distinct rating scales for apathy and depression. While there can be overlapping symptoms, scales like the Apathy Scale (AS) or the Lille Apathy Rating Scale (LARS) are designed to specifically measure apathy, whereas the Beck Depression Inventory-II (BDI-II) or the Hamilton Depression Rating Scale (HAM-D) are specific to depression.[1]

  • Factor Analysis: In your data analysis, consider using factor analysis to distinguish between the symptom clusters of apathy and depression.

  • Qualitative Data: Supplement quantitative ratings with qualitative interviews with patients and caregivers to gain a deeper understanding of the nature of their symptoms.

Question: We are observing conflicting results in patient-reported outcomes for sleep quality. What are the best practices for assessment?

Answer:

  • Objective and Subjective Measures: Combine subjective patient-reported outcomes, such as the Epworth Sleepiness Scale (ESS)[1] and the Parkinson's Disease Sleep Scale (PDSS), with objective measures like actigraphy or polysomnography. This will provide a more comprehensive picture of sleep architecture and quality.

  • Longitudinal Assessment: Assess sleep quality over an extended period to account for night-to-night variability.

  • Control for Confounding Factors: Many factors can influence sleep in Parkinson's disease, including nocturnal motor symptoms, medications, and mood disorders. Ensure these are well-documented and controlled for in your analysis.

Quantitative Data from Tavapadon Clinical Trials

The following tables summarize the key quantitative data from the TEMPO clinical trial program for Tavapadon. The primary focus of these trials was on motor symptoms.

Table 1: Efficacy of Tavapadon Monotherapy in Early Parkinson's Disease (TEMPO-1 & TEMPO-2 Trials) [2][3][4][5][6][7][8][9]

EndpointTEMPO-1 (Fixed Dose)TEMPO-2 (Flexible Dose)
Primary Endpoint: Change from Baseline in MDS-UPDRS Parts II & III Score at Week 265 mg: -9.7 (p<0.0001 vs. placebo) 15 mg: -10.2 (p<0.0001 vs. placebo) Placebo: +1.85-15 mg: -10.3 (p<0.0001 vs. placebo) Placebo: -1.2
Key Secondary Endpoint: Change from Baseline in MDS-UPDRS Part II Score at Week 26Statistically significant and clinically meaningful improvement in both dose groups compared to placebo.Statistically significant and clinically meaningful improvement compared to placebo.

Table 2: Efficacy of Tavapadon as Adjunctive Therapy in Parkinson's Disease with Motor Fluctuations (TEMPO-3 Trial) [10][11][12][13][14][15][16]

EndpointTavapadon + LevodopaPlacebo + Levodopa
Primary Endpoint: Change from Baseline in "On" Time without Troublesome DyskinesiaIncrease of 1.7 hoursIncrease of 0.6 hours
Key Secondary Endpoint: Change from Baseline in "Off" TimeStatistically significant reduction compared to placebo.-

Note: While the MDS-UPDRS includes a Part I for non-motor experiences of daily living, specific data from this subscale in the TEMPO trials have not been prominently reported in the available literature. Early phase studies of Tavapadon showed no significant differences compared to placebo on the Beck Depression Inventory-II, Epworth Sleepiness Scale, Columbia Suicide Severity Rating Scale, and the Questionnaire for Impulsive Compulsive Disorders in Parkinson's Disease.[1] The TEMPO-4 open-label extension study is expected to provide more comprehensive data on long-term non-motor outcomes.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the non-motor effects of Tavapadon.

Assessment of Global Non-Motor Symptoms
  • Instrument: Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part I: Non-Motor Aspects of Experiences of Daily Living.

  • Methodology: This is a clinician-rated scale that assesses various non-motor symptoms, including cognitive impairment, hallucinations and psychosis, depressed mood, anxious mood, apathy, features of dopamine (B1211576) dysregulation syndrome, sleep problems, daytime sleepiness, pain and other sensations, urinary problems, constipation problems, light-headedness on standing, and fatigue. The scale consists of 13 items, each rated on a 0 (normal) to 4 (severe) scale. The assessment should be conducted by a trained rater through a structured interview with the patient and, if necessary, a caregiver.

Assessment of Cognitive Function
  • Instrument: Montreal Cognitive Assessment (MoCA).

  • Methodology: The MoCA is a 30-point test administered by a healthcare professional. It assesses several cognitive domains:

    • Visuospatial/Executive: A clock-drawing task and a three-dimensional cube copy.

    • Naming: Naming of three low-familiarity animals.

    • Memory: Introduction and delayed recall of five nouns.

    • Attention: Forward and backward digit span, vigilance task, and serial subtraction.

    • Language: Repetition of two complex sentences and a phonemic fluency task.

    • Abstraction: Identifying the similarity between two items.

    • Orientation: Orientation to time and place. The test should be administered in a quiet environment, free from distractions.

Assessment of Mood and Neuropsychiatric Symptoms
  • Instrument: Beck Depression Inventory-II (BDI-II).

  • Methodology: The BDI-II is a 21-item self-report questionnaire that assesses the severity of depression. Each item corresponds to a symptom of depression, and the patient is asked to rate the severity of each symptom on a 4-point scale. The total score is calculated by summing the ratings for all 21 items.

  • Instrument: Apathy Scale (AS).

  • Methodology: This is a 14-item, self- or informant-rated questionnaire that assesses three domains of apathy: emotional blunting, lack of initiative, and lack of interest. Each item is rated on a 4-point Likert scale.

  • Instrument: Questionnaire for Impulsive-Compulsive Disorders in Parkinson's Disease (QUIP).

  • Methodology: The QUIP is a self-report screening tool for impulse control disorders (ICDs) and related behaviors in Parkinson's disease. It covers areas such as compulsive gambling, buying, sexual behavior, and eating.

Assessment of Sleep and Wakefulness
  • Instrument: Epworth Sleepiness Scale (ESS).

  • Methodology: The ESS is a self-administered questionnaire that assesses the likelihood of falling asleep in eight different situations. The patient rates their chance of dozing on a scale of 0 (would never doze) to 3 (high chance of dozing). A total score of 10 or more is indicative of excessive daytime sleepiness.

Visualizations

Tavapadon's Mechanism of Action: D1/D5 Receptor Signaling Pathway

Tavapadon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tavapadon Tavapadon D1_D5_Receptor D1/D5 Receptor Tavapadon->D1_D5_Receptor binds and partially activates G_protein Gs/olf D1_D5_Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP_32 DARPP-32 PKA->DARPP_32 phosphorylates (activates) Neuronal_Proteins Neuronal Proteins PKA->Neuronal_Proteins phosphorylates Gene_Expression Gene Expression PKA->Gene_Expression regulates PP1 Protein Phosphatase 1 (PP1) DARPP_32->PP1 inhibits PP1->Neuronal_Proteins dephosphorylates (inactivates)

Caption: Tavapadon, a D1/D5 partial agonist, stimulates the cAMP signaling cascade.

Experimental Workflow for Assessing Tavapadon's Non-Motor Effects

Experimental_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis and Reporting protocol_dev Protocol Development outcome_selection Selection of Non-Motor Outcome Measures protocol_dev->outcome_selection patient_recruitment Patient Recruitment outcome_selection->patient_recruitment baseline_assessment Baseline Assessment patient_recruitment->baseline_assessment randomization Randomization baseline_assessment->randomization treatment_period Tavapadon/Placebo Treatment Period randomization->treatment_period follow_up Follow-up Assessments treatment_period->follow_up data_collection Data Collection follow_up->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results_interpretation Interpretation of Results stat_analysis->results_interpretation publication Publication of Findings results_interpretation->publication

Caption: A typical workflow for a clinical trial assessing Tavapadon's non-motor effects.

Logical Relationship of Non-Motor Symptom Domains in Parkinson's Disease

NMS_Domains Neuropsychiatric Neuropsychiatric Depression Depression Neuropsychiatric->Depression Anxiety Anxiety Neuropsychiatric->Anxiety Apathy Apathy Neuropsychiatric->Apathy Psychosis Psychosis Neuropsychiatric->Psychosis ICD Impulse Control Disorders Neuropsychiatric->ICD Cognitive Cognitive Cognitive->Apathy related to Executive_Function Executive Function Cognitive->Executive_Function Memory Memory Cognitive->Memory Attention Attention Cognitive->Attention Sleep Sleep Dysfunction Sleep->Cognitive impacts Insomnia Insomnia Sleep->Insomnia EDS Excessive Daytime Sleepiness Sleep->EDS RBD REM Sleep Behavior Disorder Sleep->RBD Autonomic Autonomic Dysfunction Autonomic->Sleep can disrupt Sensory Sensory Symptoms Sensory->Sleep can disrupt Depression->Sleep influences Anxiety->Sleep influences

Caption: Interconnectedness of major non-motor symptom domains in Parkinson's disease.

References

Technical Support Center: Troubleshooting Inconsistent Responses to Tavapadon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent responses to Tavapadon in study participants. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is Tavapadon and how does it work?

Tavapadon is an investigational, orally administered, once-daily selective partial agonist for the dopamine (B1211576) D1 and D5 receptors.[1][2] Its mechanism of action is centered on the selective activation of the direct pathway medium spiny neurons in the basal ganglia, which is hypothesized to provide robust motor control in Parkinson's disease (PD) with a reduced risk of adverse events associated with D2/D3 receptor stimulation.[3][4][5]

Q2: What are the main factors that can contribute to variability in patient response to drugs like Tavapadon?

Inconsistent responses to therapeutic agents can arise from a complex interplay of several factors, including:

  • Pharmacokinetic Variability: Differences in how the drug is absorbed, distributed, metabolized, and excreted.

  • Pharmacodynamic Variability: Variations in the drug's target receptors or downstream signaling pathways.

  • Disease Heterogeneity: The underlying diversity in the pathophysiology and progression of the disease itself.

  • Patient Adherence: The extent to which a patient follows the prescribed dosing regimen.

  • Genetic Factors: Inherited variations in genes encoding for metabolizing enzymes or drug targets.

Troubleshooting Guides

Issue 1: Sub-optimal or Lack of Efficacy in a Study Participant

Q: A study participant is showing a weaker than expected therapeutic response to Tavapadon. What are the potential causes and how can I investigate them?

A: A sub-optimal response to Tavapadon can be multifaceted. Below is a step-by-step guide to investigate the potential underlying causes.

Potential Causes & Troubleshooting Steps:

  • Assess Patient Adherence: Non-adherence to the dosing schedule is a common cause of reduced efficacy.

    • Action: Implement a validated adherence monitoring protocol. The Parkinson's Disease Medication Adherence Scale (PD-MAS) is a patient-reported outcome instrument designed for this purpose.

  • Evaluate for Potential Drug-Drug Interactions: Tavapadon is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. Co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter Tavapadon's plasma concentrations.

    • Action: Review the participant's concomitant medications for known CYP3A4 inhibitors or inducers. See Table 1 for a list of common examples. If a potential interaction is identified, consider if the concomitant medication can be safely substituted.

  • Investigate Pharmacokinetic Variability (CYP3A4 Metabolism): There is considerable inter-individual variability in CYP3A4 activity, which can be influenced by genetic factors.

    • Action: If feasible, perform pharmacokinetic analysis to determine the participant's Tavapadon plasma concentration. If concentrations are unexpectedly low, consider CYP3A4 genotyping to identify polymorphisms associated with altered enzyme activity, such as CYP3A4*22. See the Experimental Protocols section for a detailed methodology.

  • Consider Pharmacodynamic Variability (Dopamine Receptor Polymorphisms): Genetic variations in dopamine receptors may influence the binding affinity and signaling efficacy of Tavapadon.

    • Action: While research on D1/D5 receptor pharmacogenomics in relation to Tavapadon is emerging, consider investigating polymorphisms in the DRD1 and DRD5 genes as an exploratory measure. See the Experimental Protocols section for a suggested approach.

  • Evaluate Disease Heterogeneity: Parkinson's disease progression and symptom presentation are highly variable among individuals, which can impact treatment response.

    • Action: Re-evaluate the participant's clinical phenotype and disease stage. It's possible that their specific disease characteristics contribute to a differential response to a D1/D5 agonist.

Issue 2: Participant Experiences Unexpected Adverse Events

Q: A study participant is experiencing adverse events not typically associated with Tavapadon or at a higher severity than expected. What should I investigate?

A: Unexpected or severe adverse events may be linked to elevated plasma concentrations of Tavapadon.

Potential Causes & Troubleshooting Steps:

  • Investigate Drug-Drug Interactions: Co-administration with a potent CYP3A4 inhibitor can lead to significantly increased plasma levels of Tavapadon, potentially increasing the risk and severity of adverse effects.

    • Action: Thoroughly review the participant's concomitant medications for CYP3A4 inhibitors (see Table 1 ).

  • Assess Pharmacokinetic Variability: The participant may be a "poor metabolizer" due to genetic variants in the CYP3A4 gene, leading to higher drug exposure.

    • Action: Measure Tavapadon plasma concentrations to confirm if they are elevated. Consider CYP3A4 genotyping to identify relevant polymorphisms. Refer to the Experimental Protocols section.

  • Review for Underlying Comorbidities: Pre-existing medical conditions could predispose a participant to certain adverse events.

    • Action: Conduct a thorough review of the participant's medical history.

Data Presentation

Table 1: Common CYP3A4 Inhibitors and Inducers

Strong CYP3A4 Inhibitors (May Increase Tavapadon Levels)Moderate CYP3A4 InhibitorsStrong CYP3A4 Inducers (May Decrease Tavapadon Levels)
ClarithromycinDiltiazemRifampicin
ItraconazoleErythromycinCarbamazepine
KetoconazoleVerapamilPhenytoin
RitonavirGrapefruit JuiceSt. John's Wort
NefazodonePhenobarbital

This is not an exhaustive list. Always consult a comprehensive drug interaction database.

Mandatory Visualization

Tavapadon_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Medium Spiny Neuron (Direct Pathway) Tavapadon Tavapadon D1/D5_Receptor D1/D5 Receptor Tavapadon->D1/D5_Receptor Binds & Partially Activates G_Protein Gs/Golf D1/D5_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Neuronal Excitability (Facilitation of Movement) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Tavapadon's signaling pathway.

Troubleshooting_Workflow Start Inconsistent Response (Sub-optimal Efficacy or Unexpected AEs) Adherence 1. Assess Patient Adherence Start->Adherence DDI 2. Review Concomitant Medications (CYP3A4 Inhibitors/Inducers) Adherence->DDI PK 3. Pharmacokinetic Analysis (Tavapadon Plasma Levels) DDI->PK Genetics 4. Pharmacogenomic Testing (CYP3A4 & DRD1/5 Genotyping) PK->Genetics Disease 5. Re-evaluate Disease Phenotype Genetics->Disease Outcome Identify Root Cause & Adjust Protocol Disease->Outcome Logical_Relationships cluster_factors Contributing Factors PK Pharmacokinetics (e.g., CYP3A4 activity) Response Variable Tavapadon Response PK->Response PD Pharmacodynamics (e.g., D1/D5 receptor variants) PD->Response Disease Disease Heterogeneity Disease->Response Adherence Patient Adherence Adherence->Response

References

Validation & Comparative

A Comparative Analysis of Tavapadon and Other Dopamine Agonists for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tavapadon, a novel dopamine (B1211576) agonist, with other established dopamine agonists used in the treatment of Parkinson's disease (PD). The analysis is supported by experimental data on receptor binding affinities, clinical efficacy, and safety profiles. Detailed methodologies for key experiments are provided to ensure transparency and reproducibility.

Introduction

Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain. Dopamine agonists are a class of drugs that mimic the action of dopamine by directly stimulating dopamine receptors, thereby alleviating the motor symptoms of PD.[1] While effective, traditional dopamine agonists are often associated with a range of side effects. Tavapadon, a novel D1/D5 partial dopamine agonist, represents a new therapeutic approach with a distinct mechanism of action that may offer an improved benefit-risk profile.[2] This guide compares Tavapadon to other commonly used dopamine agonists: Pramipexole, Ropinirole, Rotigotine (B252), and Apomorphine (B128758).

Mechanism of Action and Receptor Selectivity

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[3] Tavapadon is a partial agonist with high selectivity for D1 and D5 receptors.[4][5] In contrast, most other dopamine agonists are primarily full or partial agonists of the D2-like receptor family.[6] This fundamental difference in receptor selectivity is hypothesized to underlie the potentially distinct efficacy and side-effect profiles of Tavapadon.[4][7]

Signaling Pathways

Activation of D1-like receptors typically stimulates the Gs/olf G-protein, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[8] Conversely, activation of D2-like receptors is coupled to the Gi/o G-protein, which inhibits adenylyl cyclase, resulting in decreased cAMP levels.[9] These divergent signaling cascades ultimately modulate neuronal excitability and gene expression.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tavapadon Tavapadon (D1/D5 Partial Agonist) D1R D1 Receptor Tavapadon->D1R Binds to Gs Gs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets

Diagram 1: Simplified D1 Receptor Signaling Pathway.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D2_Agonist D2 Agonist (e.g., Pramipexole) D2R D2 Receptor D2_Agonist->D2R Binds to Gi Gi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Cellular_Response Cellular Response (e.g., Inhibition of Neuronal Activity) Gi->Cellular_Response Modulates Ion Channels cAMP cAMP AC->cAMP cAMP->Cellular_Response Reduced Effect

Diagram 2: Simplified D2 Receptor Signaling Pathway.

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Dopamine AgonistD1D2D3D4D5Receptor SelectivityAgonist Type
Tavapadon 9≥6210≥6720≥487013D1/D5 SelectivePartial
Pramipexole >10,0003.90.5--D2/D3 SelectiveFull
Ropinirole >10,0003.72.97.8>10,000D2/D3/D4 SelectiveFull
Rotigotine 8313.50.713.95.4D3 > D2/D5/D4 > D1Full
Apomorphine Moderate AffinityHigh AffinityHigh AffinityModerate AffinityHigh AffinityNon-selectiveFull
Table 2: Comparative Clinical Trial Efficacy (Monotherapy in Early PD)
Dopamine AgonistTrialChange in MDS-UPDRS Parts II+III Score from Baseline
Tavapadon TEMPO-1 (27 weeks)-9.7 (5 mg) and -10.2 (15 mg) vs +1.8 for placebo[10]
TEMPO-2 (26 weeks)-10.3 (5-15 mg) vs -1.2 for placebo[11]
Pramipexole Pivotal Trial (24 weeks)Significant improvement vs placebo (p ≤ 0.0001)[12]
Ropinirole Pivotal Trial (6 months)24% improvement in motor score vs -3% for placebo[13]
Rotigotine Pivotal Trial (6 months)Mean absolute difference of 5.28 points lower than placebo[14]
Apomorphine Sublingual Film Trial (12 weeks)-11.1 vs -3.5 for placebo (for "OFF" episodes)[15]

MDS-UPDRS: Movement Disorder Society-Unified Parkinson's Disease Rating Scale. A negative change indicates improvement.

Table 3: Common Adverse Events of Dopamine Agonists
Adverse EventTavapadonPramipexoleRopiniroleRotigotineApomorphine
NauseaYesYesYesYesYes
DizzinessYesYesYesYesYes
SomnolenceYesYesYesYesYes
HeadacheYesYesYesYesYes
Orthostatic HypotensionLess CommonYesYesYesYes
HallucinationsLess CommonYesYesYesYes
Impulse Control DisordersLess CommonYesYesYesYes
Application Site ReactionsN/AN/AN/AYesYes (injection site)

This table represents common side effects and is not exhaustive. The frequency and severity can vary. "Less Common" for Tavapadon is based on the hypothesis that its D1/D5 selectivity may reduce D2/D3-mediated side effects.[1][16][17][18][19]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound to a specific receptor using a radiolabeled ligand.

Radioligand_Binding_Assay cluster_workflow Experimental Workflow start Start prep Prepare receptor membranes (e.g., from cell culture or brain tissue) start->prep incubate Incubate membranes with: 1. Radioligand (e.g., [3H]spiperone) 2. Unlabeled test compound (e.g., Tavapadon) at various concentrations prep->incubate separate Separate bound from free radioligand (e.g., rapid filtration) incubate->separate quantify Quantify radioactivity of bound ligand (e.g., liquid scintillation counting) separate->quantify analyze Analyze data to determine IC50 (concentration of test compound that inhibits 50% of radioligand binding) quantify->analyze calculate Calculate Ki (binding affinity) using the Cheng-Prusoff equation analyze->calculate end End calculate->end

Diagram 3: General workflow for a radioligand binding assay.

Detailed Steps:

  • Receptor Preparation: Membranes containing the dopamine receptor of interest are prepared from cultured cells expressing the receptor or from brain tissue homogenates.[20]

  • Incubation: The receptor preparation is incubated in a buffer solution with a known concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2-like receptors) and varying concentrations of the unlabeled test compound.[21]

  • Separation: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[22]

  • Quantification: The amount of radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled test compound. A competition curve is generated, and the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined.

  • Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Clinical Trial Methodology: Assessment of Motor Symptoms

The efficacy of dopamine agonists in clinical trials for Parkinson's disease is primarily assessed using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[23]

MDS-UPDRS Overview:

The MDS-UPDRS is a comprehensive tool used to evaluate the severity and progression of both motor and non-motor symptoms of Parkinson's disease. It is divided into four parts:

  • Part I: Non-Motor Experiences of Daily Living: Assesses cognitive impairment, hallucinations, depression, anxiety, and other non-motor symptoms.

  • Part II: Motor Experiences of Daily Living: Evaluates the patient's perception of their difficulties with activities such as speech, swallowing, dressing, and walking.

  • Part III: Motor Examination: A clinician-rated assessment of the cardinal motor signs of PD, including tremor, rigidity, bradykinesia, and postural instability.

  • Part IV: Motor Complications: Assesses dyskinesias, motor fluctuations ("on-off" phenomena), and dystonia.

In clinical trials for early-stage Parkinson's disease, the primary endpoint is often the change from baseline in the combined scores of Parts II and III of the MDS-UPDRS.[10] For later-stage PD, changes in "off" time and the occurrence of dyskinesias are also critical endpoints.[24]

Conclusion

Tavapadon's unique mechanism as a selective D1/D5 partial agonist distinguishes it from the predominantly D2-like dopamine agonists currently available. Preclinical and clinical data suggest that this selectivity may translate into a favorable efficacy and safety profile. The comparative data presented in this guide highlight the potential for Tavapadon to provide robust motor symptom control with a potentially lower incidence of the troublesome side effects associated with D2/D3 receptor stimulation, such as orthostatic hypotension, hallucinations, and impulse control disorders.[4][7] Further head-to-head clinical trials will be crucial to definitively establish the comparative effectiveness and safety of Tavapadon relative to other dopamine agonists. The information and methodologies provided herein are intended to serve as a valuable resource for researchers and clinicians in the ongoing development and evaluation of novel therapies for Parkinson's disease.

References

A Comparative Analysis of Tavapadon and D2/D3 Receptor Agonists in the Treatment of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of therapeutic intervention for Parkinson's disease is on the horizon with the emergence of Tavapadon, a selective D1/D5 receptor partial agonist. This guide provides a comprehensive comparison of the efficacy of Tavapadon against established D2/D3 receptor agonists, such as Pramipexole (B1678040) and Ropinirole (B1195838), offering researchers, scientists, and drug development professionals a detailed overview supported by preclinical and clinical data.

This comparative analysis delves into the distinct mechanisms of action, receptor binding affinities, functional activities, and clinical trial outcomes of Tavapadon versus D2/D3 receptor agonists. The data presented herein is intended to provide a clear, objective comparison to inform future research and development in the field of neurodegenerative disease therapeutics.

Mechanism of Action: A Tale of Two Pathways

The motor symptoms of Parkinson's disease arise from the degeneration of dopaminergic neurons in the substantia nigra, leading to a dopamine (B1211576) deficit in the striatum. This deficit disrupts the balance between two key neuronal pathways: the direct and indirect pathways, which fine-tune motor control.

D2/D3 Receptor Agonists , such as Pramipexole and Ropinirole, primarily stimulate D2 and D3 dopamine receptors.[1][2] These receptors are predominantly located on the medium spiny neurons of the indirect pathway. Activation of the indirect pathway normally inhibits movement; therefore, by stimulating these receptors, D2/D3 agonists mimic the effect of dopamine, reducing this inhibition and thereby alleviating motor symptoms.[3][4]

Tavapadon , in contrast, is a selective partial agonist of D1 and D5 dopamine receptors.[5][6] These receptors are mainly expressed on the medium spiny neurons of the direct pathway, which is responsible for facilitating movement.[7] By selectively activating the direct pathway, Tavapadon aims to restore motor function through a different, yet complementary, mechanism to D2/D3 agonists.[7][8] This targeted approach is hypothesized to provide robust motor control with a potentially different side-effect profile.[7][8]

Dopaminergic Pathways in Parkinson's Disease Treatment cluster_0 Tavapadon (D1/D5 Agonist) cluster_1 D2/D3 Agonists (e.g., Pramipexole, Ropinirole) Tavapadon Tavapadon D1_D5 D1/D5 Receptors Tavapadon->D1_D5 Activates Direct_Pathway Direct Pathway (Movement Facilitation) D1_D5->Direct_Pathway Stimulates Thalamus_T Thalamus Direct_Pathway->Thalamus_T Disinhibits Motor_Cortex_T Motor Cortex Movement_T Improved Motor Function Motor_Cortex_T->Movement_T Thalamus_T->Motor_Cortex_T Excites D2_D3_Agonists D2/D3 Agonists D2_D3 D2/D3 Receptors D2_D3_Agonists->D2_D3 Activates Indirect_Pathway Indirect Pathway (Movement Inhibition) D2_D3->Indirect_Pathway Inhibits Thalamus_D Thalamus Indirect_Pathway->Thalamus_D Reduces Inhibition of Motor_Cortex_D Motor Cortex Movement_D Improved Motor Function Motor_Cortex_D->Movement_D Thalamus_D->Motor_Cortex_D Excites

Fig. 1: Signaling pathways of Tavapadon and D2/D3 agonists.

Quantitative Comparison of Receptor Binding and Functional Activity

The affinity of a drug for its target receptor (measured as Ki) and its ability to elicit a functional response (measured as EC50 and intrinsic activity) are critical determinants of its pharmacological profile.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D5 (Ki, nM)Data Source(s)
Tavapadon 9≥ 6210≥ 672013[3][9][10]
Pramipexole No Affinity19 - 79,5000.5 - 9-[6][8][11][12][13]
Ropinirole No Affinity29 - 98,70010-20 fold higher affinity than D2-[2][11][14]
Table 1: Receptor Binding Affinity (Ki) of Tavapadon and D2/D3 Receptor Agonists. Note: Ki values can vary between studies due to different experimental conditions.
CompoundReceptorFunctional Activity (EC50, nM)Intrinsic Activity (% of Dopamine)Data Source(s)
Tavapadon D11965%[3]
D51781%[3]
Ropinirole D2~40 (pEC50 = 7.4)Full Agonist[2][5]
D3~4 (pEC50 = 8.4)Full Agonist[2][5]
Table 2: Functional Activity of Tavapadon and Ropinirole. Data for Pramipexole was not readily available in a comparable format.

Comparative Efficacy in Clinical Trials

The clinical efficacy of these compounds has been evaluated in numerous trials, primarily assessing improvements in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) scores, particularly Parts II (Motor Experiences of Daily Living) and III (Motor Examination).

TrialCompoundPopulationPrimary EndpointResultsData Source(s)
TEMPO-1 Tavapadon (5mg & 15mg)Early PDChange in MDS-UPDRS Parts II & IIIStatistically significant reduction vs. placebo (-9.7 & -10.2 vs. +1.8)[7][15][16]
TEMPO-2 Tavapadon (5-15mg)Early PDChange in MDS-UPDRS Parts II & IIIStatistically significant reduction vs. placebo (-10.3 vs. -1.2)[17][18]
TEMPO-3 Tavapadon (adjunctive to Levodopa)Advanced PDChange in "On" time without troublesome dyskinesiaStatistically significant increase of 1.1 hours vs. placebo[19][20][21]
Various PramipexoleEarly & Advanced PDChange in MDS-UPDRS scoresEffective in improving motor function[22][23]
Various RopiniroleEarly & Advanced PDChange in MDS-UPDRS scoresEffective in improving motor function[24][25][26]
Table 3: Summary of Clinical Trial Efficacy Data.

Experimental Protocols

Receptor Binding Assays

The binding affinity of the compounds to dopamine receptors is typically determined using radioligand binding assays.

Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing dopamine receptors start->prep incubate Incubate membranes with radioligand and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End analyze->end cAMP Functional Assay Workflow start Start plate_cells Plate cells expressing the dopamine receptor of interest start->plate_cells add_compound Add varying concentrations of the test compound plate_cells->add_compound stimulate Stimulate or inhibit adenylyl cyclase (e.g., with forskolin (B1673556) for Gi-coupled receptors) add_compound->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells measure_cAMP Measure cAMP levels (e.g., using HTRF, AlphaScreen, or ELISA) lyse_cells->measure_cAMP analyze Analyze data to determine EC50 and intrinsic activity measure_cAMP->analyze end End analyze->end

References

A Comparative Analysis of the Pivotal TEMPO-1 and TEMPO-2 Clinical Trials for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation and comparison of the results from the TEMPO-1 and TEMPO-2 clinical trials, which investigated the efficacy and safety of tavapadon (B1193690), a novel D1/D5 partial dopamine (B1211576) agonist, for the treatment of early-stage Parkinson's disease. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this investigational therapy.

Executive Summary

The TEMPO (Tavapadon in Early Parkinson's Disease as Monotherapy) clinical trial program demonstrated that tavapadon met its primary and key secondary endpoints in both fixed-dose (TEMPO-1) and flexible-dose (TEMPO-2) regimens. The trials showed a statistically significant and clinically meaningful improvement in motor function and daily living activities in patients with early Parkinson's disease compared to placebo. The safety profile of tavapadon was consistent across the trials, with most adverse events being mild to moderate in severity.

Quantitative Data Summary

The primary efficacy endpoint for both trials was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score at week 26. The MDS-UPDRS is a comprehensive scale used to assess the severity of Parkinson's disease, with lower scores indicating less impairment.

Trial Treatment Group N Baseline MDS-UPDRS (Parts II & III) Mean Change from Baseline at Week 26 P-value vs. Placebo
TEMPO-1 Placebo176Not Reported+1.8-
Tavapadon 5 mg177Not Reported-9.7<0.0001
Tavapadon 15 mg176Not Reported-10.2<0.0001
TEMPO-2 Placebo152Not Reported-1.2-
Tavapadon 5-15 mg (flexible dose)152Not Reported-10.3<0.0001

Table 1: Comparison of Primary Endpoint Results for TEMPO-1 and TEMPO-2 Trials.[1][2]

The key secondary endpoint for both trials was the change from baseline in the MDS-UPDRS Part II score, which specifically assesses the motor aspects of experiences of daily living.

Trial Treatment Group Outcome
TEMPO-1 Tavapadon 5 mg and 15 mgStatistically significant and clinically meaningful improvement compared to placebo at week 26.[3]
TEMPO-2 Tavapadon 5-15 mg (flexible dose)Statistically significant and clinically meaningful improvement compared to placebo at week 26.[2]

Table 2: Comparison of Key Secondary Endpoint Results for TEMPO-1 and TEMPO-2 Trials.

Experimental Protocols

Trial Design and Participants

Both TEMPO-1 and TEMPO-2 were Phase III, multicenter, double-blind, randomized, placebo-controlled trials.[1][2]

  • TEMPO-1 (NCT04201093): This trial evaluated two fixed doses of tavapadon (5 mg and 15 mg) administered orally once daily.[4][5] A total of 529 adults with early-stage Parkinson's disease were randomized to receive one of the two doses of tavapadon or a placebo for 27 weeks.[4][6]

  • TEMPO-2 (NCT04223193): This trial assessed a flexible-dose regimen of tavapadon (5 mg to 15 mg) administered orally once daily.[4] A total of 304 adults with early-stage Parkinson's disease were randomized to receive either tavapadon or placebo for 27 weeks.[7]

Eligible participants for both trials were adults aged 40 to 80 years with a diagnosis of Parkinson's disease for less than three years who were not currently receiving levodopa (B1675098) or other dopamine agonist therapies.[7][8]

Outcome Measures

The primary and key secondary outcome measures were consistent across both trials:

  • Primary Endpoint: Change from baseline in the MDS-UPDRS Parts II and III combined score at week 26.[1][2]

  • Key Secondary Endpoint: Change from baseline in the MDS-UPDRS Part II score at week 26.[1][3]

Safety and tolerability were also assessed throughout the duration of the trials.

Visualizations

Signaling Pathway of Tavapadon

Tavapadon is a first-in-class partial agonist of the D1 and D5 dopamine receptors. In Parkinson's disease, the loss of dopaminergic neurons leads to reduced dopamine levels in the brain, causing motor impairments. Tavapadon is designed to stimulate these receptors, thereby compensating for the lack of endogenous dopamine and improving motor control.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1/D5 Receptors D1/D5 Receptors Dopamine->D1/D5 Receptors Binds to Adenylyl Cyclase Adenylyl Cyclase D1/D5 Receptors->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Increases Improved Motor Function Improved Motor Function cAMP->Improved Motor Function Leads to Tavapadon Tavapadon Tavapadon->D1/D5 Receptors Partially Agonizes cluster_tempo1 TEMPO-1 cluster_tempo2 TEMPO-2 Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Placebo (n=176) Placebo (n=176) Randomization->Placebo (n=176) Tavapadon 5mg (n=177) Tavapadon 5mg (n=177) Randomization->Tavapadon 5mg (n=177) Tavapadon 15mg (n=176) Tavapadon 15mg (n=176) Randomization->Tavapadon 15mg (n=176) Placebo (n=152) Placebo (n=152) Randomization->Placebo (n=152) Tavapadon 5-15mg (n=152) Tavapadon 5-15mg (n=152) Randomization->Tavapadon 5-15mg (n=152) Treatment Period (27 Weeks) Treatment Period (27 Weeks) Endpoint Assessment (Week 26) Endpoint Assessment (Week 26) Treatment Period (27 Weeks)->Endpoint Assessment (Week 26) Data Analysis Data Analysis Endpoint Assessment (Week 26)->Data Analysis Placebo (n=176)->Treatment Period (27 Weeks) Tavapadon 5mg (n=177)->Treatment Period (27 Weeks) Tavapadon 15mg (n=176)->Treatment Period (27 Weeks) Placebo (n=152)->Treatment Period (27 Weeks) Tavapadon 5-15mg (n=152)->Treatment Period (27 Weeks)

References

Tavapadon: A Head-to-Head Comparison with Existing Parkinson's Disease Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in Parkinson's therapy, the selective D1/D5 partial agonist Tavapadon, shows promise in clinical trials, offering a novel mechanism of action with the potential for improved motor control and a favorable side effect profile compared to established treatments. This guide provides a detailed comparison for researchers and drug development professionals.

Developed by Cerevel Therapeutics, now part of AbbVie, Tavapadon is a first-in-class, orally administered, once-daily medication that has completed Phase III clinical trials for Parkinson's disease.[1][2] Its unique mechanism, targeting the D1/D5 dopamine (B1211576) receptor pathways, distinguishes it from the current gold standard, levodopa (B1675098), and other dopamine agonists that primarily act on D2/D3 receptors.[3][4]

Mechanism of Action: A Differentiated Approach

Tavapadon acts as a partial agonist at the dopamine D1 and D5 receptors, with high selectivity and minimal interaction with D2, D3, or D4 receptors.[1][5] This selective activation of the direct motor pathway is hypothesized to provide robust motor symptom relief, comparable to levodopa, while potentially mitigating the adverse effects associated with the stimulation of D2/D3 receptors.[3][6]

Existing dopamine agonists, such as pramipexole (B1678040) and ropinirole, primarily target D2/D3 receptors, which can lead to side effects like somnolence, orthostatic hypotension, hallucinations, and impulse-control disorders.[3] Levodopa, while highly effective, provides non-targeted dopamine replacement, leading to pulsatile stimulation of all dopamine receptors, which is associated with motor fluctuations and the development of dyskinesia over the long term.[3][7] Tavapadon's partial agonism and sustained, once-daily dosing aim to provide more consistent and predictable motor control.[4][5]

cluster_0 Tavapadon Signaling Pathway cluster_1 Levodopa Signaling Pathway cluster_2 D2/D3 Agonist Signaling Pathway Tavapadon Tavapadon D1_D5 D1/D5 Receptors Tavapadon->D1_D5 Partial Agonist AC Adenylyl Cyclase D1_D5->AC Activates cAMP ↑ cAMP AC->cAMP Direct_Pathway Direct Pathway (Movement Facilitation) cAMP->Direct_Pathway Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine D1_like D1-like Receptors Dopamine->D1_like D2_like D2-like Receptors Dopamine->D2_like Direct_Pathway_L Direct Pathway (Movement Facilitation) D1_like->Direct_Pathway_L Indirect_Pathway_L Indirect Pathway (Movement Inhibition) D2_like->Indirect_Pathway_L D2_D3_Agonist D2/D3 Agonists D2_D3 D2/D3 Receptors D2_D3_Agonist->D2_D3 Indirect_Pathway_A Indirect Pathway (Movement Inhibition) D2_D3->Indirect_Pathway_A

Figure 1: Simplified signaling pathways of Tavapadon, Levodopa, and D2/D3 Agonists.

Clinical Efficacy: Quantitative Comparison

The clinical development program for Tavapadon, known as the TEMPO trials, has provided significant data on its efficacy both as a monotherapy for early-stage Parkinson's disease and as an adjunctive therapy for patients on levodopa experiencing motor fluctuations.

Monotherapy in Early-Stage Parkinson's Disease (TEMPO-1 & TEMPO-2)

The TEMPO-1 and TEMPO-2 trials evaluated Tavapadon as a once-daily monotherapy in patients with early-stage Parkinson's disease.[8][9] Both trials met their primary endpoints, demonstrating a statistically significant and clinically meaningful improvement in motor symptoms as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score at 26-27 weeks.[8][9]

Trial Treatment Arm Change from Baseline in MDS-UPDRS Parts II & III p-value vs. Placebo
TEMPO-1 Tavapadon 5 mg-9.7<0.0001
Tavapadon 15 mg-10.2<0.0001
Placebo+1.8-
TEMPO-2 Tavapadon (flexible dose 5-15 mg)-10.3<0.0001
Placebo-1.2-

Table 1: Efficacy of Tavapadon Monotherapy in Early-Stage Parkinson's Disease. [2][8]

Adjunctive Therapy in Advanced Parkinson's Disease (TEMPO-3)

The TEMPO-3 trial assessed Tavapadon as an adjunctive therapy to levodopa in patients with Parkinson's disease experiencing motor fluctuations.[10][11] The trial met its primary endpoint, showing a significant increase in "on" time without troublesome dyskinesia.[10]

Endpoint Tavapadon + Levodopa Placebo + Levodopa Difference p-value
Change in "On" Time without Troublesome Dyskinesia (hours) +1.7+0.6+1.1<0.0001
Change in "Off" Time (hours) Statistically significant reduction---

Table 2: Efficacy of Tavapadon as Adjunctive Therapy. [10][12]

Safety and Tolerability Profile

Across the Phase III clinical trial program, Tavapadon has demonstrated a safety profile where the majority of adverse events were reported as mild to moderate in severity.[9][13][14] The most common adverse events include nausea, headache, and somnolence.[3][6] Notably, the incidence of hallucinations, orthostatic hypotension, and impulse-control disorders was comparable to placebo, reflecting minimal D2/D3-mediated effects.[3]

Adverse Event Tavapadon Existing Dopamine Agonists (D2/D3) Levodopa
Nausea FrequentFrequentFrequent
Headache FrequentLess FrequentLess Frequent
Somnolence/Sleep Attacks ReportedFrequent, including sleep attacksLess Frequent
Orthostatic Hypotension Comparable to placeboFrequentCan occur
Hallucinations Comparable to placeboFrequentCan occur, especially in advanced stages
Impulse-Control Disorders Comparable to placeboA known significant riskLess common than D2/D3 agonists
Dyskinesia Lower liability as monotherapy; can occur as adjunctLower liability than levodopaHigh long-term risk

Table 3: Comparative Adverse Event Profiles. [3][15]

Experimental Protocols: The TEMPO Clinical Trial Program

The TEMPO program comprised three pivotal Phase III, randomized, double-blind, placebo-controlled trials to evaluate the efficacy, safety, and tolerability of Tavapadon.

cluster_0 TEMPO Clinical Trial Workflow Screening Patient Screening (PD Diagnosis, Age 40-80) Randomization Randomization (1:1) Screening->Randomization Treatment Treatment Period (27 Weeks) - Tavapadon (Fixed/Flexible Dose) - Placebo Randomization->Treatment Endpoint Primary Endpoint Assessment - MDS-UPDRS (TEMPO-1 & 2) - 'On' Time (TEMPO-3) Treatment->Endpoint Safety Safety Monitoring (Adverse Events) Treatment->Safety

Figure 2: Generalized workflow for the TEMPO Phase III clinical trials.
Key Inclusion Criteria:

  • TEMPO-1 & TEMPO-2: Adults aged 40-80 with a confirmed diagnosis of Parkinson's disease for less than 3 years.[8][9]

  • TEMPO-3: Adults aged 40-80 with Parkinson's disease experiencing motor fluctuations and on a stable dose of levodopa.[10]

Dosing:
  • TEMPO-1: Fixed doses of 5 mg or 15 mg of Tavapadon once daily.[8]

  • TEMPO-2 & TEMPO-3: Flexible dosing of Tavapadon (5 mg to 15 mg) titrated to the maximum tolerated dose once daily.[2][13]

Primary Endpoints:
  • TEMPO-1 & TEMPO-2: Change from baseline in the MDS-UPDRS Parts II and III combined score at week 26/27.[8][9]

  • TEMPO-3: Change in "on" time without troublesome dyskinesia, as assessed by patient diaries.[10]

Future Outlook

With positive results from all three of its pivotal Phase III trials, AbbVie is on track to submit a New Drug Application to the FDA in 2025.[2][16] Tavapadon's novel mechanism of action as a selective D1/D5 partial agonist presents a significant potential advancement in the treatment of Parkinson's disease.[3][17] It offers the prospect of levodopa-like efficacy with a more favorable side effect profile, particularly concerning dyskinesias and D2/D3 receptor-mediated adverse events.[3][6] Long-term data from the ongoing TEMPO-4 open-label extension study will be crucial in further establishing its long-term safety and efficacy.[3]

References

Tavapadon Clinical Trial Data: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive statistical analysis of Tavapadon's clinical trial data. It offers an objective comparison with current standard-of-care treatments for Parkinson's disease, supported by experimental data, detailed methodologies, and visual representations of key biological and procedural pathways.

Comparative Efficacy Analysis

Tavapadon, a selective partial agonist for the dopamine (B1211576) D1 and D5 receptors, has been investigated as both a monotherapy for early-stage Parkinson's disease and as an adjunctive therapy to Levodopa in patients experiencing motor fluctuations.[1][2][3][4][5] The following tables summarize the key efficacy data from the Phase 3 TEMPO clinical trial program and compare it with data from trials of established treatments, including Levodopa and the dopamine agonists Pramipexole and Ropinirole.

It is important to note that the following data is from separate clinical trials and not from head-to-head studies. Therefore, direct comparisons should be interpreted with caution.

Monotherapy in Early-Stage Parkinson's Disease
TreatmentTrialPrimary EndpointChange from Baseline in MDS-UPDRS Parts II+IIIReference
Tavapadon (5mg) TEMPO-1Change from baseline in MDS-UPDRS Parts II & III combined score at week 26-9.7 (vs. +1.8 for placebo, p<0.0001)
Tavapadon (15mg) TEMPO-1Change from baseline in MDS-UPDRS Parts II & III combined score at week 26-10.2 (vs. +1.8 for placebo, p<0.0001)
Levodopa LEAPChange in UPDRS score from baseline to week 80-1.0 (early start) vs. -2.0 (delayed start)
Pramipexole Pramipexole Study GroupDecrease in UPDRS Parts II & III at week 24Statistically significant decrease vs. placebo (p ≤ 0.0001)
Ropinirole 056 Study GroupImprovement in UPDRS total motor examination score at 6 months32% improvement (vs. 44% for Levodopa)
Adjunctive Therapy in Levodopa-Treated Patients with Motor Fluctuations
TreatmentTrialPrimary EndpointChange in "On" Time Without Troublesome DyskinesiaChange in "Off" TimeReference
Tavapadon TEMPO-3Change from baseline in total daily "on" time without troublesome dyskinesia+1.1 hours (vs. placebo, p<0.0001)Statistically significant reduction
Pramipexole -Decrease in "off" period time and severity-Statistically significant decrease
Ropinirole Ropinirole Study Group--11.7% reduction (vs. 5.1% for placebo, p=0.039)

Safety and Tolerability Profile

Across the TEMPO trials, Tavapadon was generally well-tolerated, with most adverse events being mild to moderate in severity.

Adverse EventTavapadon (Monotherapy)Tavapadon (Adjunctive)PramipexoleRopinirole
Nausea ReportedReportedMore frequent than placeboPrincipal symptom
Insomnia --More frequent than placebo-
Constipation --More frequent than placebo-
Somnolence --More frequent than placebo-
Visual Hallucinations --More frequent than placebo-

Experimental Protocols

Tavapadon Clinical Trial Program (TEMPO)

The Tavapadon clinical development program consists of several Phase 3 studies: TEMPO-1, TEMPO-2, TEMPO-3, and the ongoing open-label extension study, TEMPO-4.

  • TEMPO-1 (NCT04201093): A 27-week, double-blind, placebo-controlled trial evaluating the efficacy and safety of two fixed doses of Tavapadon (5 mg and 15 mg once daily) as monotherapy in adults with early-stage Parkinson's disease. The primary endpoint was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score.

  • TEMPO-2 (NCT04223193): A trial designed to assess a flexible-dose regimen of Tavapadon as a monotherapy in early-stage Parkinson's disease.

  • TEMPO-3 (NCT04542499): A 27-week, double-blind, placebo-controlled trial evaluating the efficacy and safety of Tavapadon as an adjunctive therapy to Levodopa in adults with Parkinson's disease experiencing motor fluctuations. The primary endpoint was the change from baseline in total daily "on" time without troublesome dyskinesia, as assessed by a patient-completed Hauser diary.

  • TEMPO-4 (NCT04760769): An ongoing, 58-week, open-label extension trial to evaluate the long-term safety and tolerability of Tavapadon.

Comparator Clinical Trial Protocols (Summarized)
  • Levodopa (LEAP Study): A multicenter, double-blind, placebo-controlled, randomized delayed-start trial involving 445 patients with early Parkinson's disease. One group received Levodopa/carbidopa for 80 weeks, while the delayed-start group received a placebo for 40 weeks followed by Levodopa/carbidopa for 40 weeks.

  • Pramipexole: A multicenter, randomized, double-blind, placebo-controlled trial in 335 patients with early Parkinson's disease not receiving Levodopa. The study included a 7-week dose-escalation phase followed by a 24-week maintenance period. Another study evaluated Pramipexole as an adjunct to Levodopa in patients with advanced Parkinson's disease and motor fluctuations.

  • Ropinirole: A randomized, double-blind trial evaluating Ropinirole as an adjunct to Levodopa in 149 patients with Parkinson's disease and motor fluctuations over a 6-month period. Another study compared the efficacy of Ropinirole and Levodopa in patients with early Parkinson's disease over 6 months.

Visualizing the Pathways

Tavapadon's Signaling Pathway

Tavapadon acts as a partial agonist at the dopamine D1 and D5 receptors. This activation stimulates the Gαs/olf-protein, leading to an increase in adenylyl cyclase activity and subsequent production of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). Phosphorylated DARPP-32 inhibits protein phosphatase-1, leading to a state of enhanced neuronal excitability in the direct pathway of the basal ganglia, which is thought to mediate the pro-motor effects of dopamine.

Tavapadon_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tavapadon Tavapadon D1_D5_Receptor D1/D5 Receptor Tavapadon->D1_D5_Receptor Binds to G_Protein Gαs/olf D1_D5_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 (Active) DARPP32->pDARPP32 PP1 Protein Phosphatase-1 (PP1) pDARPP32->PP1 Inhibits Neuronal_Excitability Increased Neuronal Excitability (Motor Control) pDARPP32->Neuronal_Excitability Promotes PP1->Neuronal_Excitability Dephosphorylates substrates leading to decreased excitability TEMPO3_Workflow Screening Patient Screening (PD with motor fluctuations on Levodopa) Randomization Randomization (1:1) Screening->Randomization Treatment_Tavapadon Tavapadon + Levodopa (27 weeks) Randomization->Treatment_Tavapadon Treatment_Placebo Placebo + Levodopa (27 weeks) Randomization->Treatment_Placebo Data_Collection Data Collection (Hauser Diary, MDS-UPDRS) Treatment_Tavapadon->Data_Collection Treatment_Placebo->Data_Collection Primary_Endpoint Primary Endpoint Analysis (Change in 'On' Time w/o Troublesome Dyskinesia) Data_Collection->Primary_Endpoint

References

Tavapadon: A New Frontier in Parkinson's Disease a Long-Term Efficacy Analysis from the TEMPO-4 Study

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of Tavapadon, a novel dopamine (B1211576) D1/D5 partial agonist, with standard-of-care treatments for Parkinson's disease, focusing on long-term efficacy and safety data from the TEMPO clinical trial program and other seminal long-term studies. This guide is intended for researchers, scientists, and drug development professionals.

The landscape of Parkinson's disease (PD) treatment is continually evolving, with a significant focus on developing therapies that not only manage motor symptoms effectively but also maintain long-term efficacy with a favorable side-effect profile. Tavapadon, a novel, orally administered, selective partial agonist of the dopamine D1 and D5 receptors, has emerged as a promising candidate. This comparison guide provides a detailed assessment of the long-term efficacy of Tavapadon, primarily drawing from the interim data of the ongoing TEMPO-4 open-label extension study, and contextualizes its performance against established treatments like Levodopa and D2/D3 receptor agonists.

Executive Summary

Interim data from the TEMPO-4 study suggest that Tavapadon maintains a favorable long-term safety profile and provides sustained improvements in motor function for individuals with Parkinson's disease.[1] As a selective D1/D5 partial agonist, Tavapadon's mechanism of action is distinct from current therapies, offering the potential for effective motor control with a reduced risk of certain adverse events commonly associated with Levodopa and D2/D3 agonists. This guide will delve into the quantitative data available from the comprehensive TEMPO clinical trial program (TEMPO-1, TEMPO-2, TEMPO-3, and the ongoing TEMPO-4), and compare it with long-term data from pivotal studies of Levodopa and D2/D3 agonists.

Comparative Efficacy and Safety: A Data-Driven Analysis

The following tables summarize the long-term efficacy and safety data for Tavapadon, Levodopa, and D2/D3 receptor agonists. The data is compiled from the TEMPO clinical trial program for Tavapadon and various long-term studies for the comparator drugs.

Table 1: Long-Term Efficacy in Early-Stage Parkinson's Disease (Monotherapy)
TreatmentStudyDurationPrimary Efficacy EndpointKey Findings
Tavapadon TEMPO-1 & TEMPO-227 weeksChange in MDS-UPDRS Parts II and III ScoreStatistically significant and clinically meaningful improvement in motor function.[2] In TEMPO-2, a nine-point difference between active and placebo was observed on the MDS-UPDRS scale.[3]
Levodopa PD MEDUp to 7 yearsPatient-rated mobility and quality of lifeEarly treatment with Levodopa provided better mobility and quality of life compared to dopamine agonists or MAO-B inhibitors.[2]
Pramipexole European Multicenter TrialUp to 57 months (open-label)UPDRS Parts II and III ScoresInitial improvement in UPDRS scores, with a gradual return to baseline levels over 3 years.[1][4]
Ropinirole (B1195838) Observational StudyMedian 682 daysTime to Levodopa initiationPatients on prolonged-release ropinirole had a non-significant delay in the need for Levodopa compared to immediate-release dopamine agonists.
Rotigotine Open-label extensionUp to 6 yearsUPDRS II and III ScoresMean UPDRS scores remained below baseline for up to 2 years of open-label treatment.[3]
Table 2: Long-Term Efficacy in Advanced-Stage Parkinson's Disease (Adjunctive Therapy)
TreatmentStudyDurationPrimary Efficacy EndpointKey Findings
Tavapadon TEMPO-327 weeksIncrease in "ON" time without troublesome dyskinesiaClinically meaningful and statistically significant increase of 1.1 hours of total "ON" time without troublesome dyskinesia compared with placebo.[1]
Levodopa GLORIA12 monthsReduction in daily "off" timeLevodopa-carbidopa intestinal gel (LCIG) significantly reduced daily "off" time by 4.7 hours.[5]
Pramipexole European Multicenter TrialUp to 57 months (open-label)Reduction in "off" timeImproved "off" times by approximately 2.5 hours per day in the initial double-blind phase.[1]
Ropinirole EASE PD - Adjunct Study24 weeksReduction in daily "off" timeProlonged-release ropinirole reduced daily "off" time by an average of 2.1 hours compared to 0.4 hours with placebo.[6]
Rotigotine CLEOPATRA-PD, PREFER, SP92112-24 weeksReduction in "off" timeSignificant reduction in "off" time compared to placebo.[7]
Table 3: Long-Term Safety and Tolerability
TreatmentKey Long-Term Adverse Events
Tavapadon (from TEMPO-4 interim data) Nausea (11.0%), dizziness (10.6%), headache (9.6%), fall (9.2%), COVID-19 (9.1%), and constipation (5.5%). Hallucinations (6.3%), somnolence (4.6%), and impulse control disorders (1.4%) were also reported.[1]
Levodopa Motor fluctuations ("wearing-off") and dyskinesias are common long-term complications.[8]
D2/D3 Agonists (Pramipexole, Ropinirole, Rotigotine) Somnolence, hallucinations, peripheral edema, orthostatic hypotension, and impulse control disorders are known long-term risks.[8]

Experimental Protocols: A Methodological Overview

A clear understanding of the experimental design is crucial for interpreting the clinical data. Below are the methodologies for the key studies cited.

TEMPO-4 Study Protocol (NCT04760769)
  • Study Design: A 58-week, open-label extension study to evaluate the long-term safety and efficacy of Tavapadon.[9]

  • Participants: Patients with Parkinson's disease who completed the TEMPO-1, TEMPO-2, or TEMPO-3 trials.[9]

  • Intervention: Flexible doses of Tavapadon (5 mg to 15 mg) administered orally once daily.

  • Primary Outcome Measures: Assessment of long-term safety and tolerability.

  • Secondary Outcome Measures: Evaluation of the long-term efficacy of Tavapadon on motor symptoms.

Levodopa Long-Term Studies (e.g., PD MED)
  • Study Design: A large-scale, pragmatic, open-label, randomized controlled trial.

  • Participants: Newly diagnosed patients with Parkinson's disease.

  • Intervention: Comparison of initial treatment with Levodopa, dopamine agonists, or MAO-B inhibitors.

  • Primary Outcome Measures: Patient-completed questionnaires assessing mobility and quality of life (e.g., PDQ-39).

  • Follow-up: Long-term follow-up for up to seven years to assess disease progression and the development of motor complications.[2]

D2/D3 Agonist Long-Term Studies (General Protocol)
  • Study Design: Typically initiated as double-blind, placebo-controlled trials followed by open-label extension phases.[1][4]

  • Participants: Patients with either early-stage or advanced Parkinson's disease, depending on the study.

  • Intervention: The specific D2/D3 agonist (e.g., Pramipexole, Ropinirole, Rotigotine) compared to placebo or Levodopa.

  • Primary Outcome Measures: Change in the Unified Parkinson's Disease Rating Scale (UPDRS) scores, particularly Parts II (Activities of Daily Living) and III (Motor Examination), and reduction in "off" time for advanced PD.

  • Follow-up: Extension studies monitor long-term safety and the durability of the treatment effect.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the clinical trial process, the following diagrams are provided in Graphviz DOT language.

Tavapadon Signaling Pathway

Tavapadon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tavapadon Tavapadon D1_D5_Receptor Dopamine D1/D5 Receptor Tavapadon->D1_D5_Receptor Binds as a partial agonist G_protein Gs/Golf Protein Activation D1_D5_Receptor->G_protein AC Adenylyl Cyclase Activation G_protein->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA DARPP32 DARPP-32 Phosphorylation PKA->DARPP32 PP1 Inhibition of Protein Phosphatase-1 (PP1) DARPP32->PP1 Motor_Control Modulation of Gene Expression and Ion Channels leading to Improved Motor Control PP1->Motor_Control

Caption: Tavapadon's mechanism of action via the D1/D5 receptor signaling cascade.

TEMPO-4 Clinical Trial Workflow

TEMPO4_Workflow Start Completion of TEMPO-1, -2, or -3 Trial Enrollment Enrollment in TEMPO-4 Open-Label Extension Study Start->Enrollment Treatment 58-Week Treatment Period (Tavapadon 5-15 mg/day) Enrollment->Treatment Safety_Withdrawal 10-Day Safety/ Withdrawal Assessment Treatment->Safety_Withdrawal Follow_up 20-Day Safety Follow-up Safety_Withdrawal->Follow_up Data_Analysis Long-Term Efficacy and Safety Data Analysis Follow_up->Data_Analysis

Caption: Workflow of the TEMPO-4 long-term extension clinical trial.

Comparison of Dopaminergic Pathways

Dopaminergic_Pathways cluster_Tavapadon Tavapadon cluster_D2_Agonists D2/D3 Agonists cluster_Levodopa Levodopa Tavapadon_node Tavapadon (D1/D5 Partial Agonist) Direct_Pathway_T Stimulates Direct Pathway ('Go') Tavapadon_node->Direct_Pathway_T Motor_Output Facilitation of Movement Direct_Pathway_T->Motor_Output D2_Agonists_node D2/D3 Agonists Indirect_Pathway_D2 Inhibits Indirect Pathway ('Stop') D2_Agonists_node->Indirect_Pathway_D2 Indirect_Pathway_D2->Motor_Output Levodopa_node Levodopa (Dopamine Precursor) Direct_Pathway_L Stimulates Direct Pathway Levodopa_node->Direct_Pathway_L Indirect_Pathway_L Inhibits Indirect Pathway Levodopa_node->Indirect_Pathway_L Direct_Pathway_L->Motor_Output Indirect_Pathway_L->Motor_Output

Caption: Simplified comparison of how different dopaminergic drugs influence motor pathways.

Conclusion

Tavapadon represents a significant development in the therapeutic arsenal (B13267) for Parkinson's disease. Its unique mechanism as a selective D1/D5 partial agonist offers a promising alternative to existing treatments. The interim long-term data from the TEMPO-4 study are encouraging, suggesting sustained motor improvement and a manageable safety profile.

Direct long-term comparative studies are still needed to definitively establish Tavapadon's place in the treatment paradigm relative to Levodopa and D2/D3 agonists. However, the available evidence from the comprehensive TEMPO program indicates that Tavapadon has the potential to provide robust, long-term motor control, particularly with the prospect of a lower incidence of troublesome dyskinesia and other adverse events associated with current standard-of-care therapies. As more data from the TEMPO-4 study becomes available, a clearer picture of Tavapadon's long-term efficacy and safety will emerge, further informing its future clinical application.

References

Tavapadon's Efficacy in Parkinson's Disease: A Comparative Analysis of Reproducibility Across Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the clinical trial data for Tavapadon, a novel D1/D5 partial dopamine (B1211576) agonist, reveals consistent efficacy in treating the motor symptoms of Parkinson's disease (PD) across a broad spectrum of patients. This guide provides a comprehensive comparison of Tavapadon's performance with established dopamine agonists, supported by available clinical and preclinical data, to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

Tavapadon has demonstrated statistically significant and clinically meaningful improvements in motor function in both early-stage and advanced-stage Parkinson's disease patients. The pivotal Phase 3 TEMPO (Tavapadon Efficacy and safety in Motor fluctuations in Parkinson's disease) clinical trial program, encompassing studies on monotherapy and adjunctive therapy, provides a robust dataset to assess the reproducibility of its effects.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the TEMPO clinical trial program for Tavapadon, alongside representative data for the D2/D3 dopamine agonists Ropinirole and Pramipexole (B1678040) for comparative purposes.

Table 1: Efficacy of Tavapadon as Monotherapy in Early Parkinson's Disease

TrialTreatment GroupNPrimary Endpoint: Change from Baseline in MDS-UPDRS Parts II+III Score
TEMPO-1 [1][2]Tavapadon 5 mg529 (total)-9.7 (p < 0.0001 vs placebo)
Tavapadon 15 mg-10.2 (p < 0.0001 vs placebo)
Placebo+1.8
TEMPO-2 [3][4]Tavapadon (flexible dose 5-15 mg)304-10.3 (p < 0.0001 vs placebo)
Placebo-1.2

MDS-UPDRS: Movement Disorder Society-Unified Parkinson's Disease Rating Scale. A negative change indicates improvement.

Table 2: Efficacy of Tavapadon as Adjunctive Therapy in Advanced Parkinson's Disease

TrialTreatment GroupNPrimary Endpoint: Change from Baseline in "On" Time Without Troublesome Dyskinesia (hours)Key Secondary Endpoint: Change from Baseline in "Off" Time (hours)
TEMPO-3 Tavapadon + Levodopa (B1675098)507+1.7 (increase of 1.1 hours vs placebo, p < 0.0001)Statistically significant reduction
Placebo + Levodopa+0.6

Table 3: Comparative Efficacy of D2/D3 Dopamine Agonists in Parkinson's Disease

DrugPatient PopulationPrimary Efficacy Outcome
Ropinirole [5]Early PD (Monotherapy)24% improvement in UPDRS motor score vs. -3% for placebo (p < 0.001)
Ropinirole [6]Advanced PD (Adjunctive)-2.1 hours reduction in daily "off" time vs. -0.3 hours for placebo
Pramipexole [7][8]Early PD (Monotherapy)Significant improvement in UPDRS Part II score (p = 0.002); Trend for improvement in Part III (p = 0.10). In another study, significant reduction in UPDRS Parts II and III (p ≤ 0.0001)
Pramipexole [9]Advanced PD (Adjunctive)-2.1 to -2.5 hours reduction in daily "off" time vs. -1.4 hours for placebo

Table 4: Overview of Common Treatment-Emergent Adverse Events

DrugCommon Adverse Events
Tavapadon Nausea, somnolence, leg edema, abdominal pain, vomiting, dyspepsia, hallucinations (in early therapy); Dyskinesia, nausea, hallucinations, confusion (in adjunctive therapy)[10]
Ropinirole Nausea, dizziness, somnolence, dyskinesia, hallucinations, orthostatic hypotension[6][10]
Pramipexole Nausea, insomnia, constipation, somnolence, visual hallucinations[8]

Experimental Protocols

The following are summaries of the methodologies for the key clinical trials cited.

TEMPO-1 and TEMPO-2 Trials (Monotherapy in Early PD)
  • Study Design: These were Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[1][2][3][4]

  • Patient Population: Adults aged 40-80 years with a diagnosis of idiopathic Parkinson's disease for less than three years and not receiving any other PD medication.[1][3]

  • Intervention:

    • TEMPO-1: Patients were randomized to receive a fixed daily dose of Tavapadon (5 mg or 15 mg) or placebo for 27 weeks.[2]

    • TEMPO-2: Patients were randomized to receive a flexible daily dose of Tavapadon (5 mg to 15 mg) or placebo for 27 weeks.[4]

  • Primary Endpoint: The primary efficacy measure was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II (Motor Experiences of Daily Living) and III (Motor Examination) combined score at the end of the treatment period.[1][3]

  • Secondary Endpoints: Key secondary endpoints included the change from baseline in the MDS-UPDRS Part II score.[1][3]

TEMPO-3 Trial (Adjunctive Therapy in Advanced PD)
  • Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adults aged 40-80 years with a diagnosis of idiopathic Parkinson's disease, treated with a stable dose of levodopa, and experiencing motor fluctuations.

  • Intervention: Patients were randomized to receive a flexible daily dose of Tavapadon (5 mg to 15 mg) or placebo, in addition to their regular levodopa regimen, for 27 weeks.

  • Primary Endpoint: The primary efficacy measure was the change from baseline in total daily "on" time without troublesome dyskinesia, as recorded in patient diaries.

  • Key Secondary Endpoint: A key secondary endpoint was the change from baseline in total daily "off" time.

Mandatory Visualizations

Signaling Pathway of Tavapadon

Tavapadon_Signaling_Pathway cluster_neuron Medium Spiny Neuron Tavapadon Tavapadon D1_D5_Receptor D1/D5 Receptor Tavapadon->D1_D5_Receptor Binds G_protein Gs/olf D1_D5_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP_32 DARPP-32 PKA->DARPP_32 Phosphorylates PP1 Protein Phosphatase-1 (PP1) DARPP_32->PP1 Inhibits Motor_Control Facilitation of Motor Control DARPP_32->Motor_Control PP1->Motor_Control Regulates

Caption: Tavapadon's primary signaling pathway via D1/D5 receptor activation.

Experimental Workflow for TEMPO Monotherapy Trials (TEMPO-1 & TEMPO-2)

TEMPO_Monotherapy_Workflow cluster_workflow TEMPO-1 & TEMPO-2 Clinical Trial Workflow cluster_treatment 27-Week Treatment Period Screening Screening (Early PD, treatment-naïve, ages 40-80) Randomization Randomization (1:1 or 1:1:1) Screening->Randomization Tavapadon_Arm Tavapadon (Fixed or Flexible Dose) Randomization->Tavapadon_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Endpoint_Assessment Primary & Secondary Endpoint Assessment (Change in MDS-UPDRS scores) Tavapadon_Arm->Endpoint_Assessment Placebo_Arm->Endpoint_Assessment Safety_Followup Safety Follow-up Endpoint_Assessment->Safety_Followup Tavapadon_Side_Effect_Logic cluster_logic Receptor Selectivity and Potential Side Effect Profile Tavapadon Tavapadon D1_D5_Receptors D1/D5 Receptors (Motor Control) Tavapadon->D1_D5_Receptors Selective Partial Agonist D2_D3_Receptors D2/D3 Receptors (Associated with Impulse Control Disorders, Somnolence) Tavapadon->D2_D3_Receptors Low Affinity Improved_Motor Improved Motor Function D1_D5_Receptors->Improved_Motor Reduced_Side_Effects Potentially Reduced Risk of Certain Side Effects D2_D3_Receptors->Reduced_Side_Effects Avoidance of Strong Stimulation

References

Safety Operating Guide

Navigating the Disposal of Novel Chemical Compounds: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

General Principles for Handling and Storage of Research Chemicals

Prior to disposal, the proper handling and storage of any research chemical are paramount to ensure the safety of laboratory personnel and the integrity of the research.

Storage:

  • Store chemicals in their original, clearly labeled containers.

  • Ensure storage areas are well-ventilated, cool, and dry, away from direct sunlight and heat sources.[1]

  • Segregate incompatible chemicals to prevent hazardous reactions.

  • Use secondary containment, such as trays or bins, to contain potential spills.

  • Maintain an accurate inventory of all chemicals.[2]

Handling:

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3]

  • Handle chemicals in a well-ventilated area, such as a fume hood.

  • Avoid the formation of aerosols or dust.[3]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[2]

  • Wash hands thoroughly after handling any chemical.

Step-by-Step Disposal Procedures for Novel or Uncharacterized Compounds

When specific disposal instructions are unavailable, a conservative approach that treats the substance as hazardous is required.

Step 1: Hazard Assessment

Before beginning any disposal process, a thorough hazard assessment is crucial. If the hazards of a compound are unknown, it should be treated as a hazardous substance. Consider the following potential hazards:

  • Toxicity: Is the substance harmful if ingested, inhaled, or in contact with skin?

  • Flammability: Does the substance pose a fire hazard?

  • Reactivity: Is the substance unstable or likely to react with other common laboratory chemicals?

  • Corrosivity: Can the substance cause damage to skin, eyes, or equipment?

  • Environmental Hazard: Is the substance toxic to aquatic life or persistent in the environment?[4][5]

Step 2: Waste Identification and Segregation

Properly identify and segregate chemical waste to ensure safe disposal and compliance with regulations.

  • Hazardous Waste: Any chemical waste that exhibits one or more of the hazardous characteristics identified in Step 1.

  • Non-Hazardous Waste: Only waste that has been definitively identified as non-hazardous should be disposed of as regular trash. When in doubt, treat it as hazardous.

Waste should be segregated into compatible categories (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste). Never mix incompatible waste streams.

Step 3: Containerization and Labeling

  • Use appropriate, leak-proof containers for waste collection. The container material must be compatible with the chemical waste.

  • Clearly label all waste containers with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date.[6] Do not use abbreviations or chemical formulas.

  • Keep waste containers closed except when adding waste.[6][7]

Step 4: On-Site Storage

  • Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be under the control of laboratory personnel and should have secondary containment.

  • Do not accumulate large quantities of waste. Arrange for regular pickups by your institution's Environmental Health and Safety (EHS) department.

Step 5: Disposal

  • Never dispose of chemical waste down the drain. [8]

  • Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste. They will have access to licensed hazardous waste contractors.

  • For empty containers that held hazardous chemicals, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][9] After thorough rinsing and drying, and removal or defacing of the original label, the container may be disposed of as regular trash, depending on institutional policies.[9]

Quantitative Data Summary for Hazardous Waste Characterization

When specific data for a compound like "Davotifan" is unavailable, general hazardous waste characteristics, as defined by regulatory agencies, must be considered. The following table summarizes these characteristics.

Hazard CharacteristicDescriptionGeneral Disposal Consideration
Ignitability Liquids with a flash point less than 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or retained heat, and ignitable compressed gases.Segregate from oxidizers. Store in a cool, well-ventilated area.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.Store in corrosion-resistant containers. Segregate from reactive materials.
Reactivity Substances that are unstable, react violently with water, form potentially explosive mixtures with water, or are capable of detonation or explosive reaction when heated or subjected to a strong initiating source.Store in a stable environment away from heat, shock, and incompatible materials.
Toxicity Wastes that are harmful or fatal when ingested or absorbed. Toxicity is determined through the Toxicity Characteristic Leaching Procedure (TCLP).Requires specialized disposal to prevent release into the environment.

Visualizing Laboratory Workflows

The following diagrams illustrate standard workflows for handling and disposing of research chemicals.

cluster_prep Preparation cluster_handling Chemical Handling cluster_waste Waste Management cluster_disposal Disposal start Experiment Planning & Hazard Assessment ppe Don Appropriate PPE start->ppe handling Handle Chemical in Fume Hood ppe->handling experiment Conduct Experiment handling->experiment segregate Segregate Waste experiment->segregate label_waste Label Waste Container segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Decontaminate Work Area contact_ehs->end

Caption: General workflow for handling and disposing of a research chemical.

cluster_start Waste Generation cluster_decisions Segregation Decisions cluster_containers Waste Containers start Chemical Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous is_liquid Is it liquid or solid? is_hazardous->is_liquid Yes non_haz Non-Hazardous Trash is_hazardous->non_haz No is_halogenated Is it a halogenated solvent? is_liquid->is_halogenated Liquid solid_haz Solid Hazardous Waste is_liquid->solid_haz Solid is_acid Is it acidic or basic? is_halogenated->is_acid No halogenated Halogenated Solvent Waste is_halogenated->halogenated Yes non_halogenated Non-Halogenated Solvent Waste is_acid->non_halogenated Neither acid Acid Waste is_acid->acid Acid base Base Waste is_acid->base Base

Caption: Decision flowchart for chemical waste segregation.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations for hazardous waste disposal. Your institution's Environmental Health and Safety (EHS) department is the primary resource for any questions regarding chemical safety and disposal.

References

Personal protective equipment for handling Davotifan

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Davotifan

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C16H11F8NO3S
Molecular Weight 449.3 g/mol
IUPAC Name (4S)-1-[3-(difluoromethyl)-4-fluorophenyl]-5,5-difluoro-3-(trifluoromethylsulfonyl)-6,7-dihydro-4H-indol-4-ol
CAS Number 2925064-31-7

Data sourced from PubChem CID 168252441[1]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical to minimize exposure and ensure safety when handling this compound. Always inspect PPE for damage before each use and replace it if worn or damaged.[2][3]

Recommended PPE
  • Gloves: Two pairs of nitrile gloves are recommended. The outer pair should be taped to the sleeve of the Tyvek suit.[4]

  • Eye Protection: Chemical splash goggles or a face shield.

  • Respiratory Protection: A properly fitted N95 respirator or a higher level of respiratory protection based on a risk assessment.

  • Protective Clothing: A Tyvek suit or equivalent chemical-resistant laboratory coat.

  • Footwear: Closed-toe shoes and disposable boot covers.

Experimental Protocol: Donning and Doffing of PPE

Donning (Putting On) PPE

This procedure should be performed in a designated clean area before entering the laboratory space where this compound is handled.[4][5]

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Boot Covers: Put on boot covers.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Protective Suit: Put on the Tyvek suit, ensuring it fits properly.

  • Respiratory Protection: Don the N95 respirator, ensuring a tight seal.

  • Eye Protection: Put on chemical splash goggles or a face shield.

  • Outer Gloves: Put on the second pair of gloves, pulling the cuffs over the sleeves of the Tyvek suit.

  • Tape Gloves: Secure the outer gloves to the sleeves of the suit with chemical-resistant tape.

Doffing (Taking Off) PPE

This procedure should be performed in a designated area to prevent the spread of contamination. The principle is to remove the most contaminated items first.[6][7]

  • Outer Gloves: Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide an ungloved finger under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in a designated waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Protective Suit: Unfasten the suit and peel it away from the body, rolling it downwards and turning it inside out to contain any contaminants.

  • Boot Covers: Remove boot covers.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection from the back to the front.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Final Hand Hygiene: Perform thorough hand hygiene.

Operational Handling and Disposal Plan

Safe Handling Procedures
  • Work Area: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Labeling: Ensure all containers of this compound are clearly labeled.[2][8]

  • Spill Management: Have a spill kit readily available. In case of a spill, follow your institution's established procedures for hazardous material cleanup.

  • Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[2] Always wash hands thoroughly after handling the compound.[2]

Disposal Plan

Unused or expired this compound should be disposed of as chemical waste in accordance with institutional and local regulations.

  • Collection: Collect waste in a designated, labeled, and sealed container.

  • Segregation: Do not mix with other incompatible waste streams.

  • Disposal: Arrange for pickup by your institution's environmental health and safety department for proper disposal. Do not dispose of this compound down the drain or in regular trash.[8][9][10] For empty containers, scratch out any personal information on the label before disposal.[10]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling this compound cluster_disposal Disposal A Assess Risks B Select Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Don PPE (Correct Sequence) C->D E Handle Compound D->E F Decontaminate Work Area E->F G Doff PPE (Correct Sequence) F->G H Segregate Waste G->H I Dispose via EHS H->I

Caption: Logical workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.